Product packaging for Taxifolin(Cat. No.:CAS No. 24198-97-8)

Taxifolin

カタログ番号: B600725
CAS番号: 24198-97-8
分子量: 304.25 g/mol
InChIキー: CXQWRCVTCMQVQX-LSDHHAIUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Taxifolin (CAS 480-18-2), also known as Dihydroquercetin, is a flavanonol-type flavonoid with the molecular formula C15H12O7 and a molecular weight of 304.25 g/mol . It is a natural compound originally isolated from the bark of Douglas fir trees and is also found in a variety of dietary sources such as onions, olive oil, citrus fruits, and wine . This reagent is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. This compound is recognized in scientific literature for its broad spectrum of pharmacological activities, making it a valuable compound for biomedical research. Its most fundamental properties include potent antioxidant and anti-inflammatory activities . The antioxidant capacity of this compound, which is superior to many common flavonoids, is attributed to its phenolic hydroxyl groups that enable effective scavenging of free radicals such as ⋅OH and DPPH⋅ . Its anti-inflammatory effects are mediated through the inhibition of key signaling pathways like NF-κB and MAPK, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 . Research into this compound has revealed several promising therapeutic potentials. It exhibits significant neuroprotective effects, with studies showing its ability to inhibit the formation of amyloid-β oligomers, which are implicated in the pathology of Alzheimer's disease and cerebral amyloid angiopathy . A 2025 clinical study also indicated that long-term oral intake of this compound was significantly associated with weight loss and a decrease in body mass index, suggesting its relevance in metabolic disorder research . Furthermore, recent research demonstrates that this compound inhibits platelet activation and thrombosis by regulating the PI3K/Akt and MAPK signaling pathways, highlighting its potential in cardiovascular research . Additional investigated activities include hepatoprotective effects, often compared to silymarin components , antimicrobial properties, and anti-cancer activity through the inhibition of cancer cell lipogenesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O7 B600725 Taxifolin CAS No. 24198-97-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWRCVTCMQVQX-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022450, DTXSID301017215
Record name (+)-Taxifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-18-2, 24198-97-8
Record name Taxifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24198-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-Taxifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAXIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TAXIFOLIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Taxifolin (Dihydroquercetin): A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid of the flavanonol subclass that has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. As a naturally occurring compound, its prevalence in various plant species has made it a compelling subject for research and development in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, with particularly high concentrations found in coniferous trees. The primary commercial sources are species of the Larix (larch) genus. Various other plants, fruits, and vegetables also contain this compound, albeit typically in lower concentrations.

Major Botanical Sources

The most significant natural reservoirs of this compound are the wood and bark of several coniferous trees. Notably, Siberian Larch (Larix sibirica) and Dahurian Larch (Larix gmelinii) are utilized for industrial-scale extraction.[1] Other coniferous sources include the Chinese yew (Taxus chinensis var. mairei), Pinus roxburghii, and Cedrus deodara.[2]

Beyond conifers, this compound is present in the silymarin extract from milk thistle (Silybum marianum) seeds.[2] It can also be found in a variety of everyday foods such as onions, apples, berries, and tea.[3][4]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly depending on the plant species, the specific part of the plant, and even the age and location of the plant. The following table summarizes the this compound content in several key natural sources.

Natural SourcePlant PartThis compound Content (mg/g of dry weight)Reference(s)
Larix gmeliniiWood18.63
Larix olgensis var. koreanaWood Extract920.1 (in extract)
Abies nephrolepisLeaves31.03 ± 1.51
Abies nephrolepisBark1.44 ± 0.05
Pinus roxburghiiBark0.94
Ammodaucus leucotrichus-2.24 - 12.90
Silybum marianum (Milk Thistle)Seeds (in Silymarin extract)<5% of extract

Extraction Methodologies

The extraction of this compound from its natural sources is a critical step for its purification and subsequent application. A variety of methods have been developed, ranging from conventional solvent extraction to more advanced, environmentally friendly techniques.

Conventional Solvent Extraction

Traditional methods often employ organic solvents to isolate this compound.

Experimental Protocol: Soxhlet Extraction from Pine Bark

  • Sample Preparation: Finely powder four grams of pine bark.

  • Extraction: Place the powdered bark in a Soxhlet apparatus.

  • Solvent: Use ethanol as the extraction solvent.

  • Duration: Conduct the extraction continuously for 8 hours.

  • Analysis: Measure the concentration of this compound in the resulting extract using High-Performance Liquid Chromatography (HPLC).

Advanced Extraction Techniques

Modern extraction methods aim to improve efficiency, reduce solvent consumption, and minimize the environmental impact.

Experimental Protocol: Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) from Larix gmelinii

  • Solvent Preparation: Prepare a 1.00 M solution of 1-butyl-3-methylimidazolium bromide ([C4mim]Br).

  • Sample Preparation: Use powdered Larix gmelinii wood.

  • Soaking: Soak the sample in the ionic liquid solution for 2 hours.

  • Liquid-Solid Ratio: Maintain a liquid-to-solid ratio of 15:1 (mL/g).

  • Microwave Irradiation:

    • Set the microwave power to 406 W.

    • Irradiate for 14 minutes.

  • Post-Extraction: Cool the solution to room temperature and filter for subsequent HPLC analysis.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) from Abies nephrolepis Leaves

  • Solvent: Use a 50% ethanol in water solution.

  • Liquid-Solid Ratio: Maintain a liquid-to-solid ratio of 20:1 (mL/g).

  • Ultrasonic Parameters:

    • Set the ultrasound frequency to 45 kHz.

    • Set the ultrasound irradiation power to 160 W.

  • Temperature: Maintain the extraction temperature at 332.19 K (59.04 °C).

  • Duration: Conduct the extraction for 39.25 minutes.

  • Analysis: Analyze the extract for this compound content using appropriate chromatographic techniques.

Experimental Protocol: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), offers a green alternative for this compound isolation. The process involves using CO2 above its critical temperature (31°C) and pressure (74 bar).

  • Solvent System: Use ethanol as a solvent and supercritical CO2 as an antisolvent.

  • Operating Conditions:

    • Temperature: 35–65 °C

    • Pressure: 10–25 MPa

    • Concentration of this compound in ethanol: 5–20 mg/mL

  • Procedure: The ethanolic solution of this compound is introduced into the supercritical CO2. The CO2 acts as an antisolvent, causing the this compound to precipitate out of the solution as micronized particles.

  • Particle Size: The size of the precipitated this compound crystals is influenced by temperature, pressure, and the concentration of the initial solution. Lower temperatures, higher pressures, and lower concentrations generally result in smaller particle sizes.

Experimental Protocol: Enzymatic Hydrolysis for this compound Production

An alternative to direct extraction is the enzymatic conversion of this compound glycosides, such as astilbin, into this compound.

  • Source of Astilbin: Use a plant source rich in astilbin, such as Smilax glabra rhizome.

  • Enzyme Source: Isolate a fungal strain, such as Aspergillus fumigatus SQH4, capable of hydrolyzing astilbin.

  • Biotransformation Conditions:

    • Prepare a culture of the fungal strain.

    • Adjust the pH of the culture to 6.5.

    • Add astilbin to the culture at a concentration of 5 g/L.

  • Incubation: Incubate the mixture at 35 °C for 14 hours.

  • Yield: This process can achieve a high yield of this compound from astilbin.

Signaling Pathways Modulated by this compound

For drug development professionals, understanding the molecular mechanisms of this compound is crucial. It has been shown to modulate several key signaling pathways involved in various pathological processes.

Anti-Inflammatory Pathways

This compound exhibits potent anti-inflammatory effects by targeting key signaling cascades.

anti_inflammatory_pathway This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits Phosphorylation NFkB NF-κB This compound->NFkB Inhibits Activation PI3K_Akt PI3K/Akt This compound->PI3K_Akt Activates LPS LPS LPS->MAPK Activates LPS->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Inflammatory_Cytokines Induces NFkB->Inflammatory_Cytokines Induces iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Induces PI3K_Akt->NFkB Inhibits

Caption: this compound's anti-inflammatory signaling pathways.

This compound has been demonstrated to suppress the phosphorylation of the MAPK signaling pathway, which is closely associated with the progression of inflammation. It also inhibits the activation of NF-κB, a key regulator of the gene transcription of inflammatory cytokines. Furthermore, this compound can activate the PI3K/Akt signaling pathway, which in turn can inhibit NF-κB activation.

Anticancer Pathways

This compound has shown promise as an anticancer agent by modulating pathways involved in cell proliferation, apoptosis, and angiogenesis.

anticancer_pathway This compound This compound Wnt_beta_catenin Wnt/β-catenin Signaling This compound->Wnt_beta_catenin Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Signaling This compound->PI3K_Akt_mTOR Inhibits VEGF VEGF This compound->VEGF Suppresses Apoptosis Apoptosis Wnt_beta_catenin->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Wnt_beta_catenin->Cell_Cycle_Arrest Induces Tumor_Proliferation Tumor Proliferation PI3K_Akt_mTOR->Tumor_Proliferation Promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: this compound's anticancer signaling pathways.

Studies have shown that this compound can induce apoptosis by activating the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer. It also disrupts the PI3K/Akt signaling pathway, a critical regulator of cancer cell survival and metabolism. Additionally, this compound has been found to suppress vascular endothelial growth factor (VEGF), a key driver of angiogenesis.

Cardioprotective Pathways

This compound's benefits for cardiovascular health are linked to its ability to modulate pathways related to oxidative stress, inflammation, and cell survival.

cardioprotective_pathway This compound This compound PI3K_Akt PI3K/Akt Signaling This compound->PI3K_Akt Activates Nrf2_HO1 Nrf2/HO-1 Signaling This compound->Nrf2_HO1 Activates JAK2_STAT3 JAK2/STAT3 Signaling This compound->JAK2_STAT3 Modulates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Cardioprotection Cardioprotection PI3K_Akt->Cardioprotection Oxidative_Stress Oxidative Stress Nrf2_HO1->Oxidative_Stress Reduces Nrf2_HO1->Cardioprotection Inflammation Inflammation JAK2_STAT3->Inflammation Modulates JAK2_STAT3->Cardioprotection

Caption: this compound's cardioprotective signaling pathways.

This compound exerts cardioprotective effects by activating the PI3K/Akt signaling pathway, which helps in inhibiting oxidative stress and apoptosis. It also activates the Nrf2/HO-1 signaling pathway, a key defense mechanism against oxidative stress. Furthermore, this compound has been shown to modulate the JAK2/STAT3 pathway, which is involved in cellular survival and inflammatory responses.

Conclusion

This compound is a promising natural compound with a well-documented presence in various plant sources, most notably in larch wood. The extraction methodologies have evolved to become more efficient and environmentally sustainable, providing researchers with high-purity this compound for further investigation. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, underscores its potential for the development of novel therapeutics for a range of diseases. This guide serves as a foundational resource for scientists and researchers to explore the full potential of this versatile flavonoid.

References

Navigating the Labyrinth: A Technical Guide to Taxifolin's Bioavailability and Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid of significant interest to the scientific community due to its broad spectrum of pharmacological activities, including potent antioxidant and anti-inflammatory properties. However, the therapeutic realization of this compound is intrinsically linked to its bioavailability and pharmacokinetic profile. This technical guide provides an in-depth analysis of the existing research on this compound's journey through the body in key animal models. By summarizing quantitative data, detailing experimental protocols, and visualizing complex processes, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding to navigate the challenges and opportunities in harnessing the full potential of this compound.

Quantitative Pharmacokinetic Parameters of this compound

The oral bioavailability and pharmacokinetic profile of this compound have been investigated in various animal models, with rats and rabbits being the most extensively studied. The data reveals significant variability depending on the species, the formulation administered, and the physiological state of the animal.

Pharmacokinetics in Rats

Rats are the most common model for studying the pharmacokinetics of this compound. The absolute bioavailability of orally administered this compound in its pure form is generally low in rats, with reported values as low as 0.17% to 0.49%.[1] However, formulation strategies, such as nanodispersions, have been shown to enhance its bioavailability.

Animal ModelFormulationDosage (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference(s)
Normal Sprague-Dawley RatsFructus Polygoni Orientalis Extract52.5Oral1940 ± 502.2-4949.7 ± 764.89 (AUC0-t)-[2]
Liver Fibrotic RatsFructus Polygoni Orientalis Extract52.5Oral2648 ± 208.5-6679.9 ± 734.26 (AUC0-t)-[2]
Male Sprague-Dawley RatsThis compound (Physical Mixture)15Oral--59.11 ± 8.62 (AUC0-t)0.49[3]
Male Sprague-Dawley RatsThis compound Nanodispersion15Oral--90.89 ± 11.76 (AUC0-t)0.75[3]
RatsThis compound10-100OralVery low plasma concentrations--0.17
RatsThis compound12.5, 25, or 50Oral---24
RatsDihydroquercetin (Parent Substance)50Oral----
RatsDihydroquercetin (Liposomal Formulation)50Oral-1.3 (t1/2)-159 (relative)

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Note that AUC values can be reported from time zero to the last measurement (AUC0-t) or extrapolated to infinity (AUC0-inf).

Pharmacokinetics in Rabbits

Studies in rabbits suggest a significantly higher oral bioavailability of this compound compared to rats. This species-specific difference is a critical consideration for extrapolating preclinical data.

Animal ModelFormulationDosage (mg/kg)RouteCmax (µg/mL)Tmax (h)AUCAbsolute Bioavailability (%)Reference(s)
RabbitsThis compound in Lipid Solution8-80Oral---36

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Pharmacokinetics in Mice

Despite the frequent use of mice in pharmacological studies, there is a notable lack of publicly available, detailed pharmacokinetic data (Cmax, Tmax, AUC) for orally administered this compound in this species. While some studies have investigated its metabolism and tissue distribution, the plasma concentration-time profile remains largely uncharacterized. This data gap presents a significant challenge for the direct comparison of this compound's pharmacokinetic behavior across common preclinical models and highlights an area for future research.

Experimental Protocols

Understanding the methodologies employed in pharmacokinetic studies is crucial for interpreting the data accurately and designing future experiments. Below are detailed protocols from key studies on this compound.

Oral Administration and Blood Sampling in Rats (General Protocol)

This protocol outlines a typical procedure for assessing the pharmacokinetics of a substance after oral administration in rats.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Housing and Acclimatization: Animals are housed in a controlled environment with a standard diet and water ad libitum. They are allowed to acclimatize for a period before the experiment.

  • Fasting: Rats are typically fasted overnight (approximately 12 hours) before drug administration to minimize food-drug interactions.

  • Drug Administration: A specific dose of this compound, either as a pure substance suspended in a vehicle (e.g., carboxymethyl cellulose) or as a formulated product, is administered via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or another appropriate site into heparinized tubes.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at a low temperature (e.g., -80°C) until analysis.

  • Intravenous Administration for Absolute Bioavailability: To determine absolute bioavailability, a separate group of rats receives an intravenous (IV) injection of this compound at a known dose. Blood samples are collected following a similar schedule.

Sample Analysis by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for quantifying this compound in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation: Plasma samples are typically subjected to a protein precipitation step (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances. An internal standard is added to correct for variations in sample processing and instrument response.

  • Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate this compound from other components in the sample.

  • Mass Spectrometric Detection: The eluent from the UPLC column is introduced into the mass spectrometer. This compound is ionized (typically using electrospray ionization), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

  • Data Analysis: The peak areas of this compound and the internal standard are used to calculate the concentration of this compound in the plasma samples based on a calibration curve. Pharmacokinetic parameters are then calculated from the plasma concentration-time data using specialized software.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis Animal Sprague-Dawley Rat Fasting Overnight Fasting Animal->Fasting Oral_Gavage Oral Gavage of this compound Fasting->Oral_Gavage Blood_Sampling Serial Blood Sampling Oral_Gavage->Blood_Sampling Centrifugation Centrifugation Blood_Sampling->Centrifugation Plasma_Storage Plasma Storage at -80°C Centrifugation->Plasma_Storage UPLC_MSMS UPLC-MS/MS Analysis Plasma_Storage->UPLC_MSMS PK_Analysis Pharmacokinetic Analysis UPLC_MSMS->PK_Analysis

Caption: A typical experimental workflow for an oral pharmacokinetic study of this compound in rats.

Metabolic Pathways of this compound

The metabolism of this compound is a critical determinant of its bioavailability and biological activity. In rats, this compound undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation. The gut microbiota also plays a role in its transformation.

Metabolic_Pathway This compound This compound Glucuronidation Glucuronidation (UGTs) This compound->Glucuronidation Sulfation Sulfation (SULTs) This compound->Sulfation Methylation Methylation (COMT) This compound->Methylation Ring_Fission Ring-Fission This compound->Ring_Fission Dehydroxylation Dehydroxylation This compound->Dehydroxylation Taxifolin_Glucuronide This compound Glucuronides Glucuronidation->Taxifolin_Glucuronide Taxifolin_Sulfate This compound Sulfates Sulfation->Taxifolin_Sulfate Methylated_this compound Methylated this compound Methylation->Methylated_this compound Phenolic_Acids Phenolic Acids Ring_Fission->Phenolic_Acids Dehydroxylation->Phenolic_Acids

Caption: A simplified overview of the major metabolic pathways of this compound in animal models.

Conclusion and Future Directions

This technical guide consolidates the current understanding of this compound's bioavailability and pharmacokinetics in key animal models. The data clearly indicates that while this compound possesses promising therapeutic properties, its low oral bioavailability in its native form presents a significant hurdle. Formulation strategies, such as the use of nanodispersions and liposomes, have shown promise in overcoming this limitation in rats. Notably, the higher bioavailability observed in rabbits compared to rats underscores the importance of considering species-specific differences in drug metabolism and absorption when translating preclinical findings.

A critical gap in the current literature is the lack of detailed oral pharmacokinetic data for this compound in mice. This omission hinders a comprehensive cross-species comparison and should be a priority for future research. Furthermore, a deeper investigation into the specific enzymes and transporters involved in this compound's metabolism and disposition will provide valuable insights for predicting its behavior in humans and for developing strategies to modulate its pharmacokinetic profile.

For drug development professionals, the information presented here highlights the necessity of advanced formulation approaches to enhance the oral delivery of this compound. For researchers and scientists, this guide serves as a foundational resource for designing new studies aimed at further elucidating the complex interplay between this compound's chemical properties, its formulation, and its fate within a biological system. Continued research in these areas will be instrumental in unlocking the full therapeutic potential of this remarkable natural compound.

References

Taxifolin's Modulation of PI3K/Akt and Nrf2 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, a naturally occurring flavonoid found in various plants such as onions, milk thistle, and Douglas fir, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] extensive research has highlighted its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a specific focus on its modulation of the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

This compound and the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, particularly cancer. This compound has been shown to exert inhibitory effects on the PI3K/Akt pathway, contributing to its anti-cancer and other therapeutic properties.

Mechanism of Action

This compound's inhibitory effect on the PI3K/Akt pathway is multifaceted. Studies have indicated that this compound can directly inhibit the activity of PI3K, a key upstream kinase in the pathway.[2] By binding to the catalytic site of PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step for the recruitment and activation of Akt.

Furthermore, this compound has been observed to downregulate the phosphorylation of Akt at its key activation sites, Serine 473 and Threonine 308.[3][4] This inhibition of Akt activation leads to the modulation of downstream targets, including mTOR, which is also inhibited by this compound.[2] The collective impact of these actions is the suppression of pro-survival and proliferative signals within the cell.

Quantitative Data on PI3K/Akt Pathway Modulation

The following table summarizes the quantitative data on the effects of this compound on the PI3K/Akt signaling pathway from various in vitro studies.

Cell LineThis compound ConcentrationEffectReference
HepG2 (Liver Cancer)0.15 µM (IC50)Inhibition of cell growth
Huh7 (Liver Cancer)0.22 µM (IC50)Inhibition of cell growth
U87, LN229, SF188, A1207, SF767 (Glioma)80 µM68% inhibition of mTOR activity
U87, LN229, SF188, A1207, SF767 (Glioma)80 µMPI3K activity reduced to 28.25% of control
Platelets20, 40, 80 µMInhibition of Akt phosphorylation
Experimental Protocols

This protocol outlines the general steps for assessing the protein expression and phosphorylation status of key components of the PI3K/Akt pathway following this compound treatment.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt (Ser473/Thr308), total mTOR, and phospho-mTOR overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition of Phosphorylation This compound->mTOR Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

This compound and the Nrf2 Signaling Pathway

The Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This compound is a potent activator of the Nrf2 pathway.

Mechanism of Action

This compound activates the Nrf2 pathway primarily by disrupting the interaction between Nrf2 and its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound, through its electrophilic properties, is thought to modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.

Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes. This results in the upregulation of antioxidant and detoxifying enzymes, thereby enhancing the cell's capacity to combat oxidative stress. Studies have also suggested that this compound can activate Nrf2 through epigenetic modifications, such as CpG demethylation in the Nrf2 promoter region.

Quantitative Data on Nrf2 Pathway Modulation

The following table presents quantitative data on the effects of this compound on the Nrf2 signaling pathway.

Cell LineThis compound ConcentrationEffectReference
JB6 P+ (Mouse Skin Epidermal)10 - 40 µMDose-dependent increase in Nrf2, HO-1, and NQO1 mRNA and protein levels
HepG2-C8 (Human Liver Cancer)5 - 40 µMDose-dependent increase in ARE-luciferase activity
ARPE-19 (Human Retinal Pigment Epithelial)Not specifiedUpregulation of NRF2, HO-1, NQO1, and GCLM protein and mRNA expression
H9c2 (Rat Cardiomyoblast)Not specifiedIncreased levels of Nrf2, HO-1, and NQO1
Experimental Protocols

This assay is used to quantify the transcriptional activity of Nrf2.

  • Cell Transfection: Stably or transiently transfect cells (e.g., HepG2-C8) with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of the luciferase gene.

  • Cell Treatment: Plate the transfected cells and treat them with various concentrations of this compound for a defined period.

  • Cell Lysis and Luciferase Assay: Lyse the cells using a reporter lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

  • Data Analysis: Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).

This method assesses the accumulation of Nrf2 in the nucleus.

  • Cell Treatment and Fractionation: Treat cells with this compound. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

  • Protein Quantification and Western Blotting: Quantify the protein concentration in both the nuclear and cytoplasmic fractions. Perform Western blotting as described in section 1.3.1, using an antibody specific for Nrf2.

  • Analysis: Analyze the relative abundance of Nrf2 in the nuclear and cytoplasmic fractions. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) to confirm the purity of the fractions.

Signaling Pathway Diagram

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and Promotes Degradation Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation This compound This compound This compound->Keap1 Inhibition ARE ARE Nrf2_nu->ARE Binds with sMaf sMaf sMaf sMaf->ARE TargetGenes Transcription of Antioxidant Genes (HO-1, NQO1) ARE->TargetGenes Activates

Caption: this compound activates the Nrf2 antioxidant response pathway.

Crosstalk Between PI3K/Akt and Nrf2 Pathways

Emerging evidence suggests a complex interplay between the PI3K/Akt and Nrf2 signaling pathways. Akt has been shown to phosphorylate and inhibit GSK3β, a kinase that can promote the degradation of Nrf2. Therefore, activation of the PI3K/Akt pathway can lead to the stabilization and activation of Nrf2. While this compound generally inhibits the PI3K/Akt pathway, its potent activation of Nrf2 suggests that in certain cellular contexts, the direct effects on Keap1 may be the predominant mechanism of Nrf2 activation, or that this compound may modulate other upstream regulators of Nrf2. Further research is needed to fully elucidate the intricate crosstalk between these pathways in the presence of this compound.

Therapeutic Implications and Future Directions

The ability of this compound to modulate the PI3K/Akt and Nrf2 signaling pathways underscores its significant therapeutic potential for a range of diseases. Its inhibitory effects on the PI3K/Akt pathway make it a promising candidate for cancer therapy, either as a standalone agent or in combination with conventional chemotherapeutics. The potent activation of the Nrf2 pathway highlights its utility in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.

Future research should focus on:

  • Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound in various human diseases.

  • Investigating the synergistic effects of this compound with other therapeutic agents.

  • Developing novel drug delivery systems to enhance the bioavailability of this compound.

  • Further elucidating the complex molecular interactions of this compound with its cellular targets.

Conclusion

This compound is a promising natural compound with well-defined effects on the PI3K/Akt and Nrf2 signaling pathways. Its ability to inhibit pro-survival signaling while simultaneously boosting the cellular antioxidant defense system provides a strong rationale for its further development as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in advancing the therapeutic applications of this remarkable flavonoid.

References

Taxifolin as a Potential Chemotherapeutic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants, including the Siberian larch, milk thistle, and Douglas fir.[1] Extensive research has highlighted its diverse pharmacological properties, including antioxidant, anti-inflammatory, and, most notably for this guide, anti-cancer activities.[2] This document provides an in-depth technical overview of this compound's potential as a chemotherapeutic agent, focusing on its mechanisms of action, preclinical evidence, and the signaling pathways it modulates. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanisms of Anti-Cancer Activity

This compound exerts its anti-tumor effects through a multi-targeted approach, influencing various cellular processes critical for cancer cell survival and proliferation.

  • Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells. For instance, it activates the Wnt/β-catenin signaling pathway in colorectal cancer, leading to apoptosis.[1] In liver cancer cell lines (HepG2 and Huh7), this compound treatment resulted in significant apoptosis.[3][4] Studies on pancreatic cancer cells have also confirmed its ability to facilitate apoptosis.

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. This compound is a potent inhibitor of angiogenesis. It has been shown to suppress vascular endothelial growth factor (VEGF), a key driver of this process. In vivo studies using Chick Chorioallantoic Membrane (CAM) and Dorsal Skinfold Chamber (DSFC) assays demonstrated that this compound inhibits the formation of new blood vessels in a dose-dependent manner. This anti-angiogenic effect is partly mediated by the downregulation of Hypoxia-inducible factor 1-alpha (Hif1-α) and VEGF.

  • Cell Cycle Arrest: this compound can halt the progression of the cell cycle in cancer cells, thereby preventing their proliferation. In human colorectal cancer cell lines, it has been observed to cause cell cycle arrest at the G2 phase. In osteosarcoma cells, this compound treatment leads to G1 phase arrest.

  • Inhibition of Tumor Proliferation, Migration, and Invasion: this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. It also impedes the migration and invasion of cancer cells, key processes in metastasis. In aggressive breast cancer cells, this compound was found to inhibit proliferation, migration, and invasion in a dose-dependent manner. It also suppresses the epithelial-mesenchymal transition (EMT), a process that enables cancer cells to become motile and invasive.

  • Modulation of Signaling Pathways: The anti-cancer effects of this compound are mediated through its interaction with multiple intracellular signaling pathways. Key pathways affected include PI3K/Akt, Wnt/β-catenin, and those involving EGFR and VEGFR-2. By inhibiting these pathways, this compound disrupts signals that promote cancer cell growth, survival, and proliferation.

  • Enhancement of Chemosensitivity: this compound can increase the sensitivity of cancer cells to conventional chemotherapy drugs. It has been shown to resensitize multidrug-resistant (MDR) cancer cells to chemotherapeutic agents by inhibiting the function of P-glycoprotein (P-gp), a protein that pumps drugs out of cancer cells.

Quantitative Data on Anti-Cancer Activity

The following tables summarize the in vitro cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 ValueReference
Liver CancerHepG20.15 µM
Liver CancerHuh70.22 µM
Colon CancerHCT-11632 ± 2.35 µg/mL
Prostate CancerDU 145500 µM

Table 2: In Vivo Anti-Tumor Effects of this compound

Cancer ModelTreatment DetailsOutcomeReference
A549 Lung Cancer Xenograft (Mice)1 mg/kg this compoundSuppressed tumor growth
4T1 Breast Cancer Xenograft (Mice)100 mg/kg this compound (orally)Inhibited growth of primary tumors and prevented lung metastasis
Ovarian Cancer Model (Mice)Not specifiedReduced tumor growth by inhibiting angiogenesis
U2OS Osteosarcoma Xenograft (Mice)Intraperitoneal administrationSignificantly inhibited tumor growth

Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is intricately linked to its ability to modulate key signaling pathways that are often dysregulated in cancer.

Taxifolin_Signaling_Pathways cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Cascades cluster_wnt Wnt/β-catenin Pathway cluster_output Cellular Outcomes EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR BetaCatenin β-catenin Akt->BetaCatenin Survival Survival Akt->Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Wnt Wnt Wnt->BetaCatenin TCF4 TCF4 BetaCatenin->TCF4 TCF4->Proliferation Metastasis Metastasis TCF4->Metastasis Apoptosis Apoptosis This compound This compound This compound->EGFR Inhibits This compound->VEGFR2 Inhibits This compound->PI3K Inhibits This compound->Akt Inhibits This compound->BetaCatenin Inhibits This compound->Apoptosis Induces

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation. This compound has been shown to suppress the phosphorylation of PI3K and Akt, leading to the inhibition of this pathway. This inhibitory action contributes to its anti-proliferative and pro-apoptotic effects.

  • Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is common in many cancers, particularly colorectal cancer. This compound has been reported to regulate this pathway, leading to cell cycle arrest and apoptosis.

  • VEGFR-2 Signaling: As a key receptor in angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies. This compound inhibits the autophosphorylation of VEGFR-2, thereby blocking downstream signaling required for new blood vessel formation.

  • EGFR Signaling: The epidermal growth factor receptor (EGFR) pathway plays a role in cell proliferation and survival. This compound can suppress UVB-induced phosphorylation of EGFR, contributing to its effects in skin cancer models.

Experimental Protocols

This section outlines typical methodologies used to evaluate the chemotherapeutic potential of this compound.

In Vitro Cell Viability and Proliferation Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: Cells are incubated with this compound for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat with various concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance G->H I Calculate cell viability and IC50 H->I

In Vivo Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., A549, 4T1) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to control and treatment groups.

  • Treatment Administration: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose (e.g., 1-100 mg/kg) and frequency for a set period. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissues can be used for further analysis, such as immunohistochemistry or Western blotting, to examine the expression of relevant biomarkers.

Xenograft_Model_Workflow A Subcutaneous injection of cancer cells into nude mice B Tumor growth to palpable size A->B C Randomize mice into control and treatment groups B->C D Administer this compound or vehicle C->D E Measure tumor volume regularly D->E Repeatedly F Euthanize mice at study endpoint E->F G Excise, weigh, and analyze tumors F->G

Pharmacokinetics and Bioavailability

A significant challenge for the clinical application of this compound is its low oral bioavailability. Studies in rats have reported an absolute bioavailability of as low as 0.49%. This is primarily due to its poor water solubility and extensive metabolism. To address this limitation, various formulation strategies have been investigated:

  • Nanodispersions: A nanodispersion formulation of this compound was shown to increase its absolute bioavailability to 0.75% in rats.

  • Liposomes: Liposomal formulations have been developed to enhance the absorption and stability of this compound.

  • Microemulsions: Oil-in-water and water-in-oil microemulsions have also been explored as potential delivery systems.

Table 3: Pharmacokinetic Parameters of this compound in Rats (15 mg/kg oral dose)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Physical Mixture35.23 ± 5.170.75 ± 0.2759.11 ± 8.620.49
Nanodispersion48.72 ± 6.211.25 ± 0.2990.89 ± 11.760.75

Future Directions and Conclusion

This compound has demonstrated significant potential as a chemotherapeutic agent in a multitude of preclinical studies. Its ability to target multiple cancer-related pathways, including apoptosis, angiogenesis, and cell cycle progression, makes it a promising candidate for further investigation. The synergistic effects observed when combined with conventional chemotherapy drugs suggest its potential role as an adjuvant therapy to enhance efficacy and overcome drug resistance.

However, the progression of this compound to clinical application is hindered by its poor bioavailability. Future research should focus on the development of novel drug delivery systems to improve its pharmacokinetic profile. Furthermore, while preclinical data is abundant, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human cancer patients.

References

Taxifolin for Cardiovascular Health and Disease Prevention: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxifolin, a naturally occurring flavonoid, has garnered significant scientific interest for its potential therapeutic applications in cardiovascular disease (CVD). Its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate key signaling pathways, position it as a promising candidate for the prevention and treatment of a range of cardiovascular ailments, including hypertension, atherosclerosis, and myocardial infarction. This technical guide provides a comprehensive overview of the current understanding of this compound's cardiovascular effects, with a focus on its mechanisms of action, relevant experimental data, and detailed methodologies for preclinical evaluation. The information is presented to support further research and drug development efforts in this area.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The pathogenesis of CVD is complex, involving oxidative stress, inflammation, endothelial dysfunction, and adverse cardiac remodeling. This compound (also known as dihydroquercetin) is a bioactive flavonoid found in various plants, such as the Siberian larch.[1][2][3][4] Preclinical studies have demonstrated its multifaceted protective effects on the cardiovascular system.[5] This guide will delve into the molecular mechanisms underlying these effects and provide a summary of the quantitative evidence supporting its therapeutic potential.

Mechanisms of Action

This compound's cardioprotective effects are attributed to its ability to intervene in several key pathological processes.

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to cardiovascular damage. This compound acts as a potent antioxidant through multiple mechanisms:

  • Direct ROS Scavenging: Its molecular structure enables the donation of hydrogen atoms to neutralize free radicals.

  • Enhancement of Endogenous Antioxidant Defenses: this compound has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Anti-inflammatory Effects

Chronic inflammation is a critical factor in the initiation and progression of atherosclerosis and other cardiovascular diseases. This compound exhibits significant anti-inflammatory properties by:

  • Inhibition of Pro-inflammatory Cytokines: It suppresses the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • Modulation of Inflammatory Signaling Pathways: this compound inhibits the activation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.

Key Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several critical signaling pathways involved in cardiovascular health and disease.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and metabolism. In the cardiovascular system, its activation is associated with protection against apoptosis and promotion of cell survival. This compound has been shown to activate the PI3K/Akt pathway, leading to downstream effects such as:

  • Increased endothelial nitric oxide synthase (eNOS) activity, which enhances the production of nitric oxide (NO), a key vasodilator.

  • Inhibition of apoptotic pathways in cardiomyocytes.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) Apoptosis Apoptosis Akt->Apoptosis Inhibits NO Nitric Oxide eNOS->NO Produces

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cytokine signaling and plays a role in cardiac hypertrophy and inflammation. This compound has been demonstrated to modulate the JAK/STAT pathway, particularly the JAK2/STAT3 axis, contributing to its cardioprotective effects in conditions like diabetic cardiomyopathy.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines CytokineReceptor Cytokine Receptor Cytokines->CytokineReceptor This compound This compound JAK2 JAK2 This compound->JAK2 Modulates CytokineReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes GeneExpression Gene Expression (e.g., related to hypertrophy, inflammation) STAT3_dimer->GeneExpression Regulates

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound effectively inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus ProInflammatoryGenes Pro-inflammatory Gene Transcription NFkB_active->ProInflammatoryGenes Induces

Evidence from Preclinical Models

The cardiovascular benefits of this compound have been investigated in various preclinical models, providing a strong rationale for its potential clinical application.

Hypertension

In models of hypertension, such as spontaneously hypertensive rats (SHRs), this compound administration has been shown to significantly reduce blood pressure. This effect is attributed to its ability to improve endothelial function, increase nitric oxide bioavailability, and reduce oxidative stress.

Atherosclerosis

This compound has demonstrated anti-atherosclerotic properties in animal models, such as apolipoprotein E-knockout (ApoE-/-) mice, which are prone to developing atherosclerotic plaques. Its mechanisms in this context include inhibiting LDL oxidation, reducing inflammation within the arterial wall, and improving lipid profiles.

Myocardial Infarction

In models of myocardial ischemia/reperfusion injury, this compound has been shown to protect cardiomyocytes from cell death, reduce infarct size, and improve cardiac function. These protective effects are mediated through the inhibition of apoptosis and the attenuation of oxidative stress and inflammation in the heart tissue.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on the effects of this compound on cardiovascular parameters.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

Dose of this compoundDuration of TreatmentChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Reference
15 mg/kg/day28 days↓ from ~188 mmHg to ~132 mmHgSignificant decrease
30 mg/kg/day28 days↓ from ~188 mmHg to ~162 mmHgSignificant decrease
60 mg/kg/day28 days↓ from ~188 mmHg to ~188 mmHg (no change)Significant decrease
100 µg/kg/day (intraperitoneal)7 daysSignificant decrease to normotensive levelsNot reported

Table 2: Cardioprotective Effects of this compound in Myocardial Ischemia/Reperfusion (I/R) Injury Models

ModelThis compound Concentration/DoseKey FindingsReference
Langendorff-perfused rat heart15 µM↑ LVDP (~68 mmHg vs. 52 mmHg in I/R) ↑ RPP (~15,294 vs. 10,643 in I/R) ↓ LDH and CK-MB release
Diazinon-induced myocardial injury in rats25 mg/kg/day↓ Serum troponin, LDH, AST, ALT Improved lipid profile (↓ LDL, ↑ HDL)

Table 3: Effects of this compound on Markers of Oxidative Stress and Inflammation

ModelThis compound TreatmentOxidative Stress MarkersInflammatory MarkersReference
Isoproterenol-induced cardiac injury in mice25 and 50 mg/kg/day for 14 days↓ Myocardial MDA ↑ Myocardial GSH, SOD, CAT↓ Myocardial NF-κB p65, TNF-α, IL-1β
LPS-stimulated RAW264.7 macrophages20, 40, 80 µM↓ Intracellular ROS↓ IL-1β, IL-6, TNF-α

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the cardiovascular effects of this compound.

In Vivo Models
  • Spontaneously Hypertensive Rat (SHR) Model:

    • Objective: To assess the antihypertensive effects of this compound.

    • Methodology: Male SHRs are treated with this compound or vehicle control via oral gavage for a specified period (e.g., 28 days). Blood pressure is measured non-invasively using the tail-cuff method at regular intervals.

  • Myocardial Ischemia/Reperfusion (I/R) Injury Model:

    • Objective: To evaluate the cardioprotective effects of this compound.

    • Methodology: Anesthetized rats undergo ligation of the left anterior descending (LAD) coronary artery for a period (e.g., 30 minutes) followed by reperfusion. This compound is administered prior to or during the procedure. Cardiac function is assessed by echocardiography, and infarct size is determined by histological staining (e.g., TTC staining).

  • Apolipoprotein E-Knockout (ApoE-/-) Mouse Model of Atherosclerosis:

    • Objective: To investigate the anti-atherosclerotic effects of this compound.

    • Methodology: ApoE-/- mice are fed a high-fat diet to accelerate atherosclerosis. Mice are treated with this compound or vehicle control for several weeks. Aortic plaque formation is quantified by en face analysis after Oil Red O staining.

Experimental_Workflow_Atherosclerosis Start ApoE-/- Mice Diet High-Fat Diet Start->Diet Treatment This compound or Vehicle Control Diet->Treatment Duration Treatment Period (several weeks) Treatment->Duration Sacrifice Euthanasia and Aorta Isolation Duration->Sacrifice Staining Oil Red O Staining Sacrifice->Staining Analysis Quantification of Atherosclerotic Plaques Staining->Analysis

In Vitro and Ex Vivo Assays
  • Western Blot Analysis for Signaling Proteins:

    • Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in signaling pathways (e.g., PI3K/Akt, JAK/STAT, NF-κB).

    • Methodology: Cardiomyocytes or endothelial cells are treated with this compound and/or a stimulus. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized and quantified.

  • ELISA for Inflammatory Cytokines:

    • Objective: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

    • Methodology: Commercially available ELISA kits are used according to the manufacturer's instructions. The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.

  • Measurement of Mitochondrial Membrane Potential (ΔΨm):

    • Objective: To assess the effect of this compound on mitochondrial function.

    • Methodology: Cardiomyocytes are loaded with a fluorescent dye (e.g., JC-1 or TMRM) that accumulates in the mitochondria in a potential-dependent manner. Changes in fluorescence intensity are measured using fluorescence microscopy or a plate reader.

Conclusion and Future Directions

The existing body of preclinical evidence strongly supports the potential of this compound as a therapeutic agent for cardiovascular disease. Its ability to target multiple pathological pathways, including oxidative stress, inflammation, and key signaling cascades, makes it an attractive candidate for further development. However, while the preclinical data are promising, there is a need for well-designed clinical trials to establish the safety and efficacy of this compound in human populations. Future research should also focus on optimizing delivery systems to enhance its bioavailability and on further elucidating its complex molecular mechanisms of action. The development of this compound-based therapies could offer a novel and effective approach to the prevention and treatment of cardiovascular disease.

References

Taxifolin's Neuroprotective Potential: An In-depth Technical Guide for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with potent antioxidant and anti-inflammatory properties that has garnered significant interest for its neuroprotective potential in the context of neurodegenerative diseases.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on this compound's effects in preclinical models of Alzheimer's Disease and Parkinson's Disease. It aims to serve as a valuable resource for researchers and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways. A notable gap in the current body of research is the limited investigation into this compound's effects in Huntington's Disease and Amyotrophic Lateral Sclerosis models, which will be highlighted as an area ripe for future exploration.

Neuroprotective Effects in Alzheimer's Disease Models

This compound has demonstrated multifaceted neuroprotective effects in various in vitro and in vivo models of Alzheimer's Disease (AD). Its mechanisms of action primarily revolve around inhibiting amyloid-β (Aβ) aggregation, reducing neuroinflammation, and mitigating oxidative stress.[4][5]

Quantitative Data from Alzheimer's Disease Model Studies
Experimental Model Treatment Key Quantitative Findings Reference
In vitro Aβ1-40 aggregation assayThis compound (3, 30, 300 µM)Dose-dependent inhibition of Aβ1-40 aggregation.
SH-SY5Y cells with Aβ42 oligomersThis compound (10-20 µM)No prevention of cell death at lower concentrations.
SH-SY5Y cells with Aβ42 oligomersThis compound (50-100 µM)Protective effect against cell death observed.
Tg-SwDI mouse model of CAAThis compound in chowSignificantly reduced cerebrovascular Aβ40 accumulation.
Aβ42-injected mouse modelIntraperitoneal this compoundSuppressed the increase in cPLA2 and PGE2 levels in the hippocampus.
CAA mouse modelOral this compoundReduced cerebral levels of Aβ oligomers.
AlCl3-induced dementia rat modelThis compound (1, 2, and 5 mg/kg/day, i.p.)Significantly improved memory impairment.
C6 and SH-SY5Y cells with AlCl3This compound (10 µM)Restored altered cell morphology.
Experimental Protocols for Alzheimer's Disease Models

In Vitro Amyloid-β Aggregation Assay (Thioflavin T Assay)

A common method to assess the inhibition of Aβ fibril formation by this compound is the Thioflavin T (ThT) fluorescence assay.

  • Preparation of Solutions: Prepare a stock solution of Aβ1-40 peptide in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure it is in a monomeric state. Evaporate the HFIP and resuspend the peptide in a buffer such as phosphate-buffered saline (PBS) at a final concentration of 50 µM. Prepare stock solutions of this compound in DMSO and dilute to the desired final concentrations (e.g., 3, 30, 300 µM) in the reaction mixture. A ThT stock solution is prepared in buffer.

  • Assay Procedure: In a 96-well plate, mix the Aβ1-40 peptide solution with the different concentrations of this compound or vehicle control. Add ThT to each well.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes for 6 hours) using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 486 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. A decrease in the fluorescence signal in the presence of this compound indicates an inhibitory effect on Aβ aggregation.

In Vivo Alzheimer's Disease Mouse Model (Tg-SwDI)

The Tg-SwDI mouse model, which overexpresses a mutant form of human amyloid precursor protein, is used to study cerebral amyloid angiopathy (CAA), a common comorbidity of AD.

  • Animal Model: Use Tg-SwDI mice and wild-type littermates as controls.

  • This compound Administration: Administer this compound through their diet by incorporating it into the chow at a specified concentration. The treatment duration can vary, for example, from one month of age for several months.

  • Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, perform the Morris water maze test. The test involves training the mice to find a hidden platform in a circular pool of opaque water. Record parameters such as escape latency (time to find the platform) and path length. A probe trial, where the platform is removed, is conducted to assess memory retention by measuring the time spent in the target quadrant.

  • Biochemical and Histological Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue.

    • Immunohistochemistry: Use antibodies against Aβ to visualize and quantify amyloid plaques in brain sections.

    • ELISA: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ peptides.

    • Western Blot: Analyze the expression levels of proteins involved in AD pathology, such as APP and BACE1.

Neuroprotective Effects in Parkinson's Disease Models

In preclinical models of Parkinson's Disease (PD), this compound has shown promise in protecting dopaminergic neurons from degeneration, a hallmark of the disease. Its neuroprotective effects are attributed to its ability to reduce oxidative stress, suppress neuroinflammation, and inhibit apoptosis.

Quantitative Data from Parkinson's Disease Model Studies
Experimental Model Treatment Key Quantitative Findings Reference
Rotenone-induced PD rat modelThis compoundImproved neurobehavioral and dysfunctional disorders.
Rotenone-induced PD rat modelThis compoundInhibited the upregulation of IL-1β and NF-κB expression (p < 0.05) in the striatum.
LPS-induced neuroinflammation in BV-2 microglia7-O-cinnamoylthis compound and 7-O-feruloylthis compoundReduced levels of NO, IL-6, and TNF-α.
In vitro antioxidant assaysThis compoundIC50 for •OH-scavenging: 259.2 ± 4.4 µM.
In vitro antioxidant assaysThis compoundIC50 for DPPH•-scavenging: 16.0 ± 0.2 µM.
Experimental Protocols for Parkinson's Disease Models

In Vitro Neuroprotection Assay (SH-SY5Y cells)

The human neuroblastoma cell line SH-SY5Y is commonly used to model dopaminergic neurons and study PD-related neurotoxicity.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours) before adding the neurotoxin.

  • Cell Viability Assay (MTT Assay): Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A higher absorbance value in this compound-treated cells compared to toxin-only treated cells suggests a protective effect.

  • Apoptosis Assay (Caspase-3 Activity): Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric assay kit to quantify the extent of apoptosis.

In Vivo Parkinson's Disease Rat Model (Rotenone-induced)

Rotenone, a pesticide that inhibits complex I of the mitochondrial electron transport chain, is used to create a rodent model of PD.

  • Animal Model: Use adult male Wistar rats.

  • Induction of Parkinsonism: Administer rotenone (e.g., 1.5 mg/kg) subcutaneously for a specified period (e.g., 10 days) to induce motor deficits and dopaminergic neurodegeneration.

  • This compound Administration: Administer this compound orally or via injection at different doses for a defined treatment period.

  • Behavioral Assessments:

    • Rotarod Test: Evaluate motor coordination and balance by measuring the time the rats can stay on a rotating rod.

    • Open Field Test: Assess locomotor activity and exploratory behavior.

  • Neurochemical and Histological Analysis:

    • HPLC: Measure dopamine and its metabolites in the striatum to assess the extent of dopaminergic neuron loss.

    • Immunohistochemistry: Use antibodies against tyrosine hydroxylase (TH) to stain dopaminergic neurons in the substantia nigra and striatum and quantify neuronal survival. Stain for markers of neuroinflammation such as Iba1 (microglia) and GFAP (astrocytes).

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Involved in this compound's Neuroprotection

This compound exerts its neuroprotective effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation This compound This compound This compound->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

This compound activates the Nrf2 antioxidant response pathway.

NFkB_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Aβ IKK IKK Stimulus->IKK activates This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB degrades from NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) NFkB_nuc->Inflammatory_Genes activates transcription

This compound inhibits the NF-κB inflammatory pathway.
General Experimental Workflow

The following diagram outlines a typical workflow for investigating the neuroprotective effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxin_Exposure Toxin Exposure (e.g., 6-OHDA, Aβ) Cell_Culture->Toxin_Exposure Taxifolin_Treatment_vitro This compound Treatment Toxin_Exposure->Taxifolin_Treatment_vitro Viability_Assay Cell Viability Assays (e.g., MTT) Taxifolin_Treatment_vitro->Viability_Assay Biochemical_Assays_vitro Biochemical Assays (e.g., Western Blot, ELISA) Taxifolin_Treatment_vitro->Biochemical_Assays_vitro Animal_Model Neurodegenerative Disease Animal Model Taxifolin_Treatment_vivo This compound Administration Animal_Model->Taxifolin_Treatment_vivo Behavioral_Tests Behavioral Testing (e.g., Morris Water Maze) Taxifolin_Treatment_vivo->Behavioral_Tests Tissue_Analysis Post-mortem Tissue Analysis (e.g., Immunohistochemistry) Behavioral_Tests->Tissue_Analysis

A general workflow for this compound neuroprotection studies.

Research Gaps and Future Directions

While the neuroprotective effects of this compound in Alzheimer's and Parkinson's disease models are increasingly well-documented, there is a significant lack of research on its potential benefits in Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS).

  • Huntington's Disease: Although some reviews suggest a potential role for this compound in HD due to its antioxidant properties, there is a dearth of specific preclinical studies using established HD models, such as the 3-nitropropionic acid-induced model or transgenic models like the R6/2 mouse. Future research should focus on evaluating the efficacy of this compound in these models, assessing its impact on motor function, neuronal survival in the striatum, and the formation of mutant huntingtin aggregates.

  • Amyotrophic Lateral Sclerosis: The investigation of this compound in ALS models appears to be a completely unexplored area. Given the role of oxidative stress and neuroinflammation in ALS pathogenesis, this compound represents a promising candidate for investigation. Studies using models such as the SOD1-G93A transgenic mouse are warranted to determine if this compound can delay disease onset, improve motor neuron survival, and extend lifespan.

Conclusion

This compound demonstrates significant neuroprotective effects in preclinical models of Alzheimer's and Parkinson's diseases. Its multifaceted mechanism of action, encompassing anti-amyloidogenic, anti-inflammatory, and antioxidant activities, makes it a compelling candidate for further drug development. This technical guide provides a foundation for researchers by consolidating key quantitative data, outlining relevant experimental protocols, and visualizing the underlying signaling pathways. The identified research gaps in Huntington's Disease and Amyotrophic Lateral Sclerosis highlight critical areas for future investigation to fully elucidate the therapeutic potential of this compound across a broader spectrum of neurodegenerative disorders.

References

taxifolin solubility in different solvents for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of taxifolin (also known as dihydroquercetin) in various solvents, a critical parameter for research, formulation development, and therapeutic application. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways.

Core Focus: this compound Solubility in Diverse Solvents

This compound, a flavonoid with significant antioxidant and anti-inflammatory properties, exhibits variable solubility depending on the solvent system employed.[1] Understanding its solubility is paramount for designing in vitro experiments, developing effective drug delivery systems, and ensuring optimal bioavailability.[2][3]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of this compound.[4]

SolventTemperature (°C)SolubilityCitation
WaterRoom TemperatureInsoluble or slightly soluble[5]
Water200.9557 ± 0.0230 mg/mL
Water (after spray drying)202.1265 ± 0.2289 mg/mL
Water37~1.2 mg/mL
Boiling Water100Soluble
EthanolRoom Temperature~2 mg/mL
EthanolRoom Temperature3 mg/mL
EthanolRoom Temperature16.9 mg/mL
EthanolRoom Temperature20 mg/mL
EthanolRoom Temperature56 mg/mL (Sonication recommended)
MethanolNot SpecifiedSlightly Soluble
MethanolNot SpecifiedSoluble
AcetoneNot SpecifiedSoluble
Dimethyl Sulfoxide (DMSO)Room Temperature≥13.8 mg/mL
Dimethyl Sulfoxide (DMSO)Room Temperature~30 mg/mL
Dimethyl Sulfoxide (DMSO)Room Temperature65 mg/mL (Sonication recommended)
Dimethyl Sulfoxide (DMSO)Room Temperature≥ 100 mg/mL
Dimethylformamide (DMF)Room Temperature~30 mg/mL
1:1 DMSO:PBS (pH 7.2)Room Temperature~0.5 mg/mL
Acetic AcidNot SpecifiedSoluble
Ethyl AcetateNot SpecifiedSoluble
ChloroformNot SpecifiedSoluble
DichloromethaneNot SpecifiedSoluble

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial. The following are detailed methodologies for commonly used techniques.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed with undissolved solid remaining.

  • Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the solution to stand, or centrifuge it at high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculate the original solubility by taking the dilution factor into account.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal flask A->B C Incubate with shaking at constant temperature (24-72h) B->C D Centrifuge or let stand C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Quantify by HPLC-UV or UV-Vis F->G H Calculate solubility G->H

Shake-Flask Method Workflow
High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and widely used method for quantifying this compound in solution.

Objective: To accurately measure the concentration of this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and 0.3% acetic acid in water (e.g., 40:60 v/v) is a common mobile phase. Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm, which is a wavelength of maximum absorbance for this compound.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted supernatant from the solubility experiment.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry for Quantification

For a simpler and faster, though potentially less specific, quantification, UV-Vis spectrophotometry can be used.

Objective: To estimate the concentration of this compound in a solution.

Instrumentation and Conditions:

  • UV-Vis Spectrophotometer: Capable of scanning in the UV range.

  • Cuvettes: Quartz cuvettes are recommended for UV measurements.

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the same solvent as the sample.

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound across the UV spectrum (e.g., 200-400 nm) to determine the λmax, which is typically around 290 nm in methanol.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted supernatant from the solubility experiment at the λmax.

  • Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

This compound's Interaction with Key Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial in cell growth, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway. This inhibition is a key mechanism behind its anti-cancer and anti-inflammatory effects. This compound can directly bind to and inhibit the activity of PI3K and the downstream protein mTOR. This leads to reduced phosphorylation of Akt, a central kinase in this pathway, ultimately affecting cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits

This compound's Inhibition of the PI3K/Akt Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of this compound. This pathway is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation and cancer. This compound has been observed to inhibit the phosphorylation of key proteins in the MAPK cascade, including ERK, p38, and JNK. By downregulating the activation of these kinases, this compound can suppress the production of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Promotes This compound This compound This compound->MAPK Inhibits Phosphorylation

This compound's Modulation of the MAPK Pathway

References

The Discovery and Scientific History of Taxifolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid of the flavanonol subclass, distinguished by its potent antioxidant and broad-ranging pharmacological activities. Since its discovery in the mid-20th century, this compound has been the subject of extensive scientific inquiry, revealing its potential in modulating key cellular signaling pathways implicated in inflammation, oxidative stress, and cell proliferation. This technical guide provides an in-depth overview of the discovery, history, and core scientific findings related to this compound, with a focus on quantitative data, experimental methodologies, and the molecular pathways it influences.

Discovery and Early History

The journey of this compound in scientific literature began in the late 1940s. Building on the earlier discovery of flavonoids, often referred to as "Vitamin P" for their capillary-strengthening effects, researchers began to investigate the chemical constituents of various botanicals.

Initial Isolation and Identification: In 1948, John C. Pew of the Oregon Forest Products Laboratory reported the isolation of a novel flavanone from the heartwood of the Douglas fir (Pseudotsuga taxifolia). This compound was identified as this compound. For a considerable time, it was believed that this compound was primarily found in specialized and costly raw materials like citrus fruits, grape seeds, and the petals of roses.[1] The primary source for early isolation was the bark of the Douglas fir.[2][3]

Structural Elucidation: Following its isolation, the chemical structure of this compound was determined through classical organic chemistry techniques, including elemental analysis and degradation studies. Later, with the advent of spectroscopic methods such as UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), the precise structure, including its stereochemistry, was confirmed.

Key Biological Activities and Quantitative Data

Early research on this compound quickly established its significant antioxidant properties. Over the decades, its multifaceted biological activities have been extensively studied.

Antioxidant Activity

This compound is a potent antioxidant, a property attributed to its molecular structure, which allows it to effectively scavenge free radicals and chelate metal ions. A variety of in vitro assays have been employed to quantify its antioxidant capacity.

Table 1: Quantitative Antioxidant Activity of this compound

Assay TypeMethodResult (IC50 or % Inhibition)Reference Compound(s)
DPPH Radical ScavengingSpectrophotometryIC50: 77.00 µg/mLTrolox (6.93), α-tocopherol (13.86), BHT (86.64), BHA (86.63)
ABTS Radical ScavengingSpectrophotometryIC50: 0.83 µg/mL-
Superoxide Anion ScavengingSpectrophotometryIC50: 9.91 µg/mLBHA (34.65), BHT (69.31), Trolox (93.01), α-tocopherol (46.51)
Lipid Peroxidation InhibitionFerric Thiocyanate Method81.02% inhibition at 30 µg/mLTrolox (88.57%), α-tocopherol (73.88%), BHT (94.29%), BHA (90.12%)

Data compiled from recent studies. IC50 values are presented in µg/mL.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes in various cell models.

Experimental Protocols

Early Isolation Protocol from Douglas Fir Heartwood (as described by Pew, 1948)

The original method for isolating this compound involved the extraction of Douglas fir heartwood with a series of solvents, followed by purification steps. While the full, detailed protocol can be found in the original 1948 publication by John C. Pew in the Journal of the American Chemical Society, the general procedure is outlined below.

G start Douglas Fir Heartwood Shavings extraction Exhaustive Extraction with Acetone start->extraction concentration Concentration of Acetone Extract extraction->concentration water_extraction Extraction of Residue with Hot Water concentration->water_extraction cooling Cooling and Crystallization water_extraction->cooling filtration Filtration to Collect Crude Crystals cooling->filtration recrystallization Recrystallization from Hot Water filtration->recrystallization final_product Pure Crystalline this compound recrystallization->final_product

Figure 1: Generalized workflow for the initial isolation of this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

A common method to assess the anti-inflammatory potential of this compound is to use a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line model.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 cells in DMEM (10% FBS, 1% Pen-Strep) seeding Seed cells in 96-well plates (1.5 x 10^5 cells/well) cell_culture->seeding incubation1 Incubate for 12-24 hours at 37°C, 5% CO2 seeding->incubation1 add_this compound Add varying concentrations of this compound incubation1->add_this compound add_lps Add LPS (e.g., 1 µg/mL) to stimulate inflammation add_this compound->add_lps incubation2 Incubate for 24 hours add_lps->incubation2 cell_lysate Prepare cell lysates incubation2->cell_lysate collect_supernatant Collect cell culture supernatant no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect_supernatant->no_assay elisa Cytokine Measurement (ELISA) (e.g., TNF-α, IL-6, IL-1β) collect_supernatant->elisa western_blot Western Blot for protein expression (e.g., p-p65, iNOS, COX-2) cell_lysate->western_blot

Figure 2: Experimental workflow for assessing the anti-inflammatory effects of this compound in RAW 264.7 cells.

Modulation of Cellular Signaling Pathways

This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB->Gene_Expression Translocates to Nucleus and Activates Nucleus Nucleus

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound can activate this pathway, leading to the expression of protective antioxidant enzymes.

G cluster_cytoplasm Cytoplasm This compound This compound Keap1 Keap1 This compound->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and binds to ARE Gene_Expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene_Expression Activates Transcription

Figure 4: Activation of the Nrf2 antioxidant pathway by this compound.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular stress responses, proliferation, and inflammation. This compound has been shown to modulate these pathways, often leading to a reduction in inflammatory responses.

G cluster_mapk MAPK Cascades Stress_Stimuli Stress Stimuli (e.g., LPS) ERK ERK Stress_Stimuli->ERK Activates JNK JNK Stress_Stimuli->JNK Activates p38 p38 Stress_Stimuli->p38 Activates This compound This compound This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation AP1 AP-1 (transcription factor) ERK->AP1 JNK->AP1 p38->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Regulates

Figure 5: Modulation of MAPK signaling pathways by this compound.
Wnt/β-catenin Signaling Pathway

The role of this compound in the Wnt/β-catenin pathway is a subject of ongoing research and has been met with some controversy. While some studies suggest that this compound can inhibit this pathway, which is often dysregulated in cancers, a notable 2018 paper suggesting its activation for tumor regression was later retracted due to data integrity issues.[1][4] Therefore, the precise mechanism of this compound's interaction with the Wnt/β-catenin pathway requires further robust investigation.

Conclusion

Since its discovery over 75 years ago, this compound has emerged as a flavonoid of significant scientific interest. Its potent antioxidant and anti-inflammatory properties, underpinned by its ability to modulate key cellular signaling pathways, position it as a promising candidate for further research and development in the pharmaceutical and nutraceutical industries. The data and methodologies presented in this guide offer a comprehensive overview for professionals seeking to understand and build upon the extensive body of scientific literature surrounding this remarkable natural compound.

References

Taxifolin: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxifolin, a naturally occurring flavonoid found in various plants, has garnered significant scientific interest due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological properties and therapeutic potential of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. This document details this compound's antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The information presented herein aims to facilitate further investigation into the therapeutic applications of this compound and accelerate its translation into clinical practice.

Introduction

This compound, also known as dihydroquercetin, is a flavanonol, a subclass of flavonoids, abundant in plants such as the Siberian larch (Larix sibirica), milk thistle (Silybum marianum), and Douglas fir (Pseudotsuga menziesii). Its unique chemical structure, characterized by a dihydrogenated C2-C3 bond in the C-ring, contributes to its distinct biological properties. Extensive preclinical research has demonstrated this compound's potent antioxidant, anti-inflammatory, and cytoprotective effects, suggesting its potential in the prevention and treatment of a wide range of chronic and degenerative diseases. This guide provides a detailed examination of the current scientific evidence supporting the therapeutic utility of this compound.

Biological Activities and Therapeutic Potential

Antioxidant Activity

This compound is a powerful antioxidant capable of neutralizing free radicals and reducing oxidative stress, a key pathological factor in many diseases.[1] Its antioxidant capacity is attributed to its ability to donate hydrogen atoms and chelate metal ions involved in radical-generating reactions.

Quantitative Data: Antioxidant Activity of this compound

AssayIC50 Value (µM)Reference
DPPH Radical Scavenging9.3 ± 1.0[2]
ABTS Radical Scavenging8.5 ± 1.4[2]
Xanthine/Xanthine Oxidase Assay8.5 ± 1.4[2]
Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines in various cellular and animal models.[2]

Quantitative Data: Anti-inflammatory Activity of this compound

Cell LineStimulantInhibited MediatorIC50 ValueReference
RAW 264.7 MacrophagesLPSNitric Oxide (NO)Not explicitly stated, but dose-dependent inhibition shown
Anticancer Activity

This compound has demonstrated promising anticancer effects in a variety of cancer cell lines and animal models. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity of this compound (IC50 Values)

Cancer Cell LineCancer TypeIC50 Value (µM)Reference
HepG2Liver Cancer0.15
Huh7Liver Cancer0.22
HCT-116Colon Cancer32 ± 2.35 µg/mL
DU 145Prostate Cancer500
Cardioprotective Effects

Preclinical studies have highlighted the significant cardioprotective potential of this compound. It has been shown to protect the heart against ischemia-reperfusion injury, reduce oxidative stress and inflammation in the cardiovascular system, and improve cardiac function. In a rat model of myocardial ischemia/reperfusion, this compound treatment at concentrations of 5 µM and 15 µM significantly improved cardiac function. In a mouse model of isoproterenol-induced cardiac injury, oral administration of this compound at 25 and 50 mg/kg for 14 days showed protective effects.

Neuroprotective Effects

This compound has emerged as a promising agent for the prevention and treatment of neurodegenerative diseases. Its neuroprotective effects are attributed to its ability to inhibit amyloid-β aggregation, reduce neuroinflammation, and protect neurons from oxidative damage.

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating multiple intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. This compound has been shown to modulate this pathway in various contexts, contributing to its anticancer and cardioprotective effects.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. This compound has been demonstrated to inhibit NF-κB activation, thereby suppressing inflammatory responses.

NFkB_Pathway cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. This compound has been reported to modulate this pathway, contributing to its anticancer effects.

Wnt_Pathway cluster_nucleus This compound This compound betaCatenin β-catenin This compound->betaCatenin Modulation Wnt Wnt Frizzled Frizzled Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibition DestructionComplex->betaCatenin Degradation Nucleus Nucleus betaCatenin->Nucleus Translocation TargetGenes Target Gene Expression

Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of this compound's biological activities.

Antioxidant Activity Assays
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. Store in the dark at 4°C.

    • Prepare a working solution of DPPH by diluting the stock solution with the same solvent to an absorbance of approximately 1.0 ± 0.1 at 517 nm.

    • Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent. Prepare a series of dilutions from the stock solutions.

  • Assay Procedure (Microplate Method):

    • Add 100 µL of various concentrations of the this compound solutions, positive control, and blank (solvent) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to all wells except the blank wells. Add 100 µL of the solvent to the blank wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of this compound.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Prepare the ABTS radical cation (ABTS•+) working solution by mixing the two stock solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of this compound and a positive control.

  • Assay Procedure:

    • Add 10 µL of the this compound solution or positive control to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value from the concentration-inhibition curve.

Anti-inflammatory Activity Assay
  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 18-24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathway Analysis
  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Transfection:

    • Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Treatment and Stimulation:

    • After 24 hours, treat the cells with this compound for a specified duration.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; e.g., 20 ng/mL), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

Experimental Workflows and Logical Relationships

Visualizing experimental workflows and the logical connections between different biological activities and signaling pathways can aid in understanding the multifaceted effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models This compound This compound InVitro In Vitro Studies This compound->InVitro InVivo In Vivo Studies This compound->InVivo Antioxidant Antioxidant Assays (DPPH, ABTS) AntiInflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) Anticancer Anticancer Assays (Cell Viability, Apoptosis) Signaling Signaling Pathway Analysis (Western Blot, Luciferase Assay) Cardioprotection Cardioprotection Models (Ischemia/Reperfusion) Neuroprotection Neuroprotection Models (Amyloid-β Induced) CancerModels Cancer Xenograft Models TherapeuticPotential Therapeutic Potential Antioxidant->TherapeuticPotential AntiInflammatory->TherapeuticPotential Anticancer->TherapeuticPotential Signaling->TherapeuticPotential Cardioprotection->TherapeuticPotential Neuroprotection->TherapeuticPotential CancerModels->TherapeuticPotential

Caption: General experimental workflow for investigating this compound's therapeutic potential.

Conclusion

This compound is a promising natural compound with a wide array of biological activities that hold significant therapeutic potential for a variety of human diseases. Its well-documented antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects are mediated through the modulation of multiple key signaling pathways. This technical guide has provided a comprehensive summary of the current scientific knowledge on this compound, including quantitative data on its efficacy and detailed experimental protocols to facilitate further research. Continued investigation, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic utility of this compound and pave the way for its integration into clinical practice.

References

taxifolin interaction with cell membranes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Interaction of Taxifolin with Cell Membranes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as dihydroquercetin, is a flavonoid with a wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects. A primary mechanism underpinning these properties is its direct interaction with cell membranes. This guide provides a comprehensive technical overview of the biophysical and biochemical interplay between this compound and the lipid bilayer. We detail its effects on membrane structure and function, its role in mitigating oxidative damage at the membrane interface, and its influence on associated cellular signaling pathways. This document synthesizes quantitative data from various biophysical studies, outlines detailed experimental protocols for investigating these interactions, and provides visual representations of key processes and workflows to support further research and drug development.

Biophysical Interactions with the Lipid Bilayer

This compound's structure, featuring a C-ring without a C2-C3 double bond and multiple hydroxyl groups, allows it to anchor at the membrane interface and penetrate into the hydrophobic core. This interaction directly modulates the physical properties of the membrane.

Effects on Membrane Phase Transition and Fluidity

Studies using Differential Scanning Calorimetry (DSC) have shown that this compound perturbs the organization of lipid bilayers. When incorporated into dimyristoylphosphatidylcholine (DMPC) multilamellar liposomes, this compound induces a concentration-dependent decrease in the temperature of the main phase transition (Tm) and a considerable broadening of the transition peak[1]. This indicates that this compound disrupts the cooperative packing of the phospholipid acyl chains, effectively increasing membrane fluidity in the gel phase and disordering the bilayer. The ability of this compound to penetrate through multiple bilayers suggests a high affinity for the membrane environment[1].

While specific fluorescence anisotropy studies on this compound are not widely available, the general mechanism for flavonoids involves partitioning into the hydrophobic core, which restricts the motion of acyl chains and can decrease fluidity in the liquid-crystalline phase[2][3]. This dual effect—disordering the gel phase and ordering the liquid-crystalline phase—is characteristic of many membrane-active molecules.

Location and Orientation within the Membrane

The amphipathic nature of this compound suggests it orients itself at the lipid-water interface. The hydroxyl groups likely form hydrogen bonds with the phosphate and carbonyl groups of the phospholipids, while the flavonoid ring system inserts into the upper hydrocarbon region of the bilayer. This interfacial location is crucial for its antioxidant activity, allowing it to intercept reactive oxygen species (ROS) at their site of formation within the membrane[4].

Inhibition of Lipid Peroxidation

One of the most significant consequences of this compound's membrane interaction is the potent inhibition of lipid peroxidation. The cell membrane is a primary target for oxidative damage, where ROS can initiate a chain reaction of lipid degradation, compromising membrane integrity and function. This compound effectively terminates this process through several mechanisms:

  • Direct Radical Scavenging: It can donate a hydrogen atom from its phenolic hydroxyl groups to neutralize peroxyl radicals, thus breaking the peroxidation chain reaction.

  • Metal Ion Chelation: this compound can chelate transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). By sequestering these ions, it prevents them from participating in the Fenton reaction, which generates the highly reactive hydroxyl radical (•OH) that initiates lipid peroxidation.

This compound has been shown to significantly reduce levels of malondialdehyde (MDA), a key byproduct of lipid peroxidation, in various cellular and liposomal models subjected to oxidative stress.

Data Presentation: Quantitative Analysis of this compound-Membrane Interactions

The following tables summarize the quantitative data available from experimental studies on this compound and its interaction with model membranes.

Table 1: Effect of this compound on the Thermotropic Properties of DMPC Liposomes

This compound Concentration Main Phase Transition Temp. (Tm) Transition Width Reference
Control (0 mol%) Baseline Baseline
2 to 50 mol% (from-within) Decreased Considerably Enlarged

| 0.001% to 0.01% (from-without) | Decreased | Considerably Enlarged | |

Table 2: Antioxidant Activity and Cytoprotective Effects of this compound

Assay / Model System Parameter Measured Key Finding Concentration Reference
•OH-treated bmMSCs Cell Viability (MTT assay) Viability restored to 142.9 ± 9.3% >50 µg/mL (164.3 µM)
H₂O₂-treated ARPE-19 cells Intracellular ROS Inhibited H₂O₂-induced ROS generation Not specified
Doxorubicin-treated cardiac tissue MDA Levels (Lipid Peroxidation) Reduced from 8.26 to 4.97 (units not specified) Not specified
H₂O₂-induced HTR-8/SVneo cells MDA Content Attenuated oxidative damage to lipids 10 µM and 100 µM

| LPS-induced RAW264.7 cells | NO Production | Reduced by ~77% | 80 µmol/L | |

Interaction with Membrane Proteins and Signaling Pathways

This compound's influence extends beyond the lipid bilayer to modulate the function of membrane-associated proteins and trigger intracellular signaling cascades.

Modulation of Membrane-Associated Enzymes and Receptors

By altering membrane fluidity and lateral pressure, flavonoids can influence the conformational dynamics and activity of integral membrane proteins. For instance, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes often associated with the membrane, in response to inflammatory stimuli. It also affects vascular tone by modulating calcium channels and endothelial nitric oxide synthase (eNOS) activity in aortic tissues, suggesting an interaction with membrane-bound signaling components.

Activation of the NRF2 Antioxidant Response Pathway

A critical mechanism for this compound's cytoprotective effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Oxidative stress at the membrane can trigger the dissociation of NRF2 from its inhibitor, Keap1. This compound promotes the nuclear translocation of NRF2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of phase II antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), enhancing the cell's endogenous defense against oxidative stress.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Triggers Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to PhaseII_Enzymes Phase II Enzymes (HO-1, NQO1) ARE->PhaseII_Enzymes Upregulates Transcription PhaseII_Enzymes->ROS Neutralizes

Caption: NRF2 signaling pathway activation by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound-membrane interactions.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the phase transition thermodynamics of a model lipid bilayer.

  • Liposome Preparation:

    • Prepare a solution of dimyristoylphosphatidylcholine (DMPC) in chloroform.

    • For "from-within" incorporation, add the desired molar percentage of this compound (dissolved in an appropriate solvent like ethanol or methanol) to the DMPC solution.

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the Tm of the lipid (~30°C for DMPC). This process forms multilamellar vesicles (MLVs).

  • DSC Analysis:

    • Load the liposome suspension into an aluminum DSC pan and seal it. Use the hydration buffer as a reference.

    • Place the sample and reference pans into the calorimeter.

    • Perform heating and cooling scans over a relevant temperature range (e.g., 10°C to 40°C for DMPC) at a controlled rate (e.g., 1°C/min).

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature, the peak temperature (Tm), and the completion temperature of the phase transition from the thermogram.

    • Calculate the transition enthalpy (ΔH) by integrating the area under the transition peak.

    • Analyze the width of the transition peak at half-height as a measure of the cooperativity of the transition.

Protocol: Lipid Peroxidation Inhibition Assay (TBARS Method)

Objective: To quantify the inhibitory effect of this compound on lipid peroxidation in a liposomal model.

  • Liposome Preparation:

    • Prepare liposomes (e.g., from bovine brain lipids or synthetic phospholipids like POPC) using the thin-film hydration method followed by sonication or extrusion to create large unilamellar vesicles (LUVs).

  • Peroxidation Induction:

    • To a suspension of liposomes, add a pro-oxidant agent to induce peroxidation. A common system is Fe³⁺/ascorbic acid.

    • In parallel, prepare samples containing the liposomes, the pro-oxidant, and varying concentrations of this compound.

    • Incubate all samples at 37°C for a set period (e.g., 60 minutes).

  • TBARS Assay:

    • Stop the reaction by adding a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA).

    • Heat the samples at >90°C for 15-20 minutes to allow the reaction between MDA (a peroxidation product) and TBA to form a pink-colored adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at ~532 nm.

  • Data Analysis:

    • Quantify the amount of MDA produced using a standard curve prepared with a known MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

    • Calculate the percentage inhibition of lipid peroxidation for each this compound concentration relative to the control (no this compound).

    • Determine the IC₅₀ value, which is the concentration of this compound required to inhibit lipid peroxidation by 50%.

cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Prepare Liposome Suspension C Mix Liposomes, Inducer (Fe³⁺), Ascorbate, and this compound A->C B Prepare this compound Stock Solutions B->C D Incubate at 37°C C->D E Add TBA Reagent & Heat D->E F Measure Absorbance at 532 nm E->F G Calculate % Inhibition & IC₅₀ Value F->G

Caption: Experimental workflow for the TBARS assay.

Conclusion and Future Directions

This compound robustly interacts with cell membranes, leading to significant alterations in their biophysical properties and a powerful defense against oxidative damage. Its ability to fluidize the lipid bilayer, anchor at the interface, and chelate metal ions makes it a highly effective inhibitor of lipid peroxidation. Furthermore, these membrane-level interactions translate into profound cellular effects, including the activation of the cytoprotective NRF2 pathway.

For drug development professionals, understanding these fundamental mechanisms is key. The formulation of this compound in lipid-based delivery systems, such as liposomes, could enhance its bioavailability and target its action to cell membranes, potentially improving its therapeutic efficacy for diseases rooted in oxidative stress and inflammation. Future research should focus on obtaining high-resolution structural data of this compound within various lipid compositions and quantifying its effects on specific membrane proteins and ion channels to fully elucidate its therapeutic potential.

cluster_structure Chemical Structure cluster_effects Membrane Effects cluster_mechanisms Mechanisms center_node This compound hydroxyl Hydroxyl Groups (3, 5, 7, 3', 4') center_node->hydroxyl c_ring Saturated C-Ring center_node->c_ring h_bond H-Bonding with Phospholipids hydroxyl->h_bond scavenging Radical Scavenging hydroxyl->scavenging chelation Metal Chelation hydroxyl->chelation hydrophobic Hydrophobic Insertion c_ring->hydrophobic fluidity Alters Fluidity & Phase Transition proteins Modulates Membrane Protein Function fluidity->proteins peroxidation Inhibits Lipid Peroxidation h_bond->fluidity hydrophobic->fluidity scavenging->peroxidation chelation->peroxidation

Caption: Relationship between this compound's structure and its membrane effects.

References

Methodological & Application

Application Note and Protocol for Taxifolin Analysis by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantitative analysis of taxifolin in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is applicable for research, quality control, and drug development purposes.

Introduction

This compound, also known as dihydroquercetin, is a flavonoid with a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Accurate and precise quantification of this compound is crucial for the standardization of extracts and finished products. This application note describes a validated HPLC-UV method for the determination of this compound.

Experimental Protocols

Sample Preparation

The sample preparation method should be adapted based on the matrix.

  • For Plant Material (e.g., Pine Bark, Larix wood):

    • Grind the dried plant material to a fine powder.

    • Accurately weigh a portion of the powdered material (e.g., 200 g).[1]

    • Perform extraction using a suitable solvent such as 90% ethanol at an elevated temperature (e.g., 90°C for 3 hours), with the extraction process repeated multiple times for thoroughness.[1]

    • Combine the extracts and concentrate them under reduced pressure.

    • The concentrated extract can be further purified by dissolving it in hot water, followed by crystallization at a low temperature (e.g., 4°C).[1]

    • For HPLC analysis, dissolve the dried extract in methanol and filter it through a 0.45 µm membrane filter.

  • For Functional Foods/Supplements:

    • Homogenize solid, liquid, or oil-based supplements.

    • Extract the homogenized sample with methanol using ultrasonication.

    • Filter the resulting solution through a 0.45 µm filter membrane before injecting it into the HPLC system.

HPLC-UV Analysis

A standard HPLC system equipped with a UV-Vis detector is used for the analysis. The chromatographic conditions can be varied, but a typical setup is outlined below.

Table 1: HPLC Operational Parameters

ParameterCondition 1Condition 2Condition 3
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 5µm)Phenomenex Lunar C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol and 0.3% acetic acid solution (40:60, v/v)Methanol: Water (90:10, v/v)Gradient elution with 0.1% aqueous formic acid (A) and methanol (B)
Elution Mode IsocraticIsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Injection Volume 20 µLNot SpecifiedNot Specified
UV Detection Wavelength 290 nm254 nmNot Specified
Column Temperature Ambient25°CNot Specified

Method Validation

The analytical method should be validated according to established guidelines (e.g., AOAC) to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterResult 1Result 2Result 3
Linearity Range 1.04 to 78.23 µg/mL0.1-0.8 µg/ml5.0–100 μg/mL
Correlation Coefficient (r²) 0.9996> 0.9963Not Specified
Limit of Detection (LOD) 6.52 µg/mL0.156 µg/ml0.23 μg/mL
Limit of Quantification (LOQ) 21.70 µg/mL0.473 µg/mlNot Specified
Accuracy (Recovery) 98.1 to 105.9 %97% – 102.1%97.4–101.2%
Precision (RSD) 1.1 to 1.4 %< 2%3.46% (intra-day)

System Suitability

Before sample analysis, the chromatographic system should be evaluated for its suitability. This is typically done by injecting a standard solution of this compound multiple times. The relative standard deviation (RSD) of the peak area, retention time, and other chromatographic parameters should be within acceptable limits (e.g., RSD < 2%).

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with a calibration curve constructed from standard solutions of known concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.

Taxifolin_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_results Results Sample Sample (Plant Material, Supplement, etc.) Extraction Extraction (e.g., Sonication, Reflux) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Injection Detector UV Detector (e.g., 290 nm) HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report (this compound Concentration) Quantification->Report

Caption: Workflow for this compound HPLC-UV Analysis.

References

Application Note: Quantification of Taxifolin in Plant Extracts Using UPLC-ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants, including conifers like the Dahurian Larch (Larix gmelinii).[1][2] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) method for the quantification of this compound in plant extracts.

Principle

This method utilizes the high separation efficiency of UPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The plant extract is first subjected to a systematic extraction and purification process. The purified extract is then injected into the UPLC system, where this compound is separated from other matrix components on a reversed-phase column. The eluent is introduced into the mass spectrometer, where this compound is ionized by electrospray ionization (ESI) and quantified using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is optimized for the extraction of this compound from the wood of Larix species.[3]

Materials:

  • Dried and powdered plant material (e.g., Larix wood chips)

  • 90% Ethanol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm microporous filter

Procedure:

  • Weigh 200 g of powdered plant material.

  • Add 2000 mL of 90% ethanol to the plant material in a flask.

  • Perform heating reflux extraction at 90°C for 3 hours. Repeat the extraction three times.[3]

  • Combine the extracts and filter.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the concentrated extract in hot water (80°C) and allow it to crystallize at 4°C.

  • Perform repeated recrystallization to obtain a purified this compound-rich extract.[3]

  • Accurately weigh 1.00 g of the dried extract and dissolve it in 100 mL of a methanol:water (2:3) solution.

  • Filter the solution through a 0.22 µm microporous filter before UPLC-MS analysis.

UPLC-ESI-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is commonly used.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often employed.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Column Temperature: Maintained at 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for higher sensitivity and stability.

  • MRM Transitions: The precursor ion for this compound is [M-H]⁻ at m/z 303.0. The most common product ion for quantification is m/z 285.0, resulting from the loss of a water molecule. Other characteristic fragment ions include m/z 177 and m/z 125.

  • Capillary Voltage: ~2.2 kV.

  • Source Temperature: ~150°C.

  • Desolvation Temperature: ~450°C.

Data Presentation

The quantitative data for the UPLC-ESI-MS/MS analysis of this compound is summarized in the table below.

ParameterValueReference
Chromatography
ColumnC18 (2.1 mm × 50 mm, 1.7 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModeESI Negative
Precursor Ion (m/z)303.0
Product Ion (m/z)285.0
Method Validation
Linearity Range5.0–4280 ng/mL
Correlation Coefficient (r²)> 0.999
LLOQ5.0 ng/mL
Intra-day Precision (%RSD)< 8%
Inter-day Precision (%RSD)< 8%
Accuracy (%RE)Within ±15%
Recovery> 75%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-ESI-MS/MS Analysis plant_material Plant Material (e.g., Larix Wood) extraction Ethanol Reflux Extraction plant_material->extraction 90% Ethanol, 90°C concentration Concentration extraction->concentration Under Reduced Pressure crystallization Crystallization & Purification concentration->crystallization Hot Water & Cooling dissolution Dissolution & Filtration crystallization->dissolution Methanol:Water (2:3) uplc UPLC Separation (C18 Column) dissolution->uplc Injection esi Electrospray Ionization (Negative Mode) uplc->esi msms Tandem Mass Spectrometry (MRM: 303.0 -> 285.0) esi->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: Experimental workflow for this compound quantification.

Conclusion

The described UPLC-ESI-MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method is well-suited for the quality control of herbal products and for supporting preclinical and clinical studies involving this compound.

References

Application Notes: In Vitro Antioxidant Capacity of Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid commonly found in plants like onions, French maritime pine bark, and milk thistle. It possesses a wide range of biological activities, with its antioxidant properties being of significant interest to researchers in pharmacology and drug development. Evaluating the antioxidant capacity of compounds like this compound is crucial for understanding their potential therapeutic effects against oxidative stress-related diseases. This document provides detailed protocols for three common in vitro antioxidant assays—DPPH, ABTS, and FRAP—used to characterize the antioxidant potential of this compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[1][2] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[1][3] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H.[2] This reduction leads to a color change from violet to a pale yellow, and the corresponding decrease in absorbance is proportional to the antioxidant's radical scavenging activity.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Since DPPH is light-sensitive, the solution should be freshly prepared and kept in a dark container or an amber bottle.

    • This compound Sample Solutions: Prepare a series of dilutions of this compound (e.g., 10-100 µg/mL) in the same solvent used for the DPPH solution.

    • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, at similar concentrations to the this compound samples.

  • Assay Procedure:

    • In a microplate or cuvette, add a specific volume of the this compound sample solution (or positive control/blank).

    • Add an equal volume of the DPPH working solution to initiate the reaction. A typical ratio is 1:1 or 1:2 (sample:DPPH). For a microplate assay, this could be 100 µL of sample and 100 µL of DPPH solution.

    • Mix the contents thoroughly.

    • Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

    • A blank containing only the solvent and the DPPH solution is also measured to determine the initial absorbance.

  • Data Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the DPPH solution with the this compound sample. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting radical has a characteristic blue-green color with absorption maxima at wavelengths such as 734 nm. In the presence of a hydrogen-donating antioxidant like this compound, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's concentration and potency. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS•+ Radical Cation Generation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete formation of the ABTS•+ radical cation.

    • ABTS•+ Working Solution: Before use, dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound Sample Solutions: Prepare a series of dilutions of this compound in a suitable solvent.

    • Positive Control: Prepare a solution of a standard antioxidant like Trolox or ascorbic acid.

  • Assay Procedure:

    • Add a small volume of the this compound sample solution (e.g., 10-20 µL) to a larger volume of the ABTS•+ working solution (e.g., 180-200 µL) in a microplate well.

    • Mix thoroughly and incubate at room temperature for a specified time, typically 6-7 minutes.

    • Measure the absorbance at 734 nm.

    • A blank is prepared with the solvent instead of the sample.

  • Data Calculation: The scavenging activity is calculated using the same formula as the DPPH assay: % Inhibition = [(A_control - A_sample) / A_control] x 100 Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. The assay is conducted at a low pH (around 3.6), where the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced by the antioxidant to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex. This reduction results in the formation of an intense blue-colored complex, with an absorption maximum at approximately 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH to 3.6 with glacial acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.

    • This compound Sample Solutions: Prepare various concentrations of this compound in a suitable solvent.

    • Standard Solution: Prepare a standard curve using a known reducing agent, typically ferrous sulfate (FeSO₄) or Trolox.

  • Assay Procedure:

    • Add a small volume of the this compound sample solution (e.g., 30 µL) to a large volume of the pre-warmed FRAP reagent (e.g., 900 µL).

    • Mix well and incubate at 37°C for a specified period, often 4 to 30 minutes.

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • The blank is the FRAP reagent itself.

  • Data Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve of Fe²⁺ or Trolox. The results are typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.

Quantitative Data for this compound

The antioxidant activity of this compound has been quantified using these standard assays. The following table summarizes representative data from the literature.

AssayParameterThis compound ValueStandard & ValueReference
DPPH Radical Scavenging EC₅₀ (µg/mL)18.14Trolox: 16.81
ABTS Radical Scavenging EC₅₀ (µg/mL)12.18Trolox: 10.12
FRAP Reducing Power Absorbance at 700 nm2.507 (at 30 µg/mL)Trolox: 2.263

EC₅₀: The effective concentration required to achieve 50% of the maximum effect (in this case, 50% radical scavenging).

Visualized Workflows

DPPH Assay Workflow

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH Solution in Methanol mix Mix Sample/Standard with DPPH Solution (1:1) prep_dpph->mix prep_sample Prepare this compound and Standard Solutions prep_sample->mix incubate Incubate in Dark (30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Assay Workflow

ABTS_Workflow prep_abts Prepare 7 mM ABTS and 2.45 mM K₂S₂O₈ Solutions generate_radical Mix 1:1 and Incubate in Dark for 12-16 hours prep_abts->generate_radical prep_working Dilute ABTS•+ Solution to Absorbance ~0.7 at 734 nm generate_radical->prep_working mix Add Sample/Standard to ABTS•+ Solution prep_working->mix prep_sample Prepare this compound and Standard Solutions prep_sample->mix incubate Incubate for 6-7 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP Assay Workflow

FRAP_Workflow prep_reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) in 10:1:1 ratio warm_reagent Warm Reagent to 37°C prep_reagent->warm_reagent mix Mix Sample/Standard with FRAP Reagent warm_reagent->mix prep_sample Prepare this compound and FeSO₄ Standard Solutions prep_sample->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferrous Equivalents from Standard Curve measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Application Notes and Protocols for Assessing Taxifolin Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taxifolin, a flavonoid found in various plants, has garnered significant interest for its potential anticancer properties.[1] It has demonstrated cytotoxic effects against a range of cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[2][3][4] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro, including methods for determining cell viability, membrane integrity, and apoptosis. Additionally, a summary of reported IC50 values and an overview of the key signaling pathways involved in this compound-induced cytotoxicity are presented.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound across various cancer and normal cell lines.

Cell LineCell TypeIC50 Value (µM)Incubation Time (h)Assay
HepG2Human Hepatocellular Carcinoma0.1524MTT
Huh7Human Hepatocellular Carcinoma0.2224MTT
SSCCSquamous Skin Cell Carcinoma2024MTT
HCT116Human Colorectal CarcinomaNot specified, dose-dependent48MTT
HT29Human Colorectal CarcinomaNot specified, dose-dependent48MTT
JEG-3Human Choriocarcinoma>15024MTT
JARHuman Choriocarcinoma>15024MTT
HeLaHuman Cervical Cancer>15024MTT
TIG-1Human Lung Embryonic Fibroblasts>30324Not specified
HUVEHuman Umbilical Vein Endothelial Cells>16724Not specified
VeroNormal Kidney Epithelial CellsNo cytotoxic effect24MTT
HTR-8/SVneoNormal Trophoblast CellsNo significant reduction24MTT
BJ-5TANon-cancer Skin CellsMinimal effectsNot specifiedMTT

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

Cell Culture and Maintenance

Successful cytotoxicity testing relies on healthy and consistently maintained cell cultures.

  • Cell Lines: Select appropriate cancer cell lines (e.g., HepG2, A549, HCT116) and, if necessary, a non-cancerous control cell line (e.g., Vero, BJ-5TA).

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Subculture cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of this compound from the stock solution in the complete cell culture medium immediately before each experiment. The final DMSO concentration in the culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 500 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of cell membrane integrity.

Materials:

  • 96-well cell culture plates

  • This compound working solutions

  • LDH Assay Kit (commercially available)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate and treat with this compound for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash with PBS and stain with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Culture and Treatment: Treat cells in a 6-well plate with this compound.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Culture & Maintenance taxifolin_prep 2. This compound Solution Preparation cell_seeding 3. Cell Seeding taxifolin_prep->cell_seeding treatment 4. Treatment with this compound cell_seeding->treatment mtt 5a. MTT Assay (Viability) treatment->mtt ldh 5b. LDH Assay (Membrane Integrity) treatment->ldh apoptosis 5c. Apoptosis Assays (DAPI, Annexin V/PI) treatment->apoptosis data_analysis 6. Data Acquisition & Analysis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis conclusion 7. Determine IC50 & Mechanism data_analysis->conclusion

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathways

Caption: Signaling pathways affected by this compound.

Conclusion

These protocols provide a comprehensive framework for researchers to investigate the cytotoxic effects of this compound. By employing these assays, it is possible to determine the dose-dependent and time-dependent effects of this compound on cancer cell lines, elucidate its mechanism of action, and contribute to the development of novel cancer therapies. This compound has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt, Wnt/β-catenin, and HIF1-α pathways, leading to the induction of apoptosis and inhibition of cell growth.

References

Application of Taxifolin in Animal Models of Oxidative Stress: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants, including the Siberian larch. It has garnered significant attention in biomedical research due to its potent antioxidant and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in animal models of oxidative stress. This compound's unique chemical structure, featuring multiple hydroxyl groups, enables it to effectively scavenge reactive oxygen species (ROS), chelate metal ions involved in ROS generation, and modulate key signaling pathways that regulate cellular antioxidant defenses.[1][3]

Data Presentation: Efficacy of this compound in Mitigating Oxidative Stress

The following tables summarize the quantitative effects of this compound on key biomarkers of oxidative stress, inflammation, and apoptosis across various animal models.

Table 1: Effect of this compound on Markers of Oxidative Stress

Animal ModelInducing AgentThis compound DoseOrganMDA LevelSOD ActivityCAT ActivityGSH LevelReference
MiceIsoproterenol (ISO)25 & 50 mg/kg, p.o.HeartDecreasedIncreased-Increased[4]
RatsRotenoneNot specifiedBrain (Cortex & Hippocampus)DecreasedIncreasedIncreasedIncreased
MiceCarbon Tetrachloride (CCl4)Not specifiedLiverDecreasedIncreasedIncreasedMaintained
RatsThioacetamide50 & 100 mg/kg, p.o.LiverDecreasedIncreased-Increased
MiceCyclophosphamide (CP)25 & 50 mg/kg, p.o.LiverDecreased--Increased
RatsType 2 Diabetes (STZ + Nicotinamide)25 & 50 mg/kg, p.o.LiverDecreasedIncreased-Increased
RatsLiver Ischemia/ReperfusionNot specifiedLiverDecreased-IncreasedIncreased

MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GSH: Glutathione; p.o.: per os (by mouth)

Table 2: Modulation of Inflammatory and Apoptotic Markers by this compound

Animal ModelInducing AgentThis compound DoseOrganTNF-αIL-1βIL-6BaxBcl-2Caspase-3Reference
MiceIsoproterenol (ISO)25 & 50 mg/kg, p.o.HeartDecreasedDecreased-DecreasedIncreasedDecreased
RatsThioacetamide50 & 100 mg/kg, p.o.LiverDecreasedDecreased-DecreasedIncreasedDecreased
MiceCyclophosphamide (CP)25 & 50 mg/kg, p.o.LiverDecreasedDecreasedDecreasedDecreasedIncreasedDecreased
RatsType 2 Diabetes (STZ + Nicotinamide)25 & 50 mg/kg, p.o.LiverDecreased-DecreasedDecreasedIncreasedDecreased
RatsLiver Ischemia/ReperfusionNot specifiedLiver--DecreasedDecreasedIncreased-

TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; Bax: Bcl-2 associated X protein; Bcl-2: B-cell lymphoma 2

Experimental Protocols

This section outlines detailed methodologies for key experiments involving the application of this compound in animal models of oxidative stress.

Protocol 1: Isoproterenol-Induced Myocardial Injury in Mice

This model is used to investigate the cardioprotective effects of this compound against oxidative stress-induced heart damage.

Materials:

  • Male mice

  • This compound (25 and 50 mg/kg)

  • Isoproterenol (ISO) (100 mg/kg)

  • Saline solution

  • Oral gavage needles

  • Subcutaneous injection needles

  • Anesthetic

  • Blood collection tubes

  • Tissue homogenization buffer

  • Kits for measuring CK-MB, cTnI, LDH, MDA, GSH, SOD, TNF-α, IL-1β, Bax, Bcl-2, and Caspase-3

Procedure:

  • Animal Acclimatization: Acclimatize male mice for at least one week under standard laboratory conditions.

  • Grouping: Divide the mice into four groups: Control, ISO-only, TAX (25 mg/kg) + ISO, and TAX (50 mg/kg) + ISO.

  • This compound Administration: Administer this compound (25 or 50 mg/kg, orally) or saline to the respective groups daily for 14 days.

  • Induction of Myocardial Injury: On days 15 and 16, induce myocardial injury by administering two subcutaneous injections of ISO (100 mg/kg) at a 24-hour interval.

  • Sample Collection: 24 hours after the final ISO injection, anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and excise the hearts.

  • Biochemical Analysis:

    • Separate serum from the blood to measure cardiac injury markers: creatine kinase-MB (CK-MB), cardiac troponin I (cTnI), and lactate dehydrogenase (LDH).

    • Homogenize a portion of the heart tissue to measure markers of oxidative stress (MDA, GSH), and antioxidant enzyme activities.

    • Use another portion of the heart homogenate to quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β) and apoptotic markers (Bax, Bcl-2, caspase-3).

  • Histopathological Analysis: Fix the remaining heart tissue in 10% formalin for histopathological examination to assess tissue damage.

Protocol 2: Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice

This model is employed to evaluate the hepatoprotective effects of this compound against chemically-induced oxidative stress.

Materials:

  • Male mice

  • This compound

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • Oral gavage needles

  • Intraperitoneal injection needles

  • Anesthetic

  • Blood collection tubes

  • Tissue homogenization buffer

  • Kits for measuring ALT, AST, MDA, GSH, SOD, and CAT

Procedure:

  • Animal Acclimatization: Acclimatize male mice for one week.

  • Grouping: Divide mice into groups: Control, CCl4-only, and TAX + CCl4.

  • This compound Pre-treatment: Administer this compound orally at the desired dose for a specified number of days.

  • Induction of Liver Injury: On the final day of pre-treatment, administer a single intraperitoneal injection of CCl4 (dissolved in olive oil) to induce acute liver injury.

  • Sample Collection: After 24 hours, anesthetize the mice, collect blood, and then euthanize to collect liver tissue.

  • Biochemical Analysis:

    • Measure serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) to assess liver damage.

    • Prepare liver homogenates to determine the levels of MDA, a marker of lipid peroxidation, and the levels/activities of antioxidant enzymes such as SOD, CAT, and GSH.

  • Histopathological Examination: Fix a portion of the liver in formalin for histological analysis to observe pathological changes.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

This compound exerts its protective effects by modulating several key signaling pathways involved in the cellular response to oxidative stress and inflammation.

Taxifolin_Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, HO-1) ARE->Antioxidant_Enzymes Induces Gene Expression Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Neutralizes ROS

Caption: this compound activates the Nrf2/ARE pathway.

Taxifolin_NFkB_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) IKK IKK Oxidative_Stress->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB NF-κB Release Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound in an animal model of oxidative stress.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1-2 weeks) Grouping Random Grouping Animal_Acclimatization->Grouping Pre_treatment This compound/Vehicle Administration (Oral Gavage) Grouping->Pre_treatment Induction Induction of Oxidative Stress (e.g., Chemical, Ischemia) Pre_treatment->Induction Sample_Collection Sample Collection (Blood, Tissues) Induction->Sample_Collection Biochemical_Analysis Biochemical Analysis (Oxidative Stress, Inflammatory Markers) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: General workflow for this compound studies.

References

Application Notes and Protocols for Studying Neuroinflammation in Microglia Using Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Taxifolin, a natural flavonoid found in various plants, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] In the context of neuroinflammation, this compound presents as a valuable research tool for investigating the complex signaling pathways within microglia, the resident immune cells of the central nervous system.[3] Aberrant microglial activation is a hallmark of numerous neurodegenerative diseases, and identifying compounds that can modulate this response is crucial for developing novel therapeutic strategies.[4][5] this compound has been shown to suppress the production of pro-inflammatory mediators in activated microglia by targeting key signaling cascades, including the NLRP3 inflammasome and PI3K/Akt pathways, making it an ideal compound for in vitro studies of neuroinflammation.

These application notes provide a summary of the known mechanisms of this compound in microglia, quantitative data on its effects, and detailed protocols for its use in cell-based assays.

Mechanism of Action of this compound in Microglia

This compound exerts its anti-neuroinflammatory effects through multiple mechanisms, primarily by inhibiting pro-inflammatory signaling pathways and reducing oxidative stress.

1. Inhibition of the TXNIP-NLRP3 Inflammasome Axis: Under inflammatory conditions, such as those induced by high glucose, intracellular Reactive Oxygen Species (ROS) levels increase. This leads to the upregulation of Thioredoxin-Interacting Protein (TXNIP), a positive regulator of the NLRP3 inflammasome. The activation of the NLRP3 inflammasome complex, which includes the ASC adaptor protein and pro-caspase-1, results in the cleavage of caspase-1 and the subsequent maturation and release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). This compound acts as a potent antioxidant, reducing intracellular ROS levels. This, in turn, suppresses the TXNIP-NLRP3 axis, leading to decreased IL-1β production.

G cluster_0 Microglia Cell Stimulus Inflammatory Stimulus (e.g., High Glucose, LPS) ROS ↑ Intracellular ROS Stimulus->ROS TXNIP ↑ TXNIP ROS->TXNIP NLRP3 NLRP3 Inflammasome Activation TXNIP->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b ↑ IL-1β Release (Neuroinflammation) Casp1->IL1b This compound This compound This compound->ROS Inhibition

Caption: this compound inhibits the ROS-TXNIP-NLRP3 inflammasome pathway.

2. Modulation of PI3K/Akt and MAPK Signaling Pathways: this compound has been shown to regulate microglial pyroptosis and inflammation via the PI3K/Akt signaling pathway. Activation of this pathway is generally associated with cell survival and can have anti-inflammatory effects. Furthermore, this compound can suppress the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are heavily involved in the production of pro-inflammatory cytokines and mediators like TNF-α, iNOS, and COX-2 in response to stimuli such as Lipopolysaccharide (LPS). By inhibiting MAPK phosphorylation, this compound effectively reduces the expression of these inflammatory factors.

G cluster_1 Microglia Cell LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB NF-κB Activation TLR4->NFkB Cytokines ↑ Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) MAPK->Cytokines PI3K PI3K/Akt Pathway NFkB->Cytokines This compound This compound This compound->MAPK Inhibition This compound->PI3K Activation

Caption: this compound modulates MAPK and PI3K/Akt signaling pathways.

3. Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical endogenous antioxidant defense system. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1). By activating the Nrf2/HO-1 axis, this compound enhances the cell's ability to combat oxidative stress, thereby reducing a key trigger for inflammatory signaling pathways like NF-κB.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from in vitro studies on the effect of this compound on microglial cells.

Table 1: Effective Concentrations and Cytotoxicity of this compound in BV-2 Microglia

Parameter Cell Line Concentration Observation Reference
Cytotoxicity BV-2 Up to 200 µM No significant cytotoxicity observed over 24h.
BV-2 400 µM Significantly reduced cell viability.
Effective Dose BV-2 50 µM Used for subsequent experiments to measure anti-inflammatory effects.

| | RAW264.7 | 20, 40, 80 µM | Dose-dependent inhibition of inflammatory markers. | |

Table 2: Effect of this compound on Pro-inflammatory Gene and Protein Expression in Activated Microglia

Target Model This compound Conc. % Reduction (approx.) Reference
IL-1β (gene) HG-stimulated BV-2 50 µM Significant reduction
TNF-α (gene) HG-stimulated BV-2 50 µM Significant reduction
iNOS (gene) HG-stimulated BV-2 50 µM Significant reduction
TLR4 (gene) LPS-stimulated RAW264.7 80 µM ~92%
MyD88 (gene) LPS-stimulated RAW264.7 80 µM ~27%
IL-1β (protein) LPS-stimulated RAW264.7 80 µM Significant reduction
IL-6 (protein) LPS-stimulated RAW264.7 80 µM Significant reduction

| TNF-α (protein) | LPS-stimulated RAW264.7 | 80 µM | Significant reduction | |

Table 3: Effect of this compound on Key Signaling Proteins in Activated Microglia

Target Protein Model This compound Conc. Effect Reference
Intracellular ROS HG-stimulated BV-2 50 µM Significantly reduced
TXNIP HG-stimulated BV-2 50 µM Significantly reduced protein levels
NLRP3 HG-stimulated BV-2 50 µM Significantly reduced protein levels
NLRP3 SCI model Not specified Inhibited expression
Caspase-1 SCI model Not specified Inhibited expression
GSDMD SCI model Not specified Inhibited expression

| p-MAPK | LPS-stimulated RAW264.7 | Not specified | Down-regulated phosphorylation | |

Experimental Protocols

The following are detailed protocols for using this compound in key experiments to study neuroinflammation in the BV-2 microglial cell line.

Protocol 1: General BV-2 Cell Culture and this compound Treatment

This protocol outlines the basic steps for maintaining BV-2 cells and preparing this compound for treatment.

Caption: Workflow for BV-2 cell culture and this compound treatment.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cell culture plates (6-well, 12-well, or 96-well)

Methodology:

  • Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% P/S in a humidified incubator at 37°C with 5% CO2.

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store aliquots at -20°C.

  • Seeding: Seed BV-2 cells into appropriate culture plates at a density suitable for the downstream assay (e.g., 2 x 10^5 cells/mL for a 96-well plate) and allow them to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 50 µM). Ensure the final DMSO concentration in the vehicle control and treated wells is consistent and non-toxic (typically <0.1%).

  • Pre-incubation: Incubate the cells with this compound for a period of 12 to 24 hours before inducing inflammation.

Protocol 2: Induction of Neuroinflammation in BV-2 Cells

This protocol describes two common methods for activating microglia in vitro.

A. LPS-induced Inflammation:

  • After pre-incubation with this compound (Protocol 1), add Lipopolysaccharide (LPS) directly to the culture medium at a final concentration of 100-200 ng/mL.

  • For inflammasome activation studies, a second stimulus of ATP (e.g., 5 mM for 30-60 minutes) can be added after the initial LPS incubation.

  • Incubate for the desired period (e.g., 6 hours for qPCR, 24 hours for ELISA).

B. High Glucose (HG)-induced Inflammation:

  • After pre-incubation with this compound in low-glucose medium, replace the medium with high-glucose DMEM (e.g., 75 mM final glucose concentration).

  • Use a low-glucose medium as the control condition.

  • Incubate for 24 hours to induce an inflammatory response.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

Caption: Workflow for intracellular ROS measurement using DCFH-DA.

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate

  • DCFH-DA probe

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Methodology:

  • Perform cell treatment as described in Protocols 1 and 2 in a black 96-well plate.

  • After the treatment period, remove the culture medium and gently wash the cells twice with warm PBS.

  • Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C, protected from light.

  • Remove the loading solution and wash the cells again with warm PBS.

  • Immediately measure the fluorescence intensity using a microplate reader (Excitation/Emission ≈ 485/535 nm) or capture images using a fluorescence microscope.

  • Quantify the fluorescence intensity relative to the control group.

Protocol 4: Quantification of Cytokine Release by ELISA

This protocol details the measurement of secreted cytokines like TNF-α and IL-1β in the cell culture supernatant.

Materials:

  • Cell culture supernatant (collected after treatment)

  • Commercially available ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-1β)

  • Microplate reader

Methodology:

  • Following treatment (Protocols 1 & 2), collect the cell culture supernatant from each well.

  • Centrifuge the supernatant at 1500 rpm for 10 minutes to pellet any detached cells and debris.

  • Transfer the clear supernatant to a new tube. Samples can be used immediately or stored at -80°C.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a pre-coated 96-well plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution (e.g., TMB).

    • Stopping the reaction and reading the absorbance at the specified wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations in your samples by comparing their absorbance to the standard curve.

Protocol 5: Caspase-1 Activity Assay

This protocol measures the enzymatic activity of cleaved caspase-1, a key step in inflammasome activation.

Materials:

  • Cell culture supernatant

  • Caspase-1 activity assay kit (e.g., luminescence-based, such as Caspase-Glo® 1)

  • White-walled 96-well plate (for luminescence)

  • Luminometer

Methodology:

  • Collect cell culture supernatant as described in the ELISA protocol (Protocol 4, steps 1-3).

  • Equilibrate all assay reagents to room temperature.

  • In a white-walled 96-well plate, add a defined volume of your supernatant (e.g., 100 µL).

  • Prepare the Caspase-1 reagent according to the kit's instructions. This reagent contains the specific caspase-1 substrate (e.g., Z-WEHD) linked to a reporter molecule.

  • Add an equal volume of the prepared reagent to each well (e.g., 100 µL).

  • To ensure specificity, run parallel wells that include a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

  • Shake the plate gently for 30 seconds and incubate at room temperature for 1-2 hours, protected from light, to allow the enzymatic reaction to proceed.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate caspase-1 activity by subtracting the signal from inhibitor-treated wells and normalizing to the control group.

References

Application Notes and Protocols for Investigating Taxifolin-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taxifolin, also known as dihydroquercetin, is a natural flavonoid found in various plants like onions, grapes, and citrus fruits[1]. It has garnered significant attention in cancer research due to its anti-proliferative, anti-inflammatory, and antioxidant properties[2][3]. A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death, in tumor cells[2][4]. Dysregulation of apoptosis is a hallmark of cancer, and compounds that can selectively trigger this process in malignant cells are valuable as potential therapeutic agents and as tools for research.

These application notes provide a comprehensive overview of the signaling pathways modulated by this compound to induce apoptosis and offer detailed protocols for investigating these effects in cancer cell lines.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound influences multiple signaling cascades that converge on the activation of the apoptotic machinery. The two primary apoptosis pathways, the intrinsic (mitochondrial) and extrinsic (death receptor), are both implicated, often through the modulation of upstream regulatory networks like PI3K/Akt/mTOR and MAPK.

Intrinsic and Extrinsic Apoptosis Pathways

The intrinsic pathway is initiated by intracellular stress and is controlled by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3. The extrinsic pathway is activated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8, which in turn can activate executioner caspases. This compound has been shown to modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members, thereby promoting the intrinsic pathway. It also leads to the activation and cleavage of caspases-3 and -9.

Caption: Overview of Intrinsic and Extrinsic Apoptosis Pathways.
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and its overactivation is common in many cancers. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of key components like PI3K, Akt, and mTOR. By suppressing this pro-survival signaling, this compound sensitizes cancer cells to apoptosis. Studies in glioblastoma and skin scar carcinoma cells have demonstrated that this compound's inhibitory effect on the PI3K/Akt/mTOR cascade is directly linked to the induction of apoptosis and cell cycle arrest.

G growth_factors Growth Factors receptor Receptor Tyrosine Kinase (RTK) growth_factors->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition proliferation Cell Proliferation & Survival mtor->proliferation This compound This compound This compound->pi3k Inhibits This compound->mtor Inhibits

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Other pathways implicated in this compound's action include the MAPK, Wnt/β-catenin, and HIF-1α signaling pathways, highlighting its multi-targeted nature.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic potential.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Type Cell Line IC50 Value Incubation Time Citation
Skin Scar Carcinoma SSCC 20 µM Not Specified
Liver Cancer HepG2 0.15 µM 24 h
Liver Cancer Huh7 0.22 µM 24 h
Colon Cancer HCT-116 32 µg/mL Not Specified

| Prostate Cancer | DU 145 | 500 µM | Not Specified | |

This compound's pro-apoptotic activity is further confirmed by its effects on the expression and activation of key regulatory proteins.

Table 2: Effect of this compound on Key Apoptosis-Related Proteins

Protein Role in Apoptosis Effect of this compound Cancer Cell Type Citation
Bcl-2 Anti-apoptotic Expression Decreased Colorectal, SSCC
Bax Pro-apoptotic Expression Increased Colorectal, SSCC
Caspase-3 Executioner Caspase Cleavage/Activation Increased Liver, SSCC, Colon
Caspase-9 Initiator Caspase Activation Increased Colon, Pancreatic
PARP DNA Repair Enzyme Cleavage Increased Liver, Pancreatic

| p-PI3K / p-Akt | Pro-survival Signaling | Expression Decreased | Melanoma, SSCC, Glioma | |

Experimental Workflow

A typical investigation into this compound-induced apoptosis involves a multi-step process, starting from determining its cytotoxicity to quantifying apoptosis and analyzing the underlying molecular changes.

G start Start: Select Cancer Cell Line(s) culture Cell Culture & Maintenance start->culture treatment Treat Cells with this compound (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_assay Apoptosis Quantification (Annexin V/PI Staining) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis ic50 Determine IC50 Value viability->ic50 end End: Data Interpretation & Conclusion ic50->end flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry flow_cytometry->end pathway_elucidation Elucidate Signaling Pathways protein_analysis->pathway_elucidation pathway_elucidation->end

Caption: General experimental workflow for investigating this compound's effects.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific cancer cell lines and experimental questions.

Protocol 1: Cell Culture and Treatment

Objective: To maintain healthy cancer cell cultures and treat them with this compound for subsequent assays.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116, HepG2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (dissolved in DMSO)

  • Cell culture flasks (T25 or T75), plates (6-well, 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing and Seeding: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a conical tube with 9 mL of pre-warmed complete medium and centrifuge (300 x g, 3 min). Resuspend the pellet and seed into an appropriately sized flask.

  • Maintenance: Culture cells at 37°C with 5% CO2. Monitor daily and passage when they reach 70-90% confluency.

  • Seeding for Experiments: Trypsinize cells, count them using a hemocytometer, and seed them into appropriate culture plates at a predetermined density. Allow cells to adhere for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration in the medium should be consistent across all treatments (typically <0.1%).

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

Materials:

  • Cells treated as per Protocol 1 in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After the this compound treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490-570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Cells treated as per Protocol 1 in 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension (e.g., 500 x g, 5 min) and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent amounts may vary by kit).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression levels and cleavage of key apoptotic proteins.

Materials:

  • Cells treated as per Protocol 1 in 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Transfer buffer and system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Place culture plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again, then incubate with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein expression to a loading control (e.g., β-actin or GAPDH). Look for an increase in cleaved forms of caspases and PARP or changes in the Bax/Bcl-2 ratio.

References

Taxifolin as a Positive Control in Antioxidant Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid commonly found in various plants, including onions, French maritime pine bark, and milk thistle.[1] Its potent antioxidant properties make it an excellent candidate for use as a positive control in a variety of in vitro and cell-based antioxidant assays. This document provides detailed application notes and protocols for utilizing this compound as a reliable positive control in key antioxidant experiments.

This compound's antioxidant activity stems from its molecular structure, which includes multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[2] It has demonstrated efficacy in scavenging a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Data Presentation

The antioxidant capacity of this compound is often quantified by its half-maximal inhibitory concentration (IC50) or equivalent antioxidant capacity. The following tables summarize the reported antioxidant activity of this compound in various common assays, providing a reference for its expected performance as a positive control.

Table 1: In Vitro Antioxidant Activity of this compound

AssayIC50 (µg/mL)IC50 (µM)Other MetricsReference Standard(s)Source(s)
DPPH Radical Scavenging 77.00~253-Trolox, BHA, BHT[2][3]
1.50±0.37~4.93-BHT
ABTS Radical Scavenging 0.83~2.73-Trolox, α-tocopherol, BHA, BHT[2]
Ferric Reducing Antioxidant Power (FRAP) --Higher absorbance than ascorbic acidAscorbic acid
Metal Chelating Activity (Fe2+) 34.61~113.7-EDTA, Trolox, BHA, BHT

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key antioxidant assays using this compound as a positive control are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

  • This compound (positive control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of this compound and Test Compound Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the test compounds.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound, test compounds, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound or test compound.

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of this compound and test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with this compound/Sample DPPH->Mix This compound Prepare this compound Dilutions This compound->Mix Sample Prepare Sample Dilutions Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound (positive control)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Test Compound Solutions: Prepare a stock solution of this compound in ethanol or PBS (e.g., 1 mg/mL). Create a series of dilutions from the stock solution (e.g., 1, 2.5, 5, 10, 20 µg/mL). Prepare similar dilutions for the test compounds.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound, test compounds, or the solvent (as a blank) to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the following formula:

    Where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance of the ABTS•+ solution with the this compound or test compound.

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of this compound and test compounds to determine the IC50 value.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Stock Prepare ABTS Radical Stock ABTS_Work Prepare Working ABTS Solution ABTS_Stock->ABTS_Work Mix Mix ABTS with this compound/Sample ABTS_Work->Mix This compound Prepare this compound Dilutions This compound->Mix Sample Prepare Sample Dilutions Sample->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound (positive control)

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Test compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM) in water.

  • Preparation of this compound and Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL). Prepare dilutions as needed.

  • Assay Procedure:

    • Add 280 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the standard, this compound, test compounds, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Data Analysis: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the FRAP value of this compound and the test compounds, expressed as Fe²⁺ equivalents (µM).

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent Mix Mix FRAP Reagent with Standard/Sample FRAP_Reagent->Mix Standard Prepare FeSO4 Standard Curve Standard->Mix This compound Prepare this compound Solution This compound->Mix Sample Prepare Sample Solution Sample->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Analyze Calculate FRAP Value Measure->Analyze

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.

Materials:

  • This compound (positive control)

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • Phosphate Buffered Saline (PBS)

  • Black 96-well cell culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the HepG2 cells into a black 96-well plate at a density of 6 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment with this compound and Test Compounds:

    • Remove the culture medium.

    • Treat the cells with various concentrations of this compound and test compounds in treatment medium for 1 hour.

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 60 minutes.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value can be calculated as follows:

    Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

CAA_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed HepG2 Cells Treat Treat with this compound/Sample Seed->Treat Load Load with DCFH-DA Treat->Load Induce Induce Oxidative Stress (AAPH) Load->Induce Measure Measure Fluorescence Induce->Measure Calculate Calculate CAA Value Measure->Calculate

Signaling Pathways Modulated by this compound

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways involved in the cellular stress response.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. This compound has been shown to activate this pathway, leading to the upregulation of downstream antioxidant enzymes and the inhibition of apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulates

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli, including oxidative stress. This compound can modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases like p38 and JNK, thereby reducing inflammation and apoptosis triggered by oxidative stress.

MAPK_Pathway Oxidative_Stress Oxidative Stress p38_JNK p38 / JNK Oxidative_Stress->p38_JNK Activates This compound This compound This compound->p38_JNK Inhibits Inflammation_Apoptosis Inflammation & Apoptosis p38_JNK->Inflammation_Apoptosis Promotes

Conclusion

This compound is a versatile and effective positive control for a range of antioxidant assays. Its well-characterized antioxidant activity and its ability to modulate key signaling pathways make it an invaluable tool for researchers in the fields of biochemistry, pharmacology, and drug development. The protocols and data provided in these application notes offer a comprehensive guide for the successful implementation of this compound as a positive control in your antioxidant research.

References

Enhancing In Vivo Efficacy of Taxifolin: Application Notes and Protocols for Stable Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with a wide range of demonstrated pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects. Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor aqueous solubility and low oral bioavailability. To overcome these limitations, various formulation strategies have been developed to enhance its stability and delivery in vivo. This document provides detailed application notes and experimental protocols for the development of stable this compound formulations, intended for researchers, scientists, and professionals in drug development.

I. Formulation Strategies for Enhanced Bioavailability

Several advanced formulation techniques have been shown to significantly improve the pharmacokinetic profile of this compound. The primary strategies involve encapsulation or complexation to increase solubility, protect from degradation, and improve absorption. Below is a summary of key quantitative data from preclinical studies for different this compound formulations.

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute/Relative Bioavailability (%)Reference
This compound (Physical Mixture)15 (oral)35.23 ± 5.170.75 ± 0.2759.11 ± 8.620.49% (Absolute)[1]
Nanodispersion15 (oral)48.72 ± 6.211.25 ± 0.2990.89 ± 11.760.75% (Absolute)[1]
This compound Suspensions-0.489---[2]
Unmodified Liposomes-0.608--137.23% (Relative to suspension)[2]
Selenized Liposomes-0.599--216.65% (Relative to suspension)[2]
This compound-γ-CD Inclusion Complex----372% (Relative to raw this compound)
Zein-Caseinate Nanoparticles----Increased from 0.35% to 0.52%

II. Experimental Protocols

Detailed methodologies for the preparation and characterization of various this compound formulations are provided below. These protocols are based on established methods reported in the literature.

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of conventional and selenized this compound liposomes.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Sodium selenite (for selenized liposomes)

  • Glutathione (GSH, for selenized liposomes)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Rotary evaporator

  • Probe sonicator

  • Water bath

  • Dialysis tubing (MWCO 8-14 kDa)

  • Magnetic stirrer

  • Particle size analyzer

  • Spectrophotometer

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 1 hour. This will form a multilamellar vesicle (MLV) suspension.

    • For selenized liposomes, hydrate the film with a sodium selenite solution.

  • Sonication:

    • Reduce the particle size of the MLVs by subjecting the suspension to probe sonication in an ice bath. Sonicate for 5-10 minutes with cycles of 3 seconds on and 2 seconds off.

  • For Selenized Liposomes - In Situ Reduction:

    • After hydration with sodium selenite, add glutathione to the liposomal suspension to initiate the in situ reduction of selenite to selenium nanoparticles on the liposome surface.

  • Purification:

    • To remove unencapsulated this compound, dialyze the liposome suspension against PBS (pH 7.4) using dialysis tubing for 24 hours, with frequent changes of the dialysis medium.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Encapsulation Efficiency (EE%): Separate the unencapsulated drug from the liposomes by centrifugation. Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV). The EE% is calculated as follows: EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol outlines the preparation of this compound inclusion complexes with cyclodextrins (e.g., γ-cyclodextrin) using the emulsion solvent evaporation and freeze-drying method.

Materials:

  • This compound

  • γ-Cyclodextrin (γ-CD)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Homogenizer

  • Rotary evaporator

  • Freeze-dryer

  • Scanning Electron Microscope (SEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Preparation of Emulsion:

    • Dissolve this compound in ethyl acetate to form the oil phase.

    • Dissolve γ-CD in deionized water to form the aqueous phase.

    • Add the oil phase to the aqueous phase and emulsify using a high-speed homogenizer to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation:

    • Remove the ethyl acetate from the emulsion using a rotary evaporator. This will lead to the precipitation of the inclusion complex.

  • Freeze-Drying:

    • Freeze the resulting aqueous suspension of the inclusion complex.

    • Lyophilize the frozen sample using a freeze-dryer to obtain a dry powder of the this compound-γ-CD inclusion complex.

  • Characterization:

    • Morphology: Examine the surface morphology of the complex using SEM.

    • Interaction Analysis: Confirm the formation of the inclusion complex using FTIR and DSC to observe shifts in characteristic peaks and thermal events, respectively.

    • Solubility Studies: Determine the aqueous solubility of the inclusion complex compared to free this compound by adding an excess amount to water, stirring, and measuring the concentration in the supernatant.

Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol details the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Particle size analyzer

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

    • Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.

  • Homogenization:

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed homogenization for 5-10 minutes to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes to reduce the particle size and form a nanoemulsion.

  • Cooling and Nanoparticle Formation:

    • Cool the nanoemulsion in an ice bath while stirring. The solidification of the lipid droplets will result in the formation of SLNs.

  • Characterization:

    • Follow the characterization steps outlined in Protocol 1 (Particle Size, Zeta Potential, and Encapsulation Efficiency).

III. Visualization of Methodologies and Pathways

Workflow for Stable this compound Formulation

The following diagram illustrates the general workflow for developing and characterizing stable this compound formulations.

G cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_invivo In Vivo Evaluation prep_liposome Liposome (Thin-film hydration) char_size Particle Size & Zeta Potential prep_liposome->char_size prep_cd Cyclodextrin Complex (Emulsion-Freeze Drying) prep_cd->char_size prep_sln Solid Lipid Nanoparticle (Hot Homogenization) prep_sln->char_size char_ee Encapsulation Efficiency char_size->char_ee char_morph Morphology (SEM/TEM) char_ee->char_morph char_stability Stability Studies char_morph->char_stability invivo_pk Pharmacokinetic Studies char_stability->invivo_pk invivo_pd Pharmacodynamic Studies invivo_pk->invivo_pd

Figure 1. General workflow for developing stable this compound formulations.
Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action. This compound has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways, which are critically involved in inflammation and cell survival.

G cluster_pi3k PI3K/Akt Pathway cluster_nfkB NF-κB Pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits ikb IκBα This compound->ikb Prevents Degradation akt Akt pi3k->akt nfkb NF-κB akt->nfkb Activates apoptosis Apoptosis akt->apoptosis Inhibits ikb->nfkb Inhibition inflammation Inflammation nfkb->inflammation Promotes

Figure 2. This compound's inhibitory effects on PI3K/Akt and NF-κB pathways.

IV. Stability Studies

The stability of this compound formulations is critical for ensuring their efficacy and safety. Stability studies should be conducted under various storage conditions to determine the shelf-life of the product.

Protocol 4: Stability Assessment of this compound Formulations

Objective: To evaluate the physical and chemical stability of this compound formulations over time at different temperatures.

Materials:

  • Prepared this compound formulation (e.g., liposomes, SLNs)

  • Appropriate storage containers

  • HPLC system with UV detector

  • Particle size analyzer

Procedure:

  • Sample Preparation and Storage:

    • Divide the prepared formulation into several aliquots in sealed, airtight containers.

    • Store the samples at different temperature and humidity conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • Testing Schedule:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

  • Physical Stability Assessment:

    • Visual Inspection: Observe for any changes in appearance, such as aggregation, precipitation, or phase separation.

    • Particle Size and PDI: Measure the particle size and polydispersity index to monitor for any changes in the physical characteristics of the nanoparticles.

  • Chemical Stability Assessment:

    • Drug Content: Determine the concentration of this compound in the formulation at each time point using a validated HPLC method.

    • Degradation Products: Monitor for the appearance of any degradation products using HPLC.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics and estimate the shelf-life.

Table 2: Representative Stability Data for a this compound Tetra-octanoate Cream Formulation

Storage ConditionTime (weeks)Remaining this compound Tetra-octanoate (%)
25°C0100
498
895
1293
40°C0100
492
888
1285

V. Conclusion

The development of stable this compound formulations is a critical step in harnessing its full therapeutic potential. The protocols and data presented in these application notes provide a comprehensive guide for researchers to prepare, characterize, and evaluate various advanced delivery systems for this compound. By improving its solubility, stability, and bioavailability, these formulations can pave the way for more effective in vivo studies and potential clinical applications.

References

Application Notes and Protocols for Taxifolin Delivery Systems with Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a potent natural flavonoid with a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Despite its therapeutic promise, the clinical application of this compound is significantly hampered by its poor water solubility and low oral bioavailability.[1][2][3] To overcome these limitations, various advanced drug delivery systems have been developed to enhance its solubility, dissolution rate, and subsequent absorption.

These application notes provide a comprehensive overview of different this compound delivery systems, summarizing key quantitative data for easy comparison. Detailed experimental protocols for the preparation and characterization of these formulations are also presented to aid researchers in their drug development efforts.

Challenges in this compound Delivery

The primary obstacle for effective oral delivery of this compound is its low aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream. Nanotechnology-based approaches have emerged as a highly effective strategy to address these challenges by increasing the surface area of the drug and modifying its physicochemical properties.

cluster_challenges Challenges with this compound Delivery cluster_solutions Solutions: Advanced Delivery Systems Poor Water Solubility Poor Water Solubility Low Bioavailability Low Bioavailability Poor Water Solubility->Low Bioavailability leads to Limited Clinical Application Limited Clinical Application Low Bioavailability->Limited Clinical Application results in Nanoparticles Nanoparticles Liposomes Liposomes Inclusion Complexes Inclusion Complexes SNEDDS SNEDDS

Caption: Challenges in this compound delivery and potential solutions.

Comparative Data of this compound Delivery Systems

The following tables summarize the key physicochemical and pharmacokinetic parameters of various this compound delivery systems from preclinical studies.

Table 1: Physicochemical Properties of this compound Delivery Systems

Delivery SystemParticle Size (nm)Encapsulation Efficiency (%)Loading Capacity (%)Reference
Selenized Liposomes (Tax-Se@LPs)185.395.25-
Zein-Caseinate Nanoparticles (TZP)168.74 ± 0.3585.83 ± 0.8917.11 ± 0.88

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)

FormulationDosage (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
This compound (Physical Mixture)150.035 ± 0.0050.75 ± 0.270.059 ± 0.009-
This compound Nanodispersion150.049 ± 0.0061.25 ± 0.290.091 ± 0.012154
This compound Suspensions-0.489---
Unmodified Liposomes-0.608--137.23
Selenized Liposomes (Tax-Se@LPs)-0.599--216.65
Zein-Caseinate Nanoparticles (TZP)----148.6
Inclusion Complex (γ-Cyclodextrin)----372
Liquid Antisolvent Precipitation Nanoparticles----700

Note: Data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of key this compound delivery systems.

Protocol 1: Preparation of this compound-Loaded Selenized Liposomes (Tax-Se@LPs)

This protocol is based on the thin-film hydration/in situ reduction technique.

Materials:

  • This compound (Tax)

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol (CHOL)

  • Sodium selenite (Na₂SeO₃)

  • Ascorbic acid (Vc)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS, pH 7.4)

Procedure:

  • Film Formation: Dissolve SPC and CHOL in a chloroform-methanol mixture (2:1, v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator at 40°C to form a thin lipid film on the flask wall. Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a PBS solution containing this compound and sodium selenite by rotating the flask at 60 rpm for 1 hour at 40°C. This will form Tax-loaded liposomes containing selenite (Tax-SeO₃²⁻@LPs).

  • In Situ Reduction: Add ascorbic acid solution to the liposomal suspension and stir for 2 hours at 40°C to reduce selenite to elemental selenium (Se), resulting in the formation of Tax-Se@LPs.

  • Sonication: Sonicate the liposomal suspension using a probe sonicator to reduce the particle size.

  • Purification: Remove the un-encapsulated drug by dialysis or centrifugation.

cluster_workflow Preparation of this compound-Loaded Selenized Liposomes A 1. Dissolve Lipids and this compound in Organic Solvent B 2. Form Thin Lipid Film via Rotary Evaporation A->B C 3. Hydrate Film with Aqueous Phase (containing Sodium Selenite) B->C D 4. In Situ Reduction with Ascorbic Acid C->D E 5. Sonication for Size Reduction D->E F 6. Purification (Dialysis/Centrifugation) E->F cluster_pathways Key Signaling Pathways Modulated by this compound This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 activates NFkB NF-κB Pathway This compound->NFkB inhibits MAPK MAPK Pathway This compound->MAPK modulates Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Response NFkB->Anti_inflammatory Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival

References

Measuring Taxifolin's Effect on Gene Expression via RT-PCR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxifolin, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These effects are largely attributed to its ability to modulate the expression of various genes. This document provides a detailed protocol for utilizing reverse transcription-polymerase chain reaction (RT-PCR) to quantify the effects of this compound on gene expression in a cellular context. We will focus on this compound's impact on the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Introduction

This compound, also known as dihydroquercetin, is a flavonoid found in various plants.[1] Its potential as a therapeutic agent is linked to its capacity to influence cellular signaling pathways and, consequently, gene expression.[1][2] One of the most well-documented mechanisms of this compound is its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by inducers like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a suite of protective genes, including phase II detoxification enzymes and antioxidant proteins such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase modifier subunit (GCLM).

Reverse transcription-polymerase chain reaction (RT-PCR) is a highly sensitive and specific technique used to measure the abundance of mRNA transcripts, providing a direct indication of gene expression levels. This application note will provide a step-by-step protocol for treating a relevant cell line with this compound and subsequently analyzing the expression of Nrf2 and its target genes using RT-PCR.

Key Signaling Pathway: Nrf2 Activation by this compound

This compound is known to induce the Nrf2-mediated antioxidant response. The diagram below illustrates the simplified signaling cascade.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Target_Genes Target Genes (e.g., NQO1, HO-1, GCLM) ARE->Target_Genes Activates Transcription RT_PCR_Workflow A 1. Cell Culture (e.g., HepG2 cells) B 2. This compound Treatment (Varying concentrations and time points) A->B C 3. RNA Extraction B->C D 4. RNA Quantification and Quality Control C->D E 5. Reverse Transcription (cDNA Synthesis) D->E F 6. Real-Time PCR (qPCR) with primers for target and reference genes E->F G 7. Data Analysis (e.g., ΔΔCt method) F->G

References

Application Notes and Protocols for Immunocytochemistry in Taxifolin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for performing immunocytochemistry (ICC) on cells treated with taxifolin (also known as dihydroquercetin). This compound is a bioactive flavonoid with known antioxidant, anti-inflammatory, and anti-apoptotic properties. This document outlines procedures for the immunofluorescent detection of key proteins modulated by this compound, methods for quantitative analysis, and visual representations of relevant signaling pathways.

Key Protein Markers for this compound Treatment

This compound has been shown to modulate several key signaling pathways involved in cellular stress, inflammation, and survival. Immunocytochemistry is a powerful technique to visualize and quantify the changes in the expression and subcellular localization of proteins within these pathways upon this compound treatment. Key protein markers include:

  • Apoptosis: Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic)

  • Inflammation: NF-κB (p65), COX-2, iNOS, and TNF-α

  • Signaling Pathways: Phosphorylated Akt (p-Akt), Phosphorylated ERK1/2 (p-ERK), Phosphorylated JNK (p-JNK), and Phosphorylated p38 (p-p38)

  • Oxidative Stress: Nrf2

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-treated cells, primarily derived from methodologies other than immunofluorescence, such as ELISA and RT-PCR. This data provides a basis for expected changes that can be corroborated and further detailed using quantitative immunocytochemistry.

Table 1: Effect of this compound on Inflammatory Markers in LPS-stimulated RAW264.7 Macrophages [1]

MarkerTreatment ConditionConcentration (µmol/L)% Reduction/Change
NO LPS + this compound20~66% reduction
40~71% reduction
80~77% reduction
VEGF LPS + this compound20, 40, 80Dose-dependent reduction
TNF-α LPS + this compound20, 40, 80Dose-dependent reduction
COX-2 LPS + this compound20, 40, 80Dose-dependent reduction

Table 2: Effect of this compound on MAPK Pathway Phosphorylation in LPS-stimulated RAW264.7 Macrophages [1]

MarkerTreatment ConditionConcentration (µmol/L)Fold Change vs. LPS
p-ERK/ERK LPS + this compound20~0.90
40~0.60
80~0.45
p-JNK/JNK LPS + this compound20, 40, 80Dose-dependent decrease
p-p38/p38 LPS + this compound20, 40, 80Dose-dependent decrease

Experimental Workflow and Signaling Pathways

Diagram 1: General Immunocytochemistry Workflow

ICC_Workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis cell_culture Cell Seeding & Treatment (e.g., on coverslips) taxifolin_treatment This compound Treatment (various concentrations and times) cell_culture->taxifolin_treatment fixation Fixation (e.g., 4% Paraformaldehyde) taxifolin_treatment->fixation permeabilization Permeabilization (e.g., 0.1-0.5% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA or Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated, 1h at RT) primary_ab->secondary_ab counterstain Counterstaining (e.g., DAPI for nuclei) secondary_ab->counterstain mounting Mounting on Slides counterstain->mounting imaging Fluorescence Microscopy (Confocal or Widefield) mounting->imaging quantification Image Analysis & Quantification (Fluorescence Intensity, Co-localization, etc.) imaging->quantification Taxifolin_Pathways cluster_stimulus Cellular Stress / Stimulus cluster_this compound Intervention cluster_pathways Signaling Cascades cluster_outcomes Cellular Outcomes stimulus Oxidative Stress / Inflammation (e.g., LPS, H2O2) PI3K PI3K stimulus->PI3K MAPK MAPK stimulus->MAPK IKK IKK stimulus->IKK Keap1 Keap1 stimulus->Keap1 This compound This compound This compound->PI3K This compound->MAPK This compound->IKK Nrf2 Nrf2 This compound->Nrf2 Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt apoptosis Apoptosis (Bax/Bcl-2 ratio) pAkt->apoptosis ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 pERK p-ERK ERK->pERK pJNK p-JNK JNK->pJNK pp38 p-p38 p38->pp38 inflammation Inflammation (iNOS, COX-2, TNF-α) pERK->inflammation pERK->apoptosis pJNK->inflammation pJNK->apoptosis pp38->inflammation pp38->apoptosis IkB IκBα IKK->IkB NFkB NF-κB (p65) IkB->NFkB NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc NFkB_nuc->inflammation Keap1->Nrf2 Nrf2_nuc Nrf2 (nuclear) Nrf2->Nrf2_nuc antioxidant Antioxidant Response (HO-1) Nrf2_nuc->antioxidant

References

Taxifolin in In Vitro Models of Ischemic Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic injury, characterized by a restriction in blood supply to tissues, initiates a complex cascade of cellular events leading to cell death and tissue damage. In vitro models of ischemia, primarily through oxygen-glucose deprivation (OGD), are crucial tools for understanding the pathophysiology and evaluating potential therapeutic agents. Taxifolin (dihydroquercetin), a natural flavonoid, has demonstrated significant protective effects in these models.[1] This document provides detailed application notes and protocols for studying the effects of this compound in in vitro ischemic injury models, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic properties.

This compound has been shown to mitigate ischemic damage by inhibiting the excessive production of reactive oxygen species (ROS), modulating inflammatory responses, and regulating key signaling pathways involved in cell survival and death.[2] These pathways include the PI3K/Akt, Nrf2/HO-1, and NF-κB signaling cascades. The following sections detail experimental protocols to assess these protective effects and summarize quantitative data from relevant studies.

Data Presentation: Efficacy of this compound in In Vitro Ischemic Injury

The following tables summarize the quantitative data on the protective effects of this compound in various in vitro models of ischemic injury.

Table 1: Neuroprotective Effects of this compound

Cell TypeIschemia Model (OGD Duration)This compound Concentration (µM)Outcome MeasureResult (% change vs. OGD control)Reference
Hippocampal Neurons40 min10Cell ViabilityIncreased
10ROS ProductionDecreased
10Cytosolic Ca2+ IncreaseInhibited
Cortical Cells2 hours25-100Cell SurvivalIncreased
80 µg/mLSod1, Sod2, Ho-1, Cat gene expressionIncreased (2.1, 1.8, 2.1, 2.7-fold)

Table 2: Cardioprotective Effects of this compound

Cell TypeIschemia ModelThis compound Concentration (µM)Outcome MeasureResult (% change vs. I/R control)Reference
Isolated Rat HeartIschemia/Reperfusion15SOD, GSH-PX activityIncreased
15LDH, CK-MB, MDA levelsDecreased
15Bcl-2 protein levelUpregulated
15Bax, Cyt-c, caspase 3, 9 protein levelsDownregulated
H9c2 Cardiac MyoblastsHigh GlucoseNot specifiedIntracellular ROS levelDecreased
Not specifiedCaspase-3, -9 activationInhibited

Experimental Protocols

Oxygen-Glucose Deprivation (OGD) and Reperfusion Model

This protocol describes the induction of ischemic-like conditions in cultured cells.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Hypoxia chamber or incubator with O2 and CO2 control

  • Nitrogen gas (95%) and Carbon Dioxide (5%) mixture

Protocol:

  • Culture cells to the desired confluency in a standard incubator (37°C, 5% CO2).

  • To induce OGD, replace the normal culture medium with pre-warmed, glucose-free DMEM.

  • Place the culture plates in a hypoxia chamber.

  • Flush the chamber with a gas mixture of 95% N2 and 5% CO2 for at least 10 minutes to displace oxygen.

  • Seal the chamber and incubate at 37°C for the desired duration (e.g., 2-24 hours).

  • For reperfusion, remove the plates from the chamber, replace the glucose-free medium with normal, pre-warmed culture medium, and return to a standard incubator for a specified period (e.g., 24 hours).

G cluster_workflow Experimental Workflow: OGD Model Cell Seeding Cell Seeding This compound Pre-treatment This compound Pre-treatment Cell Seeding->this compound Pre-treatment OGD Induction OGD Induction This compound Pre-treatment->OGD Induction Reperfusion Reperfusion OGD Induction->Reperfusion Endpoint Assays Endpoint Assays Reperfusion->Endpoint Assays

Experimental workflow for in vitro ischemia studies.

Cell Viability Assay (MTT Assay)

This assay measures cell viability by assessing mitochondrial metabolic activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • 96-well plate reader

Protocol:

  • After the OGD/reperfusion period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate at 37°C for 4 hours.

  • Add 100 µL of the solubilization solution to each well.

  • Gently mix to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • TUNEL assay kit (commercial kits are recommended)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Protocol:

  • Following OGD/reperfusion, wash the cells with PBS.

  • Fix the cells with fixation solution for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 5-15 minutes.

  • Wash the cells with PBS.

  • Proceed with the TUNEL staining according to the manufacturer's protocol, which typically involves an equilibration step followed by incubation with the TdT reaction mixture.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

Materials:

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Serum-free culture medium

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • After OGD/reperfusion, wash the cells with serum-free medium.

  • Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

Western Blot for Bax and Bcl-2

This method is used to quantify the protein expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control (β-actin).

Signaling Pathways Modulated by this compound in Ischemic Injury

This compound exerts its protective effects by modulating several key signaling pathways. The diagrams below illustrate the proposed mechanisms.

G cluster_pathway This compound's Protective Signaling Pathways in Ischemic Injury Ischemia Ischemia ROS ROS Ischemia->ROS NF_kB NF-κB Pathway Ischemia->NF_kB Apoptosis Apoptosis Ischemia->Apoptosis This compound This compound This compound->ROS inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates Nrf2_HO1 Nrf2/HO-1 Pathway This compound->Nrf2_HO1 activates This compound->NF_kB inhibits ROS->NF_kB ROS->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival promotes Nrf2_HO1->ROS inhibits Inflammation Inflammation NF_kB->Inflammation Cell_Survival->Apoptosis inhibits

Signaling pathways modulated by this compound.

G cluster_apoptosis This compound's Regulation of Apoptosis This compound This compound Bcl2 Bcl-2 This compound->Bcl2 upregulates Bax Bax This compound->Bax downregulates Bcl2->Bax inhibits Caspases Caspase-9, Caspase-3 Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

This compound's effect on apoptotic proteins.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for ischemic injuries by targeting multiple cellular pathways. The protocols and data presented here provide a framework for researchers to investigate and further elucidate the mechanisms of action of this compound in in vitro models of ischemia. These studies are essential for the preclinical evaluation and development of this compound-based therapies for ischemic diseases.

References

Application Notes and Protocols: Taxifolin for Investigating Lipid Peroxidation in Biological Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with potent antioxidant properties. Its unique chemical structure allows it to effectively combat oxidative stress, a key factor in the pathogenesis of numerous diseases. A critical manifestation of oxidative stress at the cellular level is lipid peroxidation, the process by which reactive oxygen species (ROS) attack lipids within cellular membranes, leading to membrane damage, impaired function, and the generation of cytotoxic byproducts. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate and mitigate lipid peroxidation in biological membranes. This compound's ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms makes it an invaluable compound for research in this area.[1][2]

Mechanism of Action of this compound in Preventing Lipid Peroxidation

This compound exerts its protective effects against lipid peroxidation through a multi-faceted approach:

  • Direct Radical Scavenging: this compound can directly scavenge a variety of reactive oxygen species (ROS), including peroxyl radicals.[3] This is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals, thereby terminating the lipid peroxidation chain reaction.[1]

  • Metal Ion Chelation: The carbonyl group in the C ring and the dihydroxyl group in the B ring of this compound are involved in chelating metal ions like iron (Fe²⁺).[1] By binding to these transition metals, this compound prevents their participation in the Fenton reaction, a key process that generates highly reactive hydroxyl radicals which initiate lipid peroxidation.

  • Enhancement of Endogenous Antioxidant Systems: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the increased expression of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). These enzymes play crucial roles in detoxifying ROS and replenishing intracellular antioxidants like glutathione.

  • Modulation of Inflammatory Pathways: this compound can suppress inflammatory responses, in part by inhibiting the MAPK signal pathway. Chronic inflammation is a major contributor to oxidative stress and subsequent lipid peroxidation.

Quantitative Data on this compound's Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in various in vitro systems. The following tables summarize key data for easy comparison.

Table 1: Inhibition of Lipid Peroxidation by this compound in a Linoleic Acid Emulsion System

CompoundConcentration (µg/mL)Inhibition of Lipid Peroxidation (%)Reference
This compound3081.02
α-Tocopherol3073.88
BHA3090.12
BHT3094.29
Trolox3088.57

Table 2: Comparative Efficacy of this compound and Quercetin in an In Vivo Model

CompoundDose (mg/kg)Efficacy compared to QuercetinReference
This compound1003.4 times more effective
This compound3004.9 times more effective

Table 3: IC50 Values of this compound in Various Assays

AssayIC50 Value (µM)Cell Line/SystemReference
PTIO•-scavengingpH dependentIn vitro
Anti-proliferative (MTT)0.150HepG2 (liver cancer)
Anti-proliferative (MTT)0.22Huh7 (liver cancer)
ROS reduction (t-BOOH induced)50 µM resulted in 61% inhibitionCaco-2 cells

Experimental Protocols

Protocol 1: Determination of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol is adapted for the in vitro assessment of this compound's ability to inhibit lipid peroxidation in a model membrane system (liposomes) or in biological samples like cell lysates or tissue homogenates. The TBARS assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Materials:

  • This compound solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • Sample (liposome suspension, cell lysate, or tissue homogenate)

  • Phosphate buffered saline (PBS), pH 7.4

  • Thiobarbituric acid (TBA) solution (0.67% w/v in 50% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Malondialdehyde (MDA) standard (1,1,3,3-tetramethoxypropane)

  • Butylated hydroxytoluene (BHT)

  • Microcentrifuge tubes

  • Water bath or heating block

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Liposomes: Prepare liposomes using a standard method such as thin-film hydration. Induce lipid peroxidation using an initiator like ferrous sulfate/ascorbate or AAPH. Treat the liposomes with varying concentrations of this compound.

    • Cell Lysates/Tissue Homogenates: Prepare lysates or homogenates in a suitable buffer containing a protease inhibitor cocktail and BHT to prevent ex vivo lipid peroxidation. Induce oxidative stress if required (e.g., with H₂O₂ or other agents) in the presence or absence of this compound.

  • TBARS Reaction:

    • To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 2200 x g for 15 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% TBA solution.

    • Incubate in a boiling water bath for 10-15 minutes.

    • Cool the tubes on ice to stop the reaction.

  • Measurement:

    • Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

    • For quantification, prepare a standard curve using MDA standards.

    • The concentration of MDA in the samples is calculated from the standard curve and expressed as nmol/mg protein or nmol/mL.

Protocol 2: Assessment of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes a general method to assess the effect of this compound on the fluidity of biological membranes using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (DPH). Changes in membrane fluidity can indicate the extent of lipid peroxidation and the protective effect of antioxidants.

Materials:

  • This compound solution

  • Liposomes or isolated cell membranes

  • Fluorescent probe (e.g., DPH in tetrahydrofuran)

  • Buffer (e.g., PBS)

  • Fluorometer with polarization filters

Procedure:

  • Sample Preparation:

    • Incubate the liposome or membrane suspension with the desired concentrations of this compound for a specific period.

    • Induce lipid peroxidation if required.

  • Labeling with Fluorescent Probe:

    • Add the DPH solution to the sample suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (e.g., 360 nm and 430 nm, respectively).

    • Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating factor of the instrument.

  • Data Interpretation:

    • A decrease in fluorescence anisotropy indicates an increase in membrane fluidity, which can be a consequence of lipid peroxidation-induced damage. An increase in anisotropy suggests a more ordered, less fluid membrane. This compound's effect on membrane fluidity in the context of oxidative stress can thus be evaluated.

Visualizations

Signaling Pathway of this compound's Antioxidant Action

Taxifolin_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation initiates This compound This compound This compound->ROS scavenges Nrf2 Nrf2 This compound->Nrf2 activates MAPK MAPK Pathway This compound->MAPK inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, GCL) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralize MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage Inflammation Inflammation MAPK->Inflammation promotes Inflammation->ROS generates more

Caption: this compound's mechanism against lipid peroxidation.

Experimental Workflow for TBARS Assay

TBARS_Workflow start Start prep_sample Prepare Sample (Liposomes/Lysates) start->prep_sample add_this compound Treat with this compound (and inducer if needed) prep_sample->add_this compound add_tca Add 10% TCA Precipitate Proteins add_this compound->add_tca centrifuge1 Centrifuge (2200 x g, 15 min, 4°C) add_tca->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant add_tba Add 0.67% TBA collect_supernatant->add_tba boil Boil (10-15 min) add_tba->boil cool Cool on Ice boil->cool measure Measure Absorbance at 532 nm cool->measure end End measure->end

Caption: Workflow for the TBARS assay.

Logical Relationship of this compound's Protective Effects

Taxifolin_Protective_Effects This compound This compound Antioxidant Antioxidant Activity This compound->Antioxidant AntiInflammatory Anti-inflammatory Activity This compound->AntiInflammatory ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Enzyme_Modulation Antioxidant Enzyme Modulation (Nrf2) Antioxidant->Enzyme_Modulation MAPK_Inhibition MAPK Pathway Inhibition AntiInflammatory->MAPK_Inhibition Reduced_Oxidative_Stress Reduced Oxidative Stress ROS_Scavenging->Reduced_Oxidative_Stress Enzyme_Modulation->Reduced_Oxidative_Stress Reduced_Inflammation Reduced Inflammation MAPK_Inhibition->Reduced_Inflammation Membrane_Protection Biological Membrane Protection Reduced_Oxidative_Stress->Membrane_Protection Reduced_Inflammation->Membrane_Protection

Caption: this compound's protective effects on membranes.

References

Application Notes and Protocols: Experimental Design for Taxifolin Intervention Studies in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical studies in rodents to evaluate the therapeutic potential of taxifolin. The protocols and data presented are collated from various scientific studies and are intended to serve as a foundational resource for investigating the efficacy of this compound in models of oxidative stress, inflammation, metabolic syndrome, and neurodegenerative diseases.

Introduction to this compound

This compound (dihydroquercetin) is a natural flavonoid found in various plants, including onions, grapes, and citrus fruits.[1] It possesses a range of pharmacological properties, including potent antioxidant and anti-inflammatory effects.[1][2] Preclinical studies in rodent models have demonstrated its therapeutic potential in a variety of disease contexts, making it a promising candidate for further drug development.[3][4] This document outlines key considerations and detailed protocols for the in vivo evaluation of this compound in rodent models.

Animal Models and Study Design

The selection of an appropriate animal model is critical for investigating the specific therapeutic effects of this compound. The following table summarizes common rodent models used in this compound intervention studies.

Table 1: Rodent Models for this compound Intervention Studies

Disease Model Rodent Species/Strain Inducing Agent/Method Typical this compound Dosage Range (Oral Gavage) Treatment Duration Key Outcomes Investigated References
Oxidative Stress & Inflammation Wistar RatsLipopolysaccharide (LPS)20 - 50 mg/kg/day1 - 14 daysReduced inflammatory cytokines (TNF-α, IL-6, IL-1β), decreased oxidative stress markers (MDA, TOS), increased antioxidant enzymes (SOD, GSH, TAS)
Metabolic Syndrome Spontaneously Hypertensive Rats (SHR)High-fructose diet50 mg/kg/day7 weeksImproved glucose and lipid metabolism, reduced blood pressure, activation of PI3K/Akt pathway
Neurodegeneration (Alzheimer's-like) APP/PS1 miceTransgenic modelNot specified in detail, oral administrationChronicReduced Aβ accumulation, improved cognitive function, decreased neuroinflammation
Neurodegeneration (Parkinson's-like) Sprague-Dawley RatsRotenone10, 20, 40 mg/kg/day21 daysProtection of dopaminergic neurons, reduced oxidative stress, improved motor function
Nephrotoxicity Male MiceCadmium50 mg/kg/day10 daysAttenuated kidney injury, reduced oxidative stress and inflammation, activation of Nrf2/HO-1 signaling
Gastric Ulcer Wistar RatsAspirin50 mg/kg/daySingle dose pre-treatmentReduced gastric lesions, decreased MDA levels, increased GSH levels
Obesity C57BL/6J MiceHigh-fat diet0.5 - 1 mg/mL in drinking water15 weeksDecreased body weight gain, reduced fat accumulation, improved insulin resistance, modulation of gut microbiota

Experimental Protocols

This compound Preparation and Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na), saline, distilled water)

  • Oral gavage needles (20-22 gauge, 1.5 inches for mice; 18-20 gauge, 2-3 inches for rats)

  • Syringes

Protocol:

  • Prepare a homogenous suspension of this compound in the chosen vehicle. For example, to prepare a 10 mg/mL suspension, weigh 100 mg of this compound and suspend it in 10 mL of 0.5% CMC-Na.

  • Vortex the suspension thoroughly before each administration to ensure uniform distribution.

  • Administer the this compound suspension to the rodents via oral gavage. The volume administered is typically 5-10 mL/kg for rats and 10 mL/kg for mice.

  • For studies requiring administration in drinking water, dissolve this compound in the drinking water at the desired concentration (e.g., 0.5 or 1 mg/mL). Ensure fresh solutions are provided regularly.

Induction of Disease Models

3.2.1. Lipopolysaccharide (LPS)-Induced Inflammation:

  • Model: Acute systemic inflammation and oxidative stress.

  • Protocol: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 500 μg/kg in saline) to rats. This compound can be administered as a pre-treatment or post-treatment.

3.2.2. High-Fat Diet (HFD)-Induced Obesity and Metabolic Syndrome:

  • Model: Chronic obesity, insulin resistance, and hepatic steatosis.

  • Protocol: Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for a period of 15 weeks. This compound can be co-administered in the drinking water throughout the study period.

3.2.3. Cadmium (Cd)-Induced Nephrotoxicity:

  • Model: Acute kidney injury and oxidative stress.

  • Protocol: Administer a single intraperitoneal injection of cadmium chloride (CdCl2) at a dose of 6.5 mg/kg to mice. This compound is typically given as a pre-treatment for several days prior to CdCl2 administration.

Tissue Collection and Processing

Protocol:

  • At the end of the study period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Collect blood samples via cardiac puncture for serum or plasma analysis.

  • Perfuse the animals with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues.

  • Carefully dissect the target organs (e.g., brain, liver, kidneys, stomach).

  • For biochemical analysis, snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • For histological analysis, fix the tissues in 10% neutral buffered formalin for 24-48 hours.

Biochemical Assays

Table 2: Common Biochemical Assays in this compound Rodent Studies

Parameter Assay Principle Typical Sample References
Oxidative Stress Markers
Malondialdehyde (MDA)Thiobarbituric acid reactive substances (TBARS) assayTissue homogenate, Serum/Plasma
Total Oxidant Status (TOS)Colorimetric assay based on the oxidation of ferrous ionsTissue homogenate, Serum/Plasma
Antioxidant Enzyme Activity
Superoxide Dismutase (SOD)Inhibition of nitroblue tetrazolium (NBT) reductionTissue homogenate, Serum/Plasma
Catalase (CAT)Decomposition of hydrogen peroxideTissue homogenate
Glutathione (GSH)Reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)Tissue homogenate, Serum/Plasma
Total Antioxidant Status (TAS)Colorimetric assay based on the reduction of colored radical cationsTissue homogenate, Serum/Plasma
Inflammatory Cytokines
TNF-α, IL-6, IL-1βEnzyme-Linked Immunosorbent Assay (ELISA)Serum/Plasma, Tissue homogenate
Metabolic Parameters
Glucose, InsulinCommercial ELISA or colorimetric kitsSerum/Plasma
Triglycerides, CholesterolCommercial colorimetric kitsSerum/Plasma, Liver homogenate
Histological Analysis

Protocol:

  • After fixation, dehydrate the tissues through a graded series of ethanol.

  • Clear the tissues in xylene and embed them in paraffin wax.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Hematoxylin and Eosin (H&E) Staining: For general morphological assessment.

  • Immunohistochemistry (IHC): To detect specific protein expression (e.g., NF-κB, TNF-α, BAX, Bcl-2). This involves antigen retrieval, blocking of endogenous peroxidase, incubation with primary and secondary antibodies, and visualization with a chromogen.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 3: Example Data Table for an LPS-Induced Inflammation Study

Group TNF-α (pg/mL) IL-6 (pg/mL) MDA (nmol/mg protein) SOD (U/mg protein)
Control15.2 ± 2.125.8 ± 3.41.2 ± 0.2150.5 ± 12.3
LPS120.5 ± 15.3250.1 ± 22.75.8 ± 0.675.2 ± 8.1
LPS + this compound (20 mg/kg)65.3 ± 8.9#130.6 ± 15.1#3.1 ± 0.4#110.7 ± 9.5#
LPS + this compound (50 mg/kg)40.1 ± 5.6#85.4 ± 10.2#2.0 ± 0.3#135.9 ± 11.2#
Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. LPS.

Signaling Pathways and Visualizations

This compound exerts its effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow.

experimental_workflow cluster_acclimatization Acclimatization cluster_grouping Grouping & Model Induction cluster_treatment Treatment cluster_endpoint Endpoint Analysis acclimatization Rodent Acclimatization (1 week) grouping Random Group Assignment acclimatization->grouping model_induction Disease Model Induction (e.g., LPS, HFD) grouping->model_induction treatment This compound Administration (Oral Gavage) model_induction->treatment behavioral Behavioral Tests (if applicable) treatment->behavioral euthanasia Euthanasia & Sample Collection behavioral->euthanasia biochemical Biochemical Assays (ELISA, Colorimetric) euthanasia->biochemical histology Histological Analysis (H&E, IHC) euthanasia->histology

Caption: General experimental workflow for this compound intervention studies in rodents.

PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Glucose_Metabolism Improved Glucose Metabolism Akt->Glucose_Metabolism Water_Salt_Metabolism Improved Water-Salt Metabolism Akt->Water_Salt_Metabolism

Caption: this compound activates the PI3K/Akt signaling pathway.

MAPK_NFkB_pathway This compound This compound MAPK MAPK This compound->MAPK Inhibits NFkB NF-κB This compound->NFkB Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->MAPK MAPK->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines

Caption: this compound inhibits the MAPK and NF-κB signaling pathways.

Nrf2_pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Antioxidant_Response Antioxidant Response (e.g., increased GSH, SOD) HO1->Antioxidant_Response

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Taxifolin Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to taxifolin's low aqueous solubility in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound, a flavonoid also known as dihydroquercetin, exhibits poor solubility in water but is more soluble in polar organic solvents.[1] Its solubility in commonly used solvents is summarized below.

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~30 mg/mL to 61 mg/mL[2][3]
Ethanol (EtOH)~2 mg/mL to ≥16.9 mg/mL[2][4]
Dimethylformamide (DMF)~30 mg/mL
WaterInsoluble / Very slightly soluble (~0.96 mg/mL)
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL

Q2: How can I improve the aqueous solubility of this compound for my cell-based assays?

A2: Several methods can be employed to enhance the aqueous solubility of this compound:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock solution is a common practice. This stock is then diluted to the final working concentration in the cell culture medium.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate this compound, forming inclusion complexes with significantly increased water solubility. Studies have shown that complexation with γ-cyclodextrin or bridged bis(β-cyclodextrin)s can increase this compound's water solubility by approximately 18.5 to 130.2 times, respectively.

  • Nanoparticle Formulations: Nanosizing techniques, such as creating solid dispersions or liposomes, can improve the dissolution rate and bioavailability of this compound. Solid dispersions with polymers like polyvinylpyrrolidone (PVP) have been shown to enhance the dissolution kinetics significantly.

  • Spray Drying: This technique can convert crystalline this compound into a more soluble amorphous form, increasing its water solubility by over two-fold.

Q3: What is the recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally below 0.1% (v/v).

Q4: For how long are aqueous solutions of this compound stable?

A4: It is not recommended to store aqueous solutions of this compound for more than one day. This compound is unstable in alkaline conditions and its thermal degradation is increased by humidity. Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods.

Troubleshooting Guide

Problem: My this compound is precipitating out of the cell culture medium.

Possible Causes and Solutions:

  • Cause 1: Exceeded Solubility Limit. The final concentration of this compound in your aqueous medium may have surpassed its solubility limit.

    • Solution: Lower the final working concentration of this compound. If a higher concentration is necessary, consider using a solubilization enhancement technique such as cyclodextrin complexation or a nanoparticle formulation.

  • Cause 2: High Final DMSO Concentration. While DMSO aids initial dissolution, a high concentration upon dilution into the aqueous medium can sometimes cause the compound to precipitate.

    • Solution: Ensure your serial dilutions are performed correctly to achieve a final DMSO concentration below 0.5%. It may be necessary to prepare an intermediate dilution of your DMSO stock in the culture medium.

  • Cause 3: Temperature Fluctuations. Changes in temperature can affect the solubility of compounds in solution.

    • Solution: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Avoid repeated freeze-thaw cycles of your stock solutions.

  • Cause 4: Instability in Media. this compound can degrade over time in aqueous solutions, which may lead to the formation of insoluble degradation products.

    • Solution: Prepare fresh working solutions of this compound for each experiment and do not store them for extended periods.

  • Cause 5: Interaction with Media Components. Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation.

    • Solution: When preparing your final dilution, add the this compound stock solution to the pre-warmed medium and mix gently but thoroughly. Observe for any immediate signs of precipitation.

G Troubleshooting this compound Precipitation start Precipitation Observed in Cell Culture Medium check_conc Is the final this compound concentration too high? start->check_conc check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No sol_conc Lower final concentration or use solubilization techniques (e.g., cyclodextrins). check_conc->sol_conc Yes check_temp Were there significant temperature fluctuations? check_dmso->check_temp No sol_dmso Optimize dilution strategy to keep DMSO < 0.5%. check_dmso->sol_dmso Yes check_freshness Was the working solution freshly prepared? check_temp->check_freshness No sol_temp Pre-warm medium to 37°C. Avoid freeze-thaw cycles. check_temp->sol_temp Yes sol_freshness Prepare fresh working solutions for each experiment. check_freshness->sol_freshness No G Workflow for Preparing this compound-DMSO Stock start Start weigh Weigh this compound Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store end End store->end G This compound's Influence on PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Growth Akt->CellSurvival HIF1a HIF-1α mTOR->HIF1a Inhibits G This compound's Interaction with Wnt/β-catenin Pathway This compound This compound Wnt Wnt This compound->Wnt Modulates beta_catenin β-catenin Wnt->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Tumor_Regression Tumor Regression Gene_Expression->Tumor_Regression G This compound's Effect on the MAPK Signaling Pathway This compound This compound MAPK MAPK (ERK, p38, JNK) This compound->MAPK Inhibits Phosphorylation MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Inflammation_Proliferation Inflammation & Proliferation Transcription_Factors->Inflammation_Proliferation

References

Technical Support Center: Taxifolin Quantification in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with taxifolin. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in the quantification of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when quantifying this compound in biological samples like plasma or tissue?

A1: The primary challenges in quantifying this compound in biological matrices include:

  • Matrix Effects: Co-eluting endogenous substances from the biological sample can interfere with the ionization of this compound in mass spectrometry-based methods, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]

  • Low Recovery: this compound may bind to plasma proteins or other matrix components, leading to incomplete extraction and low recovery rates. The choice of extraction method (e.g., liquid-liquid extraction, solid-phase extraction) is critical to optimize recovery.[1]

  • Stability Issues: this compound is susceptible to degradation under certain conditions, such as alkaline pH, high temperatures, and oxidative stress.[3][4] This instability can lead to underestimation of its concentration if samples are not handled and stored properly.

  • Low Bioavailability: Due to its poor water solubility, the concentration of this compound in biological fluids after oral administration can be very low, requiring highly sensitive analytical methods for detection and quantification.

  • Metabolism: this compound is extensively metabolized in the body, resulting in numerous metabolites that can potentially interfere with the quantification of the parent compound.

Q2: Which analytical technique is more suitable for this compound quantification: HPLC-UV or LC-MS/MS?

A2: The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity.

  • HPLC-UV is a more accessible and cost-effective technique. However, it generally has a higher limit of quantification (LOQ), making it suitable for higher concentration studies but potentially inadequate for pharmacokinetic studies where this compound concentrations are low.

  • LC-MS/MS offers significantly higher sensitivity and selectivity, with lower LOQs, making it the preferred method for pharmacokinetic studies and the analysis of samples with very low this compound concentrations. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS minimizes interference from matrix components.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, consider the following strategies:

  • Efficient Sample Preparation: Employ robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve good separation between this compound and co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structural analog can be used.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the this compound concentration remains above the limit of quantification.

Q4: What are the best practices for sample collection and storage to ensure this compound stability?

A4: To maintain the stability of this compound in biological samples:

  • Rapid Processing: Process blood samples quickly after collection. Centrifuge at 4°C to separate plasma.

  • Low Temperature Storage: Store plasma and other biological samples at -20°C or lower for long-term stability.

  • Avoid High pH: this compound is particularly unstable in alkaline conditions. Ensure that the pH of your sample and processing solutions is neutral or slightly acidic.

  • Protect from Light: While studies show some photostability, it is good practice to protect samples from direct light exposure.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can contribute to degradation. Aliquot samples before freezing if multiple analyses are planned.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No this compound Peak Poor extraction recovery.Optimize the extraction solvent and pH. For plasma, liquid-liquid extraction with ethyl acetate has shown good recovery.
This compound degradation.Ensure proper sample handling and storage conditions (see FAQ 4). Check the pH of all solutions.
Insufficient sensitivity of the method.For low concentrations, switch from HPLC-UV to a more sensitive LC-MS/MS method.
Poor Peak Shape Inappropriate mobile phase composition.Optimize the mobile phase. A common mobile phase for this compound analysis is a gradient of acetonitrile and water with an additive like formic acid or ammonium acetate.
Column contamination or degradation.Use a guard column and ensure proper sample cleanup. Flush or replace the analytical column if necessary.
High Variability in Results (Poor Precision) Inconsistent sample preparation.Standardize the extraction procedure. Ensure accurate and consistent pipetting and vortexing times.
Significant matrix effects.Implement strategies to minimize matrix effects (see FAQ 3). Use of a suitable internal standard is highly recommended.
Inaccurate Quantification Matrix effects (ion suppression/enhancement).Perform a matrix effect evaluation. If significant effects are observed, improve sample cleanup or use a matrix-matched calibration curve.
Improper calibration curve.Ensure the calibration standards are prepared in a matrix similar to the samples or use a validated standard addition method. The linear range should cover the expected sample concentrations.

Quantitative Data Summary

The following table summarizes key quantitative parameters from validated methods for this compound quantification in biological samples.

Parameter HPLC-UV Method LC-MS/MS Method Reference(s)
Biological Matrix Rabbit PlasmaRat Plasma,
Linearity Range 0.03 - 5.0 µg/mL5.0 - 4280 ng/mL,
Limit of Quantification (LOQ) 0.11 µg/mL (110 ng/mL)5.0 ng/mL,
Limit of Detection (LOD) 0.03 µg/mL (30 ng/mL)1.5 ng/mL,
Extraction Recovery >85%78.5% - 83.5%,
Intra-day Precision (RSD) <10%2.1% - 5.0%,
Inter-day Precision (RSD) <10%3.3% - 7.4%,

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a generalized procedure based on commonly used LLE methods for this compound extraction from plasma samples prior to LC-MS/MS analysis.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

  • Aliquoting:

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a known amount of internal standard (e.g., butylparaben in methanol) to each plasma sample, calibration standard, and quality control sample.

  • Extraction:

    • Add 500 µL of ethyl acetate to each tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation:

    • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water, 90:10, v/v).

    • Vortex for 1 minute to dissolve the residue.

  • Final Centrifugation:

    • Centrifuge at 12,000 rpm for 5 minutes to pellet any remaining particulates.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: UHPLC-MS/MS Analysis of this compound

This protocol outlines typical parameters for the quantification of this compound using a UHPLC-MS/MS system.

  • UHPLC System: Agilent 1290 Infinity or equivalent.

  • Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent.

  • Column: Agilent SB-C18 RRHD (2.1 x 150 mm, 1.8 µm) or similar C18 column.

  • Mobile Phase: Isocratic elution with acetonitrile and water (90:10, v/v) containing 5 mM ammonium acetate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 303.0 -> Product ion (m/z) 285.0.

    • Internal Standard (Butylparaben): Precursor ion (m/z) 193.1 -> Product ion (m/z) 92.0.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle centrifuge1 Centrifugation lle->centrifuge1 transfer_supernatant Transfer Organic Layer centrifuge1->transfer_supernatant evaporate Evaporation (N2 Stream) transfer_supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 injection UHPLC-MS/MS Injection centrifuge2->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Data Quantification detection->quantification troubleshooting_logic start Problem: Inaccurate Quantification check_matrix Evaluate Matrix Effects? start->check_matrix improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE optimization) check_matrix->improve_cleanup Yes check_is Internal Standard (IS) Used Correctly? check_matrix->check_is No matrix_matched_cal Use Matrix-Matched Calibration Curve improve_cleanup->matrix_matched_cal end Accurate Quantification matrix_matched_cal->end validate_is Validate IS Performance check_is->validate_is Yes check_cal Review Calibration Curve? check_is->check_cal No validate_is->end reprepare_cal Reprepare Calibration Standards check_cal->reprepare_cal Yes check_cal->end No reprepare_cal->end

References

Navigating Taxifolin Dosage for In Vivo Success: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals embarking on in vivo studies with the flavonoid taxifolin (dihydroquercetin), optimizing dosage is a critical step for achieving reliable and reproducible results. This guide provides a comprehensive resource in a question-and-answer format to address common challenges, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a typical starting dose for this compound in a new in vivo experiment?

A good starting point for oral administration in rodents is in the range of 10-100 mg/kg body weight.[1] Studies have shown efficacy for various conditions within this range. For instance, in spontaneously hypertensive rats, oral doses of 15, 30, and 60 mg/kg daily for 28 days demonstrated a dose-dependent reduction in blood pressure.[2][3] For applications in diabetic cardiomyopathy, doses of 25 mg/kg have been used in rats. In cancer models, doses up to 100 µM/L have been used in vitro, which can help inform in vivo dose selection.[4]

Troubleshooting:

  • Issue: No observable effect at the initial dose.

  • Solution: Consider that this compound's oral bioavailability is very low, reported to be as low as 0.17% and 0.49% in rats.[5] It may be necessary to increase the dose incrementally. However, be mindful of potential toxicity at very high doses. Alternatively, consider alternative administration routes or formulation strategies to enhance bioavailability.

Q2: How does the route of administration affect this compound's bioavailability and dosage?

The route of administration significantly impacts the bioavailability of this compound.

  • Oral Administration: This is the most common route in studies but suffers from very low bioavailability (0.17-0.49% in rats). This is due to poor aqueous solubility and extensive metabolism.

  • Intravenous (IV) Administration: IV administration bypasses first-pass metabolism, resulting in 100% bioavailability. This route is often used as a reference in pharmacokinetic studies to calculate the absolute bioavailability of other routes.

  • Intraperitoneal (IP) Administration: IP injection can offer higher bioavailability than oral administration but may not be suitable for all experimental designs. Doses of 100-200 mg/kg have been used to assess effects on intestinal transit.

  • Topical/Transdermal and Intravaginal Administration: Preclinical studies suggest that this compound can permeate human skin and porcine vaginal mucosa, offering potential alternative routes for systemic delivery that bypass first-pass metabolism.

Troubleshooting:

  • Issue: Inconsistent results with oral administration.

  • Solution: The significant variability in oral bioavailability can lead to inconsistent plasma concentrations. Ensure consistent formulation and administration techniques. For critical studies requiring precise plasma levels, consider intravenous administration. Nanoparticle formulations have been shown to increase oral bioavailability from 0.49% to 0.75%.

Q3: What are the key pharmacokinetic parameters of this compound I should be aware of?

Pharmacokinetic studies in rats have revealed a non-linear profile for this compound in the oral dose range of 10-50 mg/kg. A cumulative effect has also been observed with multiple oral doses (25 mg/kg). The elimination half-life is short, reportedly less than 1 hour.

Troubleshooting:

  • Issue: Difficulty maintaining therapeutic plasma concentrations.

  • Solution: Due to the short half-life, a continuous or frequent dosing schedule may be necessary to maintain effective concentrations. Consider using formulations designed for sustained release if a longer duration of action is required.

Q4: Is this compound toxic at high doses? What is a safe upper limit?

This compound is generally considered to have low toxicity. A 6-month oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of >1500 mg/kg of body mass. In a 28-day study in spontaneously hypertensive rats, oral doses of up to 60 mg/kg did not produce adverse effects on general behavior, hematology, or biochemistry.

Troubleshooting:

  • Issue: Concern about potential toxicity with a novel high-dose regimen.

  • Solution: It is always prudent to conduct a pilot toxicity study with a small cohort of animals before commencing a large-scale experiment with a previously untested high-dose regimen. Monitor animals closely for any signs of distress or adverse effects.

Quantitative Data Summary

Table 1: Effective Doses of this compound in Rodent Models

Animal Model Condition Dose Range Administration Route Study Duration Reference
Spontaneously Hypertensive RatsHypertension15, 30, 60 mg/kg/dayOral28 days
Streptozotocin-induced Diabetic RatsDiabetic CardiomyopathyNot specifiedNot specifiedNot specified
KK-Ay/Ta MiceHyperglycemia & HyperuricemiaNot specifiedIn vivo experimentsNot specified
BALB/c Mice with 4T1 Breast Cancer CellsBreast CancerNot specifiedCo-administration with EpirubicinNot specified
A549 Xenograft BALB/c MiceLung Cancer0, 25, 50, 100 µM/L (in vitro)In vivo administrationNot specified
Cadmium-intoxicated MiceNephrotoxicity25, 50 mg/kgOral (pretreatment)14 days
RatsIntestinal Motility100-200 mg/kgIntraperitonealNot specified

Table 2: Pharmacokinetic and Bioavailability Data for this compound in Rats

Parameter Value Administration Route Formulation Reference
Absolute Bioavailability0.49%OralStandard
Absolute Bioavailability0.75%OralNanodispersion
Absolute Bioavailability0.17%OralStandard
PharmacokineticsNon-linear (10-50 mg/kg)OralStandard
Cumulative EffectObserved at day 4 (25 mg/kg)OralStandard
Elimination Half-life< 1 hourNot specifiedNot specified

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHRs)

  • Animal Model: Healthy male spontaneously hypertensive rats (SHRs), weighing 200-220 g.

  • Groups:

    • Negative Control: Vehicle solution (1.25% DMSO in distilled water) at 10 mL/kg.

    • This compound Low Dose: 15 mg/kg.

    • This compound Medium Dose: 30 mg/kg.

    • This compound High Dose: 60 mg/kg.

    • Positive Control: Propranolol (80 mg/kg).

  • Drug Preparation: this compound prepared as a 120 mg/mL stock solution in distilled water containing 25% DMSO and diluted to working concentrations.

  • Administration: Oral gavage, once daily for 28 days.

  • Outcome Measures: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) measured weekly. At the end of the study, blood samples are collected for hematological and biochemical analysis, and organs are harvested for histopathological examination.

Protocol 2: Assessment of this compound in a Mouse Model of Acetaminophen-Induced Hepatotoxicity

  • Animal Model: BALB/c mice.

  • Induction of Injury: A single oral dose of acetaminophen (APAP) at 400 mg/kg.

  • Treatment Groups:

    • Control: PBS.

    • This compound@pro-glycymicelles: 20, 40, and 80 mg/kg.

    • Positive Control: N-acetylcysteine (NAC).

  • Administration: The tested drug is administered 1 hour after the APAP dose.

  • Outcome Measures: Mice are sacrificed 6 hours after APAP administration. Liver-to-body weight and spleen-to-body weight ratios are calculated. Serum levels of liver enzymes (ALT, AST) are measured, and liver tissue is collected for histological analysis.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism. Understanding these pathways can help in designing experiments and interpreting results.

Taxifolin_Signaling_Pathways This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt activates MAPK MAPK This compound->MAPK inhibits Wnt_beta_catenin Wnt/β-catenin This compound->Wnt_beta_catenin modulates Nrf2 Nrf2 This compound->Nrf2 activates mTOR mTOR PI3K_Akt->mTOR eNOS eNOS PI3K_Akt->eNOS Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition PI3K_Akt->Apoptosis_Inhibition Inflammation_Down Inflammation ↓ MAPK->Inflammation_Down Tumor_Regression Tumor Regression Wnt_beta_catenin->Tumor_Regression Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_Hypertension Start Start: Acclimatize SHRs Grouping Group Allocation (n=5) Start->Grouping Dosing Daily Oral Dosing (28 Days) - Vehicle - this compound (15, 30, 60 mg/kg) - Propranolol Grouping->Dosing Measurement Weekly BP Measurement (SBP, DBP, MAP) Dosing->Measurement during treatment Sacrifice End of Study: Sacrifice Dosing->Sacrifice after 28 days Analysis Sample Collection & Analysis - Blood (Hematology, Biochemistry) - Organs (Histopathology) Sacrifice->Analysis

References

Technical Support Center: Troubleshooting Taxifolin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results when using taxifolin (also known as dihydroquercetin) in biochemical assays. This compound's potent antioxidant and chelating properties can lead to interference in a variety of experimental setups. This guide provides troubleshooting steps and frequently asked questions (FAQs) to help you identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a flavonoid, a class of natural compounds known for their antioxidant properties.[1][2] Its interference in biochemical assays primarily stems from its chemical structure, which allows it to:

  • Scavenge free radicals: this compound can directly neutralize reactive oxygen species (ROS), which can interfere with assays that measure oxidative stress or use radical-based reactions.[3][4][5]

  • Reduce assay reagents: It can directly reduce colorimetric or fluorometric reagents, such as MTT tetrazolium salts, leading to a false-positive signal for cell viability or metabolic activity.

  • Chelate metal ions: this compound can bind to metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are essential cofactors for many enzymes. This chelation can lead to apparent enzyme inhibition.

  • Inhibit enzymes directly: Beyond metal chelation, this compound can directly interact with enzymes, inhibiting their activity through competitive or non-competitive mechanisms.

Q2: I'm seeing an unexpected increase in signal in my cell viability assay (e.g., MTT, XTT, resazurin) in the presence of this compound, even at high concentrations where I expect toxicity. What could be happening?

This is a classic sign of assay interference. This compound, like other antioxidant flavonoids, can directly reduce the tetrazolium salt (MTT) to its colored formazan product in a cell-free environment. This leads to a signal that is independent of cellular metabolic activity, thus masking any actual cytotoxicity and giving a false impression of high cell viability.

Q3: My compound appears to be a potent antioxidant in DPPH or ABTS assays. How can I be sure this is a genuine effect and not an artifact?

While this compound is a legitimate antioxidant, its strong radical scavenging activity can sometimes lead to misleadingly high potency in simple chemical assays. It is crucial to validate these findings in more complex, biologically relevant systems, such as cell-based assays that measure the inhibition of intracellular ROS production.

Q4: I am screening for enzyme inhibitors and this compound is showing activity against my target. How can I determine if this is true inhibition or non-specific interference?

This compound can inhibit enzymes through several mechanisms, some of which may be considered non-specific in the context of drug discovery. It is important to perform control experiments to rule out interference from metal chelation or assay artifacts before proceeding with detailed mechanistic studies.

Troubleshooting Guides

Issue 1: Suspected Interference in Cell Viability Assays (MTT, XTT, etc.)

Troubleshooting Workflow:

A Unexpected cell viability results with this compound B Perform cell-free control experiment A->B C Add this compound to assay medium without cells B->C D Incubate under standard assay conditions C->D E Measure signal (e.g., absorbance) D->E F Signal increases with this compound concentration? E->F Analyze G YES: Interference confirmed F->G Yes H NO: Interference is unlikely F->H No I Switch to a non-redox based assay (e.g., SRB, CellTiter-Glo) G->I J If continuing with redox assay, subtract background from cell-free control G->J start This compound shows activity in enzyme assay c1 Does the assay buffer contain metal cofactors (e.g., Fe, Cu, Zn)? start->c1 c2 Perform assay with and without a strong chelator (e.g., EDTA) c1->c2 Yes c5 NO: Proceed to test for non-specific reactivity c1->c5 No c3 Does EDTA abolish this compound's effect? c2->c3 c4 YES: Inhibition is likely due to metal chelation c3->c4 Yes c3->c5 No c6 Pre-incubate this compound with a thiol-containing molecule (e.g., DTT) c5->c6 c7 Does DTT reduce this compound's inhibitory activity? c6->c7 c8 YES: Suggests potential covalent reactivity (less common for this compound but good practice) c7->c8 Yes c9 NO: Inhibition is likely specific to the enzyme's active site c7->c9 No c10 Consider orthogonal assays to confirm mechanism c9->c10 cluster_cell Cellular Environment cluster_assay Biochemical Assay Stimulus Oxidative Stress (e.g., H₂O₂) ROS Intracellular ROS Stimulus->ROS Pathway Signaling Pathway (e.g., NF-κB, MAPK) ROS->Pathway Response Cellular Response (Apoptosis, Proliferation) Pathway->Response Reagent Assay Reagent (e.g., MTT, DPPH) Signal Colorimetric/Fluorometric Signal Reagent->Signal Measurement Spectrophotometer Reading Signal->Measurement This compound This compound This compound->ROS Inhibition (Antioxidant Effect) This compound->Pathway Modulation This compound->Reagent Interference (Direct Reduction)

References

Technical Support Center: Taxifolin and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with taxifolin and its degradation products.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changes color over time. Is this normal?

A1: Yes, this is a common observation. This compound is susceptible to degradation, particularly in neutral to alkaline solutions, which can lead to a color change. This is often due to oxidation and the formation of degradation products.[1] It is recommended to use freshly prepared solutions for experiments.

Q2: What are the main degradation products of this compound?

A2: Under alkaline conditions, the primary degradation products of this compound are dimers.[2][3][4] The exact structure of these dimers can vary, but they are formed through the oxidative coupling of this compound monomers. Other degradation can occur under acidic, oxidative, and thermal stress, leading to various smaller phenolic compounds.[5]

Q3: How does the bioactivity of this compound degradation products compare to this compound itself?

A3: The biological activity of this compound degradation products is an active area of research. Generally, dimerization of flavonoids can sometimes lead to altered, and in some cases, enhanced biological activities, such as antimicrobial effects. However, specific comparative data for this compound dimers is limited. One study on a synthetic dimer of this compound showed a higher reactive oxygen species (ROS) scavenging activity compared to the parent molecule. It is crucial to characterize the degradation products in your experimental system and evaluate their specific activity.

Q4: What are the optimal storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored as a dry powder in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible. If solutions need to be stored, they should be kept at a low pH (acidic), protected from light, and stored at low temperatures (e.g., -20°C or -80°C) for short periods.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Peak Tailing - Interaction with acidic silanol groups on the column. - Chelation with metal ions in the stationary phase. - Incorrect mobile phase pH.- Use a high-purity silica-based column. - Add a basic modifier like triethylamine (TEA) to the mobile phase. - Decrease the mobile phase pH to suppress silanol ionization.
Poor Resolution between this compound and Degradation Products - Inappropriate mobile phase composition. - Suboptimal column temperature. - Unsuitable column chemistry.- Optimize the gradient elution program. - Adjust the column temperature; an oven can improve reproducibility. - Try a different stationary phase (e.g., C18, Phenyl-Hexyl).
Ghost Peaks - Contaminants in the mobile phase or from the sample injector. - Late elution of compounds from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Implement a column wash step at the end of each run to elute strongly retained compounds.
Loss of Peak Area/Response - On-column degradation of this compound. - Adsorption of the analyte to the column or tubing.- Ensure the mobile phase is slightly acidic to improve stability. - Passivate the HPLC system with a chelating agent if metal contamination is suspected.
In Vitro Assay Interference
Problem Possible Cause(s) Troubleshooting Steps
High Background in Cell-Based Assays - Intrinsic fluorescence or color of this compound or its degradation products.- Run proper controls, including wells with the compound but without cells, to measure background absorbance/fluorescence.
Inconsistent Results in Antioxidant Assays (e.g., DPPH) - Degradation of this compound during the assay incubation period. - Interference from colored degradation products.- Minimize incubation times where possible. - Prepare fresh solutions immediately before the assay. - Include a time-course experiment to monitor the stability of this compound under your assay conditions.
Unexpected Cytotoxicity in Cell Viability Assays (e.g., MTT) - Formation of cytotoxic degradation products. - Interference of the compound with the assay reagent.- Characterize the degradation products present in the solution being tested. - Use an alternative cytotoxicity assay based on a different principle (e.g., LDH release or ATP measurement).

Data Presentation

Table 1: Quantitative Data on this compound Degradation under Different Stress Conditions

Stress ConditionTime% DegradationReference
1 M HCl30 min20.2
1 mM NaOH15 min16.3
30% H₂O₂24 h11.7
Dry Heat (40°C)30 days9.8
Humid Heat (40°C, 75% RH)30 days23.1
Photolysis (2.4 million lx·h)-9.0

Table 2: Comparative Antioxidant Activity of this compound and a Synthetic Dimer

CompoundAssayIC₅₀ (µM)Reference
This compoundROS Scavenging (Luminol-H₂O₂-HRP)0.58 ± 0.04
Df-Tf (Synthetic Dimer)ROS Scavenging (Luminol-H₂O₂-HRP)0.42 ± 0.03

Table 3: Cytotoxicity of this compound against Liver Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
HepG20.150
Huh70.220

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol is adapted from Stenger Moura et al. (2021).

  • Preparation of this compound Stock Solution: Dissolve 1 mg of this compound in 1 mL of methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Add the stock solution to 1 M HCl to a final concentration of 200 µg/mL. Incubate at 25°C for various time points (e.g., 15, 30, 60, 240 min, 24 h).

    • Alkaline Hydrolysis: Add the stock solution to 1 mM NaOH to a final concentration of 200 µg/mL. Incubate at 25°C for various time points.

    • Oxidative Degradation: Add the stock solution to 30% H₂O₂ to a final concentration of 200 µg/mL. Incubate at 25°C for various time points.

  • Neutralization: Before HPLC analysis, neutralize the acidic and alkaline samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Dilute the samples with methanol to a suitable concentration for HPLC-UV or UPLC-MS analysis.

Protocol 2: DPPH Radical Scavenging Assay

This protocol is a general method for assessing antioxidant activity.

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Sample Solutions: Prepare a series of dilutions of this compound and its degradation products in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the sample solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 3: MTT Cytotoxicity Assay

This protocol is a standard method for evaluating cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or its degradation products for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the untreated control.

Mandatory Visualizations

Taxifolin_Degradation_Pathway This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Stress Conditions (Alkaline pH, Heat, Oxidation) Dimers Dimers Degradation_Products->Dimers Alkaline Conditions Other_Phenolics Other Phenolic Compounds Degradation_Products->Other_Phenolics Acidic/Oxidative Conditions Biological_Effects Altered Biological Effects Dimers->Biological_Effects Other_Phenolics->Biological_Effects

Caption: this compound degradation pathways under various stress conditions.

Experimental_Workflow_Bioactivity cluster_0 Sample Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis This compound This compound Degradation Forced Degradation This compound->Degradation Degradation_Products Degradation Products Degradation->Degradation_Products Antioxidant Antioxidant Assays (DPPH, FRAP, etc.) Degradation_Products->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Cytokine Measurement) Degradation_Products->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT, LDH) Degradation_Products->Cytotoxicity IC50 IC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Cytotoxicity->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for evaluating the bioactivity of this compound degradation products.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NF_kB NF-κB MAPK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines This compound This compound This compound->MAPK Inhibition

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

References

Technical Support Center: Managing Taxifolin's Instability in Alkaline Environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of taxifolin's poor stability under alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution degrading rapidly in a basic buffer?

A1: this compound is inherently unstable in alkaline conditions (pH > 7).[1][2][3] This instability is due to the chemical structure of the flavonoid, which is highly susceptible to nucleophilic attack and auto-oxidation at high pH. The B-ring of the molecule is particularly prone to oxidation, which can lead to the formation of dimers and other degradation products.[1][2] Studies have shown significant degradation, such as a 16.3% loss in a 1 mM NaOH solution within just 15 minutes.

Q2: What are the primary degradation products of this compound in alkaline solutions?

A2: Under alkaline stress, this compound primarily undergoes oxidation and dimerization. The degradation can involve the formation of hydroxylated derivatives and the opening of the heterocyclic C-ring. UPLC-ESI-MS/MS analysis has specifically identified dimers of this compound as major alkaline degradation products.

Q3: What general strategies can I employ to improve the stability of this compound in my experiments?

A3: To counteract this compound's instability, especially in alkaline media, several strategies can be effective:

  • pH Control: Maintaining a neutral or slightly acidic pH is the most direct method to prevent degradation.

  • Encapsulation: Enclosing this compound within a protective matrix can shield it from the alkaline environment.

  • Chemical Derivatization: Modifying the hydroxyl groups on the this compound molecule can significantly enhance its stability.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins or polysaccharides can protect the this compound structure.

  • Use of Antioxidants: While not extensively detailed for this compound specifically, the inclusion of other antioxidants can sometimes help to mitigate oxidative degradation pathways.

Q4: How does encapsulation work to protect this compound?

A4: Encapsulation creates a physical barrier around the this compound molecule, isolating it from the harsh alkaline environment. This prevents the direct interaction of hydroxide ions with the flavonoid structure. Materials like whey proteins, yeast cells (Saccharomyces cerevisiae), and cyclodextrins have been successfully used to encapsulate this compound, improving its stability and, in many cases, its bioavailability.

Troubleshooting Guides

Issue 1: Rapid Discoloration and Loss of Activity of this compound in a Formulation
Potential Cause Troubleshooting Step Expected Outcome
High pH of the Formulation Measure the pH of your solution or formulation. Flavonoids are known to be more unstable at higher pH levels.If the pH is alkaline (>7.0), this is a likely cause of degradation.
Solution 1: pH Adjustment. If possible for your application, adjust the pH to a neutral or slightly acidic range (pH 4.5-7.0) using a suitable buffering agent.A stable pH in the neutral to acidic range should slow down or halt the degradation process.
Solution 2: Encapsulation. If the alkaline pH is necessary, encapsulate the this compound. See the experimental protocols below for methods using whey protein or yeast cells.Encapsulation will protect this compound from the external environment, preserving its integrity.
Oxidative Degradation The degradation of this compound in alkaline conditions is often an auto-oxidation process.Confirmation that the degradation pathway involves oxidation.
Solution 1: Use of Antioxidants. Consider adding a synergistic antioxidant to the formulation to scavenge free radicals.Reduced rate of this compound degradation.
Solution 2: Derivatization. Modify the this compound molecule to create a more stable ester derivative, such as this compound tetra-octanoate.The derivative will exhibit greater resistance to oxidative degradation.
Issue 2: Low Bioavailability or Inconsistent Results in Cell Culture Experiments
Potential Cause Troubleshooting Step Expected Outcome
Degradation in Cell Culture Media Standard cell culture media is typically buffered to a physiological pH of ~7.4. This compound can degrade over the course of an experiment at this pH.Acknowledgment that the effective concentration of this compound may be decreasing over time.
Solution 1: Encapsulation/Complexation. Use an encapsulated form of this compound (e.g., in cyclodextrin or yeast) to ensure a more stable release over the experiment's duration.Improved consistency of results due to a more stable concentration of the active compound.
Solution 2: Time-Course Analysis. When using free this compound, perform a time-course stability study in your specific cell culture medium to quantify the rate of degradation.This allows you to model the actual concentration of this compound at different time points in your experiment.
Poor Water Solubility This compound has low water solubility, which can limit its effective concentration and bioavailability.Inconsistent results due to precipitation or incomplete dissolution of this compound.
Solution: Enhance Solubility. Utilize techniques like complexation with cyclodextrins, formulation as a self-microemulsifying system, or using amorphous forms prepared by methods like spray drying to improve solubility.Higher and more consistent bioavailability of this compound in your experiments.

Data Summary of Stabilization Techniques

The following tables summarize quantitative data from studies on different this compound stabilization methods.

Table 1: Forced Degradation of this compound under Various Conditions Data extracted from forced degradation studies to illustrate relative stability.

Stress ConditionTimeTemperature% DegradationReference
1 mM NaOH15 min25°C16.3%
1 M HCl30 min25°C20.2%
30% H₂O₂24 h25°C11.7%
Humid Heat30 days40°C / 75% RH23.1%

Table 2: Efficacy of Different Encapsulation Methods

Encapsulation MatrixMethodEncapsulation EfficiencyKey FindingReference
Whey Protein ConcentrateSpray Drying (150°C inlet)71 ± 2%Fully masked bitter taste; no large this compound crystals.
Whey Protein ConcentrateThermomechanical Stirring63 ± 3%Resulted in large protein aggregates with this compound crystals.
Saccharomyces cerevisiaeSimple Diffusion with Ultrasonic Microstructuring61.7 ± 0.4%Pre-treatment with ultrasound increased encapsulation efficiency by 1.42 times.

Table 3: Chemical Stability of this compound Tetra-octanoate in Different Formulations % Remaining after 12 weeks of storage.

Formulation TypeStorage at 25°CStorage at 40°CReference
Cream~93%Not specified
Essence~38% (62% degradation)~19% (81% degradation)

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study of this compound in Alkaline Conditions

This protocol is used to quantify the instability of this compound in an alkaline solution.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Degradation Solution: Add a precise volume of the this compound stock solution to a volumetric flask and dilute with 1 mM NaOH to a final concentration of 200 µg/mL.

  • Incubation: Maintain the solution at 25°C. Take aliquots at specific time points (e.g., 0, 15, 30, 60, 240 minutes).

  • Neutralization: Immediately neutralize the collected aliquots with an equivalent amount of HCl to stop the degradation reaction.

  • Sample Preparation for Analysis: Dilute the neutralized samples with methanol to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound. A C18 column is typically used, with detection at ~290 nm.

G cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis A This compound Stock (1mg/mL in MeOH) C Mix to 200 µg/mL this compound in 1 mM NaOH A->C B 1 mM NaOH Solution B->C D Incubate at 25°C C->D E Sample at Time Points (0, 15, 30, 60 min) D->E F Neutralize with HCl E->F G Dilute with Methanol F->G H HPLC-UV Analysis G->H

Workflow for Alkaline Forced Degradation Study.
Protocol 2: Encapsulation of this compound in Yeast Cells

This protocol describes a method for encapsulating this compound using Saccharomyces cerevisiae cells to improve stability.

  • Yeast Culture: Cultivate Saccharomyces cerevisiae in an appropriate growth medium until the desired cell density is reached.

  • Cell Harvesting: Centrifuge the culture to pellet the yeast cells. Wash the cells with distilled water.

  • Encapsulation Slurry: Prepare an aqueous slurry with a yeast-to-taxifolin mass ratio of 5:1.

  • Optional - Ultrasonic Pre-treatment: For enhanced efficiency, subject the this compound solution to low-frequency ultrasonic cavitation (e.g., 22 kHz for 7 minutes) before adding the yeast.

  • Incubation: Place the slurry in a thermostatically controlled shaker at 200 rpm and 37°C for up to 24 hours.

  • Harvesting and Washing: After incubation, centrifuge the mixture to pellet the yeast cells containing encapsulated this compound. Wash the pellet to remove any unencapsulated this compound from the surface.

  • Drying: Lyophilize (freeze-dry) the yeast pellet to obtain a stable powder of encapsulated this compound.

  • Efficiency Determination: Analyze the encapsulated product and the supernatant from the washing steps via HPLC to calculate the encapsulation efficiency.

Visualization of this compound Degradation Pathway

The diagram below illustrates the susceptibility of this compound to degradation under alkaline conditions, leading to oxidation and dimerization.

G A This compound C Deprotonation of Phenolic -OH A->C Fast B Alkaline Conditions (OH⁻) B->C D Increased Susceptibility to Oxidation C->D E Oxidized Intermediates (e.g., Quinone-methide) D->E F Degradation Products (Ring-opening, etc.) E->F G Dimerization Products E->G

Simplified Pathway of this compound Degradation in Alkaline Media.

References

Technical Support Center: Enhancing Taxifolin Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of taxifolin in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is the oral bioavailability of pure this compound low in my animal studies?

This compound, a naturally occurring flavonoid, exhibits potent antioxidant and anti-inflammatory properties.[1] However, its therapeutic application is often limited by poor water solubility and low oral bioavailability.[1][2][3] Several factors contribute to this issue:

  • Poor Aqueous Solubility: this compound's chemical structure leads to low solubility in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[2]

  • Limited Permeability: The apparent permeability of this compound across the intestinal mucosa is low.

  • Extensive Metabolism: this compound undergoes significant metabolism in the body, including sulfation, glucuronidation, and methylation, leading to rapid clearance.

Troubleshooting:

  • Problem: Inconsistent or low plasma concentrations of this compound after oral administration.

  • Solution: Consider utilizing advanced formulation strategies to improve solubility and absorption. Options include nanodispersions, liposomes, or nanoparticle formulations.

2. Which formulation strategy is best for improving this compound bioavailability?

Several advanced formulation techniques have been shown to significantly improve the oral bioavailability of this compound. The choice of formulation depends on the specific experimental goals, required dosage, and target tissue.

  • Nanodispersions: These formulations increase the surface area of the drug, enhancing its dissolution rate and subsequent absorption. Studies have shown that this compound nanodispersions can increase absolute bioavailability compared to a physical mixture.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can protect this compound from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium. Selenized liposomes, in particular, have demonstrated a significant increase in the relative bioavailability of this compound in rats.

  • Nanoparticles: Formulating this compound into nanoparticles can improve its solubility and dissolution rate. Studies using the liquid antisolvent precipitation (LAP) technique to prepare this compound nanoparticles have shown a seven-fold increase in bioavailability compared to raw this compound.

  • Pro-glycymicelles: These novel nano-formulations have been shown to significantly improve the apparent aqueous solubility and oral bioavailability of this compound.

3. How do I select an appropriate animal model for this compound bioavailability studies?

  • Rats: Sprague-Dawley and Wistar rats are commonly used models for pharmacokinetic studies of this compound. They are a good general-purpose model for assessing oral bioavailability.

  • Mice: Mice are also used, particularly when investigating the therapeutic efficacy of this compound in disease models.

  • Disease Models: If you are investigating the effect of a disease state on this compound pharmacokinetics, it is crucial to use a relevant animal model, such as rats with induced liver fibrosis.

4. What are the key pharmacokinetic parameters to measure in my study?

The following parameters are essential for assessing the bioavailability of this compound:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Reach Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • Absolute Bioavailability: The fraction of the orally administered drug that reaches systemic circulation compared to intravenous administration.

  • Relative Bioavailability: Compares the bioavailability of a test formulation to a reference formulation (e.g., pure this compound suspension).

Data Presentation: Comparative Bioavailability of this compound Formulations

The following table summarizes pharmacokinetic parameters from preclinical studies in rats for different this compound formulations. Note that direct comparison may be limited due to variations in experimental conditions across studies.

FormulationDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute/Relative Bioavailability (%)Reference
This compound (Physical Mixture) 15 (oral)35.23 ± 5.170.75 ± 0.2759.11 ± 8.620.49% (Absolute)
Nanodispersion 15 (oral)48.72 ± 6.211.25 ± 0.2990.89 ± 11.760.75% (Absolute)
This compound Suspensions -0.489 (µg/mL)---
Unmodified Liposomes -0.608 (µg/mL)--137.23% (Relative to suspension)
Selenized Liposomes -0.599 (µg/mL)--216.65% (Relative to suspension)
TAX@pro-glycymicelles ----~32.1% higher than bare TAX
Nanoparticles (LAP) ----Increased 7-fold vs. raw this compound

Experimental Protocols

Preparation of this compound-Loaded Selenized Liposomes

This protocol is based on the thin-film hydration/in situ reduction technique.

Materials:

  • This compound

  • Soybean lecithin

  • Cholesterol

  • Sodium selenite

  • Ascorbic acid

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Chloroform and Methanol mixture

Procedure:

  • Dissolve this compound, soybean lecithin, and cholesterol in a chloroform-methanol mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with a PBS solution containing sodium selenite by rotating the flask. This will form this compound-loaded liposomes.

  • Reduce the sodium selenite to selenium nanoparticles within the liposomes by adding a solution of ascorbic acid and incubating.

  • The resulting this compound-loaded selenized liposomes (Tax-Se@LPs) can be further purified and characterized.

Oral Bioavailability Study in Rats

This protocol outlines the general procedure for an in vivo pharmacokinetic study.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Fasting: Fast the rats overnight before the experiment, with free access to water.

  • Grouping: Divide the rats into different groups for each formulation to be tested (e.g., this compound suspension, nanodispersion, liposomes) and an intravenous group for absolute bioavailability determination.

  • Administration:

    • Oral Groups: Administer the respective this compound formulations orally via gavage at a specified dose (e.g., 15 mg/kg).

    • Intravenous Group: Administer a solution of this compound intravenously.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Separate the plasma from the blood samples by centrifugation.

  • Sample Analysis:

    • Extraction: Employ a liquid-liquid extraction method to extract this compound and an internal standard from the plasma.

    • Quantification: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time profiles.

Visualizations

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways.

Taxifolin_Signaling_Pathways This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Inhibits NF_kB NF-κB Pathway This compound->NF_kB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits Autophagy ↑ Autophagy PI3K_Akt_mTOR->Autophagy Cell_Survival ↓ Cell Survival (in cancer cells) PI3K_Akt_mTOR->Cell_Survival Inflammation ↓ Inflammation (COX-2, iNOS) NF_kB->Inflammation MAPK->Inflammation

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Enhancing this compound Bioavailability

This diagram illustrates a typical workflow for developing and evaluating a novel this compound formulation.

Experimental_Workflow Start Start: Low Bioavailability of this compound Formulation Formulation Development (e.g., Liposomes, Nanoparticles) Start->Formulation In_Vitro In Vitro Characterization (Particle Size, Encapsulation Efficiency, Release Profile) Formulation->In_Vitro In_Vivo In Vivo Animal Study (Pharmacokinetics) In_Vitro->In_Vivo Data_Analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) In_Vivo->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization End End: Optimized Formulation with Enhanced Bioavailability Optimization->Formulation Iterate Optimization->End Finalize

Caption: Workflow for bioavailability enhancement.

Logical Relationships of Bioavailability Enhancement Strategies

This diagram outlines the logical connections between the challenges of this compound and the formulation solutions.

Logical_Relationships Challenge Challenge Poor Water Solubility Low Permeability Rapid Metabolism Strategy Formulation Strategy Nanotechnology-Based Approaches (Nanoparticles, Liposomes, etc.) Challenge->Strategy Addressed by Mechanism Mechanism of Action ↑ Dissolution Rate ↑ Surface Area Protection from Degradation Facilitated Transport Strategy->Mechanism Works via Outcome Outcome ↑ Bioavailability ↑ Therapeutic Efficacy Mechanism->Outcome Leads to

Caption: Strategies to overcome this compound's challenges.

References

Technical Support Center: Enhancing Taxifolin Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of taxifolin's low permeability across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

1. Why is this compound's permeability across the blood-brain barrier limited?

This compound's poor permeability across the BBB is attributed to several factors, including its low water solubility and its potential recognition by efflux transporters at the BBB.[1][2][3] The BBB is a highly selective barrier that protects the brain, and many compounds, particularly those that are not highly lipophilic or are substrates for efflux pumps, struggle to cross it.

2. What are the main strategies being explored to enhance this compound's BBB penetration?

Current research focuses on three primary strategies to overcome this challenge:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes, nanocapsules, or selenium nanoparticles, can improve its solubility, protect it from degradation, and facilitate its transport across the BBB.[1][2]

  • Chemical Modification (Prodrugs): Modifying the chemical structure of this compound to create more lipophilic derivatives or prodrugs, like 7-O-Taxifolin esters, can enhance its ability to diffuse across the lipid-rich membranes of the BBB.

  • Formulation with Solubility Enhancers: Creating water-soluble complexes of this compound, for instance with polyvinylpyrrolidone (PVP) to form aqTAX, can increase its bioavailability and potentially its brain uptake.

3. Has oral administration of unmodified this compound shown any efficacy in neurological models?

Yes, despite its limited BBB permeability, studies on animal models of cerebral amyloid angiopathy (CAA) have shown that orally administered this compound can exert neuroprotective effects. This suggests that even the small amounts of this compound that cross the BBB can be biologically active, likely by inhibiting amyloid-β production and aggregation, reducing neuroinflammation, and combating oxidative stress.

4. What in vitro models are suitable for assessing this compound's BBB permeability?

In vitro BBB models are essential for screening and optimizing this compound delivery strategies. Commonly used models include:

  • Monolayer cultures of brain microvascular endothelial cells (BMECs).

  • Co-culture models that include other cell types of the neurovascular unit, such as astrocytes and pericytes, to better mimic the in vivo environment.

  • Microfluidic "BBB-on-a-chip" models that incorporate physiological shear stress.

5. Could P-glycoprotein (P-gp) efflux be a factor in this compound's low brain penetration?

P-glycoprotein (P-gp) is a major efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain. While direct evidence for this compound being a P-gp substrate is still emerging, it is a plausible mechanism contributing to its low brain concentrations. Co-administration with P-gp inhibitors could be a potential strategy to investigate and enhance this compound's brain uptake.

Troubleshooting Guides

Issue 1: Low brain concentration of this compound detected in animal studies.

Possible Cause Troubleshooting Step
Poor bioavailability of the formulation. 1. Assess the aqueous solubility of your this compound formulation. If low, consider micronization or amorphization. 2. For oral administration, evaluate the dissolution profile. 3. Consider alternative administration routes with higher bioavailability, such as intravenous or intraperitoneal injection, for initial proof-of-concept studies.
Rapid metabolism. 1. Analyze plasma and brain tissue for this compound metabolites. 2. If rapid metabolism is confirmed, consider co-administration with metabolic inhibitors (use with caution and appropriate controls). 3. Prodrug strategies can also be employed to protect the active molecule from premature metabolism.
High P-gp efflux. 1. Perform in vitro transport assays using cell lines overexpressing P-gp to determine if this compound is a substrate. 2. In animal studies, co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) and measure changes in brain this compound concentration.
Ineffective delivery system. 1. Characterize your nanoparticle formulation for size, charge, encapsulation efficiency, and stability. 2. Optimize the surface modification of nanoparticles to target BBB transporters (e.g., transferrin receptor). 3. Evaluate the in vitro release kinetics of this compound from the delivery system.

Issue 2: Inconsistent results in in vitro BBB permeability assays.

Possible Cause Troubleshooting Step
Low integrity of the in vitro BBB model. 1. Regularly measure the transendothelial electrical resistance (TEER) to ensure tight junction formation. 2. Assess the permeability of a known BBB-impermeable marker (e.g., sucrose, inulin) to validate barrier function.
Cell culture variability. 1. Use cells within a consistent and low passage number. 2. Standardize cell seeding density and culture conditions. 3. For co-culture models, ensure consistent ratios of different cell types.
This compound degradation in culture medium. 1. Assess the stability of this compound in your cell culture medium over the time course of the experiment using HPLC or a similar analytical method. 2. If degradation is observed, refresh the medium more frequently or consider the use of antioxidants in the medium.
Non-specific binding to plasticware. 1. Quantify the amount of this compound that adheres to the culture plates or inserts. 2. Consider using low-binding plates if significant adsorption is detected.

Data Presentation

Table 1: Comparison of Strategies to Enhance this compound's BBB Permeability

Strategy Formulation Example Reported Advantages Potential Challenges Key References
Nanoparticles Liposomes, Selenium NanoparticlesImproved solubility, protection from degradation, potential for targeted delivery.Scalability of production, potential for toxicity, long-term stability.
Prodrugs 7-O-Taxifolin estersEnhanced lipophilicity, improved passive diffusion.Potential for altered pharmacological activity, efficiency of conversion back to the active form in the brain.
Solubility Enhancement aqTAX (this compound-PVP complex)Increased aqueous solubility, potentially improved bioavailability.Stability of the complex in vivo, dissociation kinetics.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

  • Lipid Film Hydration Method: a. Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol in a specific molar ratio) in an organic solvent (e.g., chloroform/methanol mixture). b. Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask. c. Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature. d. The resulting multilamellar vesicles can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size to form small unilamellar vesicles.

  • Characterization: a. Determine the particle size and zeta potential using dynamic light scattering. b. Calculate the encapsulation efficiency by separating the free this compound from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the this compound in the liposomal fraction.

Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model

  • Cell Culture: a. Seed brain microvascular endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert. b. For co-culture models, seed astrocytes on the basolateral side of the insert or in the bottom of the well. c. Culture the cells until a confluent monolayer with high TEER is formed.

  • Permeability Assay: a. Replace the medium in the apical chamber with a medium containing a known concentration of the this compound formulation. b. At various time points, collect samples from the basolateral chamber. c. Quantify the concentration of this compound in the basolateral samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of this compound transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro BBB Model cluster_invivo In Vivo Studies F1 This compound Formulation (e.g., Nanoparticles) F2 Physicochemical Characterization F1->F2 Size, Charge, EE% IV1 Transwell Assay F2->IV1 IV2 Permeability (Papp) Calculation IV1->IV2 IVV1 Animal Administration IV2->IVV1 IVV2 Brain Tissue Homogenization IVV1->IVV2 IVV3 This compound Quantification (LC-MS/MS) IVV2->IVV3

Caption: Experimental workflow for evaluating this compound BBB permeability.

signaling_pathway cluster_BBB Blood-Brain Barrier cluster_Brain Brain Parenchyma cluster_effects Neuroprotective Effects Tax_NP This compound Nanoparticle Endo Endothelial Cell Tax_NP->Endo Transcytosis Tax This compound Endo->Tax Neuron Neuron Tax->Neuron Microglia Microglia Tax->Microglia Abeta ↓ Aβ Aggregation Neuron->Abeta OxStress ↓ Oxidative Stress Neuron->OxStress Inflam ↓ Neuroinflammation Microglia->Inflam

Caption: Proposed mechanism of this compound neuroprotection after crossing the BBB.

References

Technical Support Center: Addressing Taxifolin Autofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to manage the intrinsic fluorescence (autofluorescence) of taxifolin in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound autofluorescence and why is it a problem?

A1: this compound, a flavonoid, is a naturally fluorescent molecule. This intrinsic fluorescence is known as autofluorescence. In fluorescence microscopy, this property can be problematic as its signal can overlap with and obscure the signal from the specific fluorescent labels (fluorophores) used to visualize targets of interest, potentially leading to false positives or inaccurate quantification.[1] this compound is one of several flavonoids found in plant tissues, such as Douglas-fir wood, that contribute to the tissue's overall autofluorescence.[2]

Q2: What are the spectral properties of this compound's autofluorescence?

A2: Flavonoids, including this compound, typically exhibit broad excitation and emission spectra.[3] They are often excited by UV and blue light, with emissions in the blue-green range. For example, many flavonoids show optimal excitation between 460-480 nm and emit in the blue and green portions of the spectrum.[2] This broadness can cause bleed-through across multiple detection channels in a microscope.

Troubleshooting Guide

Q3: My signal of interest is being masked by background fluorescence. How do I confirm it's from this compound?

A3: To confirm if the background is from this compound, you can use spectral imaging. Acquire a lambda stack (a series of images of the same field of view at different emission wavelengths) of a control sample treated with this compound but without your fluorescent label.[4] This will give you the specific spectral signature of this compound under your experimental conditions. You can then compare this signature to the background signal in your fully labeled sample.

Q4: How can I reduce or eliminate this compound autofluorescence?

A4: There are several strategies, which can be categorized into three main approaches: spectral, chemical, and experimental. The choice of method depends on your specific experimental setup and needs.

Approach 1: Spectral and Imaging Strategies

This approach focuses on instrument settings and analytical techniques to separate the this compound signal from the desired fluorophore signal.

Strategy 1.1: Use Fluorophores in the Far-Red Spectrum

Most endogenous autofluorescence, including that from flavonoids, is strongest in the blue and green regions of the spectrum. By shifting your detection to longer wavelengths, you can often avoid this interference.

Recommendations:

  • Select primary or secondary antibodies conjugated to fluorophores that emit in the red or far-red range (e.g., Alexa Fluor 647, Cy5, CoralLite 647).

  • Ensure your microscope is equipped with the appropriate filter sets and a detector sensitive to these longer wavelengths.

Strategy 1.2: Employ Spectral Unmixing

If you cannot avoid spectral overlap, spectral imaging combined with linear unmixing is a powerful computational technique to separate the signals. This method assumes that the signal in any given pixel is a linear combination of the emission spectra of all fluorophores present, including the autofluorescence from this compound.

Key Steps:

  • Acquire Reference Spectra: Image samples containing only a single fluorophore each (e.g., your labeled antibody) and a sample with only this compound to create a spectral library.

  • Image Your Sample: Acquire a lambda stack of your experimental sample.

  • Unmix: Use software to mathematically separate the mixed signals into distinct channels based on the reference spectra.

Approach 2: Chemical Quenching Methods

This approach involves treating the sample with a chemical reagent that reduces autofluorescence.

Strategy 2.1: Sudan Black B (SBB) Treatment

Sudan Black B is a lipophilic dye effective at quenching autofluorescence from lipofuscin and other sources. It is applied after fixation and permeabilization but before antibody incubation.

Comparison of Autofluorescence Reduction Techniques:

Method Principle Pros Cons Citations
Far-Red Fluorophores Spectral Avoidance Simple, non-invasive. Requires specific microscope hardware; may not be suitable for all targets.
Spectral Unmixing Computational Separation Highly specific; can separate multiple overlapping signals. Requires a spectral detector; can be computationally intensive.
Sudan Black B Chemical Quenching Broadly effective; can reduce autofluorescence by 65-95%. Can introduce its own background in red/far-red channels; requires protocol optimization.
Sodium Borohydride Chemical Reduction Can reduce aldehyde-induced autofluorescence. Effects can be variable; not universally recommended.

| Commercial Reagents | Optimized Formulations | Easy to use; effective against multiple sources of autofluorescence. | Can be costly. | |

Approach 3: Experimental Protocol Optimization

This approach involves modifying your sample preparation and handling to minimize the generation of autofluorescence.

Recommendations:

  • Fixation: Minimize fixation time. Aldehyde fixatives like formaldehyde can increase autofluorescence. Consider using chilled organic solvents like methanol as an alternative.

  • Perfusion: If working with tissues, perfuse with PBS before fixation to remove red blood cells, which are a major source of autofluorescence.

  • Photobleaching: Intentionally photobleach the autofluorescence by exposing the sample to a high-intensity light source before labeling.

Detailed Experimental Protocols

Protocol 1: Sudan Black B Quenching

This protocol is adapted for use on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x for 3 min each), followed by a graded ethanol series (100%, 95%, 80%, 70%, 50% for 3 min each), and finally transfer to water.

  • Antigen Retrieval: Perform antigen retrieval as required for your specific antibody (e.g., microwave in sodium citrate buffer).

  • Blocking: Block non-specific binding using a buffer containing 1% BSA and 5% normal serum for 1 hour at room temperature.

  • SBB Incubation: Prepare a 0.1-0.3% solution of Sudan Black B in 70% ethanol. Immerse the sections in the SBB solution for 10-20 minutes at room temperature.

  • Washing: Wash the sections thoroughly with PBS containing 0.25% Triton X-100 (PBST) three times for 15 minutes each to remove excess SBB.

  • Immunostaining: Proceed with your standard primary and secondary antibody incubation steps.

Protocol 2: Spectral Imaging and Linear Unmixing Workflow

This protocol outlines the general steps for separating this compound autofluorescence from a specific fluorescent signal (e.g., GFP).

  • Prepare Control Samples:

    • Autofluorescence Control: A sample treated with this compound under the same experimental conditions but without any fluorescent labels.

    • Fluorophore Control: A sample expressing/labeled with your fluorophore of interest (e.g., GFP) but not treated with this compound.

  • Set Up Microscope: Use a confocal microscope equipped with a spectral detector. Set the detector to acquire a series of images across a wavelength range (e.g., 420-720 nm) in defined steps (e.g., 10 nm).

  • Acquire Reference Spectra:

    • Place the Autofluorescence Control on the microscope. Find a representative region and acquire a lambda stack. Use the software to define the "this compound" reference spectrum from this data.

    • Repeat the process with the Fluorophore Control to define the "GFP" reference spectrum.

  • Acquire Experimental Image: Place your fully treated experimental sample (containing both this compound and GFP) on the microscope and acquire a lambda stack using the identical settings.

  • Perform Linear Unmixing: In the microscope software, apply the linear unmixing algorithm. Load the previously saved reference spectra for "this compound" and "GFP". The software will then generate two new images, one showing only the calculated signal from this compound and the other showing only the signal from GFP.

Visual Guides

Troubleshooting Workflow

cluster_spectral Spectral & Imaging Solutions start High Background Observed q1 Is spectral overlap with This compound suspected? start->q1 spectral_strat Use Far-Red Fluorophores (>600nm) q1->spectral_strat Yes chem_strat Apply Chemical Quencher (e.g., Sudan Black B) q1->chem_strat Yes protocol_strat Optimize Fixation & Photobleach Sample q1->protocol_strat Yes unmix_strat Perform Spectral Imaging & Linear Unmixing spectral_strat->unmix_strat end_node Analyze Results unmix_strat->end_node chem_strat->end_node protocol_strat->chem_strat cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 disrupts ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2 disrupts ub Ubiquitination & Degradation keap1_nrf2->ub promotes nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Transcription of Antioxidant Genes (HO-1, NQO1) are->genes

References

optimizing storage conditions for long-term taxifolin stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of taxifolin. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data from stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[1][2] This temperature minimizes the risk of thermal degradation.

Q2: How should I store this compound solutions?

A2: this compound solutions, particularly in aqueous buffers, are not recommended for long-term storage. If you must store a solution, it is best to prepare it fresh. For short-term storage of a stock solution (e.g., in DMSO), aliquot and store at -80°C for up to one year, avoiding repeated freeze-thaw cycles.[3] Aqueous solutions should not be stored for more than a day.[2]

Q3: Is this compound sensitive to light?

A3: this compound is generally considered stable to light (photostable).[4] However, as a general precaution for all phenolic compounds, it is recommended to protect it from light during storage.

Q4: What is the main factor causing this compound degradation?

A4: this compound is particularly unstable under alkaline (basic) pH conditions. It is also susceptible to thermal degradation, which is exacerbated by the presence of humidity.

Q5: In which solvents is this compound soluble?

A5: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers.

Q6: Can I store this compound at room temperature?

A6: Storing solid this compound at room temperature is not recommended for long-term stability due to the risk of thermal degradation, especially in the presence of humidity. For short-term use during experiments, it can be handled at room temperature, but prolonged exposure should be avoided.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected degradation of this compound in my experiment. Alkaline pH: The experimental buffer or solution may have a pH above 7.Ensure the pH of all solutions containing this compound is neutral or slightly acidic. This compound is extremely unstable in alkaline conditions.
High Temperature: The experiment is being conducted at elevated temperatures for an extended period.Minimize the exposure of this compound to high temperatures. If heating is necessary, shorten the duration as much as possible.
Presence of Oxidizing Agents: The experimental medium may contain oxidizing agents.Avoid the use of strong oxidizing agents in your experimental setup unless it is part of a specific degradation study.
Variability in experimental results. Inconsistent Storage: Different batches of this compound may have been stored under varying conditions.Adhere strictly to the recommended storage conditions (-20°C, protected from light and moisture) for all this compound stocks.
Solution Instability: this compound may be degrading in the working solution during the experiment.Prepare fresh working solutions of this compound for each experiment. Do not use aqueous solutions that have been stored for more than a day.
Difficulty dissolving this compound. Inappropriate Solvent: The chosen solvent may not be suitable for this compound.Use organic solvents like DMSO or ethanol to prepare stock solutions before diluting with aqueous buffers.
Appearance of unknown peaks in HPLC analysis. Degradation: The unknown peaks are likely degradation products of this compound.Review the storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products. Under alkaline conditions, this compound can form dimers.

Summary of Forced Degradation Studies

The stability of this compound has been evaluated under various stress conditions. The following table summarizes the percentage of degradation observed in a forced degradation study.

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)
Acid Hydrolysis 1 M HCl30 min25°C20.2
Alkaline Hydrolysis 1 mM NaOH15 min25°C16.3
Oxidation 30% H₂O₂24 h25°C11.7
Dry Heat -30 days40°C9.8
Humid Heat 75% RH30 days40°C23.1
Photolysis 2.4 million lx·h and 400 Wh/m²--9.0
Data sourced from a forced degradation study on this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the steps to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 mM

  • Hydrogen peroxide (H₂O₂), 30%

  • Deionized water

  • HPLC system with UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • pH meter

  • Incubator/oven

  • Photostability chamber

2. Preparation of this compound Stock Solution:

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • This will serve as the stock solution for the degradation studies.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To the 1 mL this compound stock solution, add 4 mL of 1 M HCl.

    • Incubate at 25°C and collect aliquots at various time points (e.g., 15, 30, 60, 240 minutes, and 24 hours).

    • Neutralize the aliquots with NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • To the 1 mL this compound stock solution, add 4 mL of 1 mM NaOH.

    • Incubate at 25°C and collect aliquots at various time points (e.g., 15, 30, 60, 240 minutes, and 24 hours).

    • Neutralize the aliquots with HCl before HPLC analysis.

  • Oxidative Degradation:

    • To the 1 mL this compound stock solution, add 4 mL of 30% H₂O₂.

    • Incubate at 25°C and collect aliquots at various time points (e.g., 15, 30, 60, 240 minutes, and 24 hours).

  • Thermal Degradation (Dry and Humid Heat):

    • For dry heat, place a known amount of solid this compound in an oven at 40°C for 30 days.

    • For humid heat, place a known amount of solid this compound in a stability chamber at 40°C and 75% relative humidity for 30 days.

    • At the end of the study, dissolve the samples in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose solid this compound to a combination of visible and UVA light in a photostability chamber.

    • A control sample should be protected from light with aluminum foil.

    • After exposure, dissolve the sample in methanol for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A suitable mobile phase for this compound analysis can be a mixture of methanol and acidified water (e.g., 0.3% acetic acid) in a 40:60 ratio.

  • Flow Rate: 1.0 mL/min.

  • Column: C18 reverse-phase column.

  • Detection: UV at 290 nm.

  • Injection Volume: 20 µL.

  • Quantification: Calculate the percentage of this compound remaining by comparing the peak area of the stressed samples to that of an unstressed control sample.

Visualizations

Logical Relationships and Workflows

Taxifolin_Stability_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start: High Purity this compound prep_stock Prepare Methanolic Stock Solution start->prep_stock acid Acid Hydrolysis (1M HCl) prep_stock->acid alkali Alkaline Hydrolysis (1mM NaOH) prep_stock->alkali oxidation Oxidation (30% H2O2) prep_stock->oxidation thermal Thermal Stress (Dry & Humid Heat) prep_stock->thermal photo Photolytic Stress (Vis/UVA Light) prep_stock->photo hplc HPLC-UV Analysis (Quantify Degradation) acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc lcms UPLC-MS/MS (Identify Degradants) hplc->lcms If significant degradation report Stability Profile & Degradation Pathway hplc->report lcms->report end End: Optimized Storage Conditions report->end

Experimental workflow for assessing this compound stability.
Signaling Pathways

PI3K_Akt_Pathway cluster_input Stimulus cluster_pathway PI3K/Akt Signaling cluster_output Cellular Response This compound This compound pi3k PI3K This compound->pi3k Activates akt Akt pi3k->akt Activates apoptosis Inhibition of Apoptosis akt->apoptosis Inhibits cell_survival Enhanced Cell Survival akt->cell_survival Promotes

This compound's activation of the PI3K/Akt signaling pathway.

Nrf2_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Induces Dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocates to Nucleus are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1) are->antioxidant_enzymes Promotes Transcription oxidative_stress Reduced Oxidative Stress antioxidant_enzymes->oxidative_stress

This compound's modulation of the Nrf2 antioxidant pathway.

References

Technical Support Center: Navigating Batch-to-Batch Variability of Commercial Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent batch-to-batch variability of commercially available taxifolin (also known as dihydroquercetin). Inconsistent product quality can significantly impact experimental reproducibility and the reliability of research outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in commercial this compound?

A1: The variability in commercial this compound batches stems from several factors, primarily related to its natural origin and manufacturing processes. These include:

  • Source Material Variation: this compound is extracted from botanical sources, most commonly from the wood of larch trees (Larix spp.). The chemical composition of this raw material can fluctuate based on climate, fertilization methods, harvest time, and storage conditions.[1]

  • Extraction and Purification Methods: Manufacturers employ various techniques to isolate this compound, such as water soaking, ethanol maceration, heating and reflux, and supercritical CO2 extraction.[2][3] Each method can yield different impurity profiles and varying ratios of this compound stereoisomers.

  • Physicochemical Properties: Batches can differ in key physical characteristics like particle size, crystal structure (amorphous vs. crystalline), and solubility, all of which can affect bioavailability and performance in assays.[4][5]

  • Stereoisomers: this compound possesses two stereocenters, leading to four possible stereoisomers. The specific isomeric composition can vary between batches, potentially influencing biological activity.

Q2: How can batch-to-batch variability of this compound affect my experimental results?

A2: Inconsistent this compound quality can lead to a range of issues in research and development, including:

  • Poor Reproducibility: The most significant consequence is the inability to reproduce experimental findings, casting doubt on the validity of the results.

  • Variable Biological Activity: Differences in purity, impurity profiles, and stereoisomer ratios can alter the observed biological effects, such as antioxidant, anti-inflammatory, and anti-cancer activities.

  • Inconsistent Physicochemical Performance: Variations in solubility and dissolution rates can affect the concentration of this compound in solution-based assays and impact its bioavailability in cell-based and in vivo studies.

  • Unexpected Cytotoxicity: The presence of unknown impurities could introduce cytotoxic effects that are not attributable to this compound itself.

Q3: What are the key quality attributes I should assess for each new batch of this compound?

A3: To ensure consistency in your experiments, it is crucial to characterize each new batch of this compound. Key parameters to evaluate include:

  • Purity: Determine the percentage of this compound in the batch. High-performance liquid chromatography (HPLC) is the standard method for this assessment.

  • Impurity Profile: Characterize and quantify any significant impurities. This can be achieved using HPLC coupled with mass spectrometry (MS).

  • Solubility: Measure the solubility in the specific solvents or media used in your experiments, as this can vary between batches.

  • Physicochemical Characterization: For solid dosage form development, assess properties like particle size, morphology, and crystallinity.

Troubleshooting Guide

Observed Issue Potential Cause Related to this compound Variability Recommended Action
Reduced or inconsistent potency in biological assays. A new batch may have lower purity or a different stereoisomer profile.1. Verify the purity of the new batch using HPLC. 2. If possible, assess the stereoisomeric ratio. 3. Perform a dose-response curve for each new batch to normalize activity.
Unexpected cytotoxicity or off-target effects. The batch may contain cytotoxic impurities from the extraction or purification process.1. Analyze the impurity profile using HPLC-MS. 2. Test the vehicle control (solvent with dissolved this compound from the new batch) for cytotoxic effects.
Poor solubility or precipitation in assay media. The new batch may have a different crystalline form or larger particle size, affecting its solubility.1. Measure the solubility of the new batch in your specific assay medium. 2. Consider micronization or the use of co-solvents if solubility is a persistent issue.
Inconsistent results between experiments run at different times. Degradation of the this compound stock solution over time.1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions under appropriate conditions (e.g., protected from light, at low temperatures) and for a validated period.

Data Presentation: Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound, highlighting the potential for variability.

Property Reported Value / Range Significance in Research Reference
Molar Mass 304.254 g/mol Constant for all batches.
Melting Point 237 °CCan indicate purity; impurities may lower the melting point.
UV-vis (λmax) 290, 327 nm (in methanol)Useful for spectrophotometric quantification.
Solubility in Water Very slightly soluble (0.1 - 1.0 mg/mL) to slightly soluble (1.0 - 10.0 mg/mL) depending on the form (e.g., spray-dried).Affects bioavailability and concentration in aqueous assays.
Particle Size 31.11–248.90 μmInfluences dissolution rate and bioavailability.
Purity (via HPLC) Can range from ~90% to >98% depending on the supplier and purification method.Directly impacts the effective concentration and biological activity.

Experimental Protocols

Protocol 1: Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of a commercial this compound batch.

Materials:

  • This compound sample

  • HPLC-grade methanol and water

  • Formic acid

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in methanol to a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol

    • Gradient: A typical gradient might start at 10-20% B, increasing to 90% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 290 nm

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the reference standards. Determine the concentration of this compound in the sample and calculate the purity as a percentage of the weighed amount.

Protocol 2: Assessment of this compound Solubility

Objective: To determine the solubility of a this compound batch in a specific solvent or buffer.

Materials:

  • This compound sample

  • Solvent/buffer of interest (e.g., water, PBS, cell culture medium)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it if necessary, and measure the concentration of dissolved this compound using a pre-validated HPLC or UV-Vis method.

  • Calculation: Express the solubility in mg/mL or µg/mL.

Visualizations

Signaling Pathways

This compound has been shown to modulate several signaling pathways. Understanding these can help in designing experiments and interpreting results.

Taxifolin_Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_TGF TGF-β1/Smads Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits TGFb TGF-β1 This compound->TGFb Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Smad23 Smad2/3 TGFb->Smad23 Smad4 Smad4 Smad23->Smad4 Fibrosis Fibrosis-related Gene Expression Smad4->Fibrosis

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

A systematic approach to qualifying a new batch of this compound is essential for reproducible research.

Experimental_Workflow NewBatch Receive New Batch of this compound Purity Purity Analysis (HPLC) NewBatch->Purity Impurity Impurity Profiling (HPLC-MS) NewBatch->Impurity Solubility Solubility Assessment NewBatch->Solubility Decision Accept or Reject Batch? Purity->Decision Impurity->Decision Solubility->Decision Proceed Proceed with Experiments Decision->Proceed Accept Reject Contact Supplier/ Source New Batch Decision->Reject Reject

Caption: Workflow for qualifying new this compound batches.

This technical support center provides a framework for addressing the challenges of batch-to-batch variability in commercial this compound. By implementing these quality control measures and troubleshooting strategies, researchers can enhance the reliability and reproducibility of their experimental results.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of Taxifolin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of two prominent flavonoids, taxifolin (also known as dihydroquercetin) and quercetin. Both are potent antioxidants with significant therapeutic potential, but their efficacy can vary based on their distinct molecular structures and mechanisms of action. This document synthesizes experimental data to offer an objective comparison, aiding in research and drug development decisions.

At a Glance: Key Differences in Antioxidant Performance

While both this compound and quercetin are powerful antioxidants, experimental evidence consistently indicates that quercetin exhibits stronger antioxidant activity in various in vitro assays.[1][2][3][4] This difference is primarily attributed to a key structural distinction: quercetin possesses a C2-C3 double bond in its C-ring, which this compound lacks.[1] This structural feature enhances electron delocalization, allowing quercetin to more readily donate a hydrogen atom to neutralize free radicals.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant activities of this compound and quercetin as measured by common in vitro assays. It is important to note that the values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable overview of the relative potency of each compound. A lower IC50 value indicates greater antioxidant activity.

Antioxidant AssayThis compoundQuercetinReference CompoundNotes
DPPH Radical Scavenging Activity (IC50) ~32.41 µg/mL4.36 ± 0.10 µMAscorbic Acid: ~27.54 µg/mLQuercetin consistently shows a lower IC50 value, indicating superior radical scavenging.
Ferric Reducing Antioxidant Power (FRAP) Effective reducing capacityHigh reducing abilityTrolox, BHA, BHTBoth compounds demonstrate significant reducing power, though direct comparative values are limited.
Superoxide Radical Scavenging (IC50) 9.91 µg/mLNot specified in the same studyTrolox: 93.01 µg/mLThis compound shows potent superoxide scavenging activity.

Mechanisms of Antioxidant Action

Both this compound and quercetin exert their antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: Both flavonoids can directly neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), superoxide anions (O2•−), and peroxyl radicals. This is achieved by donating a hydrogen atom from their hydroxyl groups, which stabilizes the free radical.

  • Metal Ion Chelation: this compound and quercetin can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these metals, they prevent their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.

  • Modulation of Cellular Signaling Pathways: A key mechanism for both compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2-ARE Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When exposed to oxidative stress or in the presence of activators like this compound and quercetin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus_Nrf2 Nrf2 Nrf2->Nucleus_Nrf2 Translocation Keap1 Keap1 ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Flavonoids This compound / Quercetin Flavonoids->Nrf2_Keap1 ARE ARE Nucleus_Nrf2->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, etc.) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization

A simplified diagram of the Nrf2-ARE signaling pathway activation by flavonoids.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), methanol or ethanol, test compounds (this compound, quercetin), and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the positive control in the chosen solvent.

    • In a 96-well microplate or cuvettes, add a specific volume of each dilution.

    • Add a fixed volume of the DPPH solution to each well/cuvette.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader or spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is then determined from a plot of % inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex is monitored spectrophotometrically.

  • Reagents: FRAP reagent (containing acetate buffer, TPTZ solution in HCl, and FeCl₃ solution), test compounds, and a standard (e.g., FeSO₄ or Trolox).

  • Procedure:

    • Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound dilutions to the wells of a 96-well plate.

    • Add the FRAP reagent to the wells and mix.

    • Incubate the plate for a specific time (e.g., 4-30 minutes) at 37°C.

    • Measure the absorbance at 593 nm.

  • Data Analysis: A standard curve is generated using a known concentration of Fe²⁺ or Trolox. The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ or Trolox equivalents).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Reagents: Fluorescein (fluorescent probe), AAPH (radical generator), Trolox (standard), and test compounds.

  • Procedure:

    • In a black 96-well microplate, add the test compound dilutions, Trolox standards, and a blank.

    • Add the fluorescein solution to all wells and incubate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard. A standard curve is plotted using the net AUC of the Trolox standards, and the ORAC value of the sample is expressed as Trolox equivalents.

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Sample_Prep Prepare Serial Dilutions of this compound & Quercetin Reaction Mix Samples with Reagents & Incubate Sample_Prep->Reaction Reagent_Prep Prepare Assay-Specific Reagents (DPPH, FRAP, ORAC) Reagent_Prep->Reaction Measurement Measure Absorbance or Fluorescence (Spectrophotometer / Plate Reader) Reaction->Measurement Calculation Calculate % Inhibition or Area Under Curve (AUC) Measurement->Calculation IC50 Determine IC50 or Trolox Equivalents Calculation->IC50 Comparison Compare Antioxidant Activities IC50->Comparison

A general workflow for in vitro antioxidant capacity assays.

Conclusion

References

A Comparative Guide to the Anti-Inflammatory Effects of Taxifolin and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of taxifolin (also known as dihydroquercetin) against other prominent flavonoids, including quercetin, luteolin, kaempferol, and myricetin. The information presented is curated from experimental data to assist in the evaluation of these compounds for research and drug development purposes.

Executive Summary

This compound, a naturally occurring flavonoid, demonstrates significant anti-inflammatory activity by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This mechanism of action is shared with other well-researched flavonoids. Comparative data, while not always from head-to-head studies, suggests that the anti-inflammatory potency of these flavonoids can vary depending on the specific inflammatory mediator being assessed. For instance, while some studies indicate quercetin may have a stronger inhibitory effect on certain cytokines, this compound shows comparable or potent activity in inhibiting other inflammatory markers like nitric oxide. This guide synthesizes available quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to facilitate a comprehensive comparison.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Effects

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

FlavonoidIC50 (µM)Observations
This compound~50-100Dose-dependently inhibits NO production.[1]
Quercetin~20-44Generally shows potent inhibition of NO production.[2][3]
Luteolin27Exhibits strong inhibitory activity on NO production.[2][3]
Kaempferol>100Shows weaker NO inhibitory activity compared to quercetin and luteolin in some studies.
MyricetinNot specifiedInhibits NO production, but specific IC50 values are not consistently reported in comparative studies.

IC50 values represent the concentration required to inhibit 50% of the nitric oxide production. Data is compiled from multiple sources and may reflect different experimental setups.

Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages

FlavonoidTarget CytokineInhibitionConcentration
This compoundTNF-αSignificant reduction20-80 µM
IL-6Significant reduction20-80 µM
QuercetinTNF-αSignificant dose-dependent decrease5-50 µM
IL-6Significant reduction10-40 µM
LuteolinTNF-αInhibitionNot specified
IL-6InhibitionNot specified
KaempferolTNF-αInhibitionNot specified
IL-6InhibitionNot specified
MyricetinTNF-αStrong inhibitionNot specified
IL-6Significant reduction20-80 µM

This table presents the general inhibitory effects of flavonoids on key pro-inflammatory cytokines. Direct comparative percentages of inhibition at standardized concentrations are limited in the literature.

Key Signaling Pathways in Flavonoid-Mediated Anti-Inflammation

The anti-inflammatory effects of this compound and other flavonoids are largely attributed to their ability to interfere with the NF-κB and MAPK signaling cascades. These pathways are crucial in the transcriptional regulation of a host of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Flavonoids like this compound can inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes This compound This compound & Other Flavonoids This compound->IKK Inhibition This compound->NFkB_active Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound and other flavonoids.

MAPK Signaling Pathway

The MAPK pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Once phosphorylated, these kinases can activate transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. This compound has been shown to reduce the phosphorylation of these MAPK proteins, thereby dampening the inflammatory response.

MAPK_Pathway cluster_nucleus LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 P JNK JNK Upstream_Kinases->JNK P ERK ERK Upstream_Kinases->ERK P AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes This compound This compound & Other Flavonoids This compound->p38 Inhibition This compound->JNK Inhibition This compound->ERK Inhibition Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding Treatment Pre-treatment with This compound/Flavonoids Seeding->Treatment Stimulation LPS Stimulation (1 µg/mL) Treatment->Stimulation Incubation Incubation (18-24h) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (NF-κB, MAPK proteins) Cell_Lysis->Western_Blot

References

Taxifolin's Neuroprotective Effects: A Comparative Analysis in Neuronal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of taxifolin across various neuronal models, supported by experimental data. It also contrasts its performance with other well-known neuroprotective flavonoids, quercetin and resveratrol. Detailed experimental protocols and visual representations of key signaling pathways and workflows are included to facilitate research and development in neuroprotective therapies.

I. In Vitro Neuroprotective Effects of this compound and Comparators

This compound has demonstrated significant neuroprotective properties in a range of in vitro models, including the human neuroblastoma SH-SY5Y cell line and primary cortical neurons. Its efficacy is often attributed to its potent antioxidant and anti-inflammatory activities.

Comparative Efficacy in SH-SY5Y Cells

The SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to protect these cells from various neurotoxic insults.

Compound Neuronal Model Neurotoxic Insult Concentration Range Key Findings Reference
This compound SH-SY5Y cellsOligomeric Aβ4210-100 µMDose-dependently increased cell viability.[1][1]
This compound SH-SY5Y cellsRotenoneNot specifiedMitigated neurotoxicity by attenuating mitochondrial complex 1 dysfunction.[2]
Quercetin SH-SY5Y cells6-OHDA50 nMExhibited significant neuroprotection.[3][3]
Quercetin SH-SY5Y cellsHydrogen Peroxide1 µMShowed high cell viability (94.37%).
Quercetin SH-SY5Y cellsMethylglyoxal0.1 and 1 µMReduced ROS formation and apoptotic cell death.
Resveratrol Not specified in SH-SY5YNot specified in SH-SY5YNot specified in SH-SY5YNo direct comparative data in SH-SY5Y found in the provided results.
Comparative Efficacy in Primary Cortical Neurons

Primary cortical neurons provide a model that more closely resembles the in vivo neuronal environment.

Compound Neuronal Model Neurotoxic Insult Concentration Range Key Findings Reference
This compound Primary Cortical CellsOxygen-Glucose Deprivation (OGD)30-100 µg/mLInhibited necrosis and late-stage apoptosis.
Resveratrol Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)10-100 µMReduced OGD-induced cell death by 30-78% in a dose-dependent manner.
Resveratrol Primary Cortical NeuronsLPS-induced neuroinflammationNot specifiedAttenuated neurotoxicity by inhibiting microglial activation.
Resveratrol Primary Cortical NeuronsAβ25-355, 10, and 25 µMDose-dependently increased cell viability and reduced apoptosis.
Quercetin Not specified in primary neuronsNot specified in primary neuronsNot specified in primary neuronsNo direct comparative data in primary neurons found in the provided results.

II. In Vivo Neuroprotective Effects of this compound

Animal models of neurodegenerative diseases are crucial for validating the therapeutic potential of neuroprotective compounds. This compound has been evaluated in models of Alzheimer's disease, cerebral amyloid angiopathy (CAA), and cerebral ischemia.

Compound Animal Model Key Findings Reference
This compound Tg-SwDI mice (CAA model)Reduced Aβ oligomer formation, restored cerebrovascular reactivity, and improved spatial reference memory.
This compound Rat model of cerebral ischemia-reperfusionAmeliorated infarction, reduced oxidative damage, and inhibited NF-κB activation.
This compound Rat model of rotenone-induced toxicityAlleviated metabolic and neurochemical alterations in the hippocampus and cortex.
This compound Mouse model of Alzheimer's disease (hippocampal Aβ42 injection)Suppressed the increase in cPLA2 and PGE2 levels and the reduction in PSD-95 levels, improving cognitive function.

III. Mechanisms of Neuroprotection: Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, primarily related to antioxidant defense and inflammation.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound is a known activator of the Nrf2-ARE (Antioxidant Response Element) pathway.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: this compound-mediated activation of the Nrf2-ARE pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Aβ IKK IKK Stimulus->IKK activates This compound This compound This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB_p65 NF-κB (p65/p50) NFkB_n NF-κB NFkB_p65->NFkB_n translocates to IkBa_NFkB->NFkB_p65 releases DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) DNA->Inflammatory_Genes activates transcription of Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

IV. Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays used to assess neuroprotection.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.

MTT_Workflow Seed_Cells 1. Seed SH-SY5Y cells in a 96-well plate Pretreat 2. Pretreat cells with this compound or comparator for 2 hours Seed_Cells->Pretreat Induce_Toxicity 3. Induce neurotoxicity (e.g., with Aβ42 or H2O2) for 24 hours Pretreat->Induce_Toxicity Add_MTT 4. Add MTT solution (0.5 mg/mL) to each well Induce_Toxicity->Add_MTT Incubate_MTT 5. Incubate for 4 hours at 37°C Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

LDH Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.

LDH_Workflow Seed_Cells 1. Seed primary cortical neurons in a 96-well plate Treat_Cells 2. Treat cells with this compound and/or neurotoxin Seed_Cells->Treat_Cells Collect_Supernatant 3. Collect cell culture supernatant Treat_Cells->Collect_Supernatant Prepare_Reaction 4. Prepare LDH reaction mixture Collect_Supernatant->Prepare_Reaction Mix_Samples 5. Mix supernatant with reaction mixture Prepare_Reaction->Mix_Samples Incubate 6. Incubate at room temperature for 30 minutes Mix_Samples->Incubate Measure_Absorbance 7. Measure absorbance at 490 nm Incubate->Measure_Absorbance

Caption: Workflow for the LDH cytotoxicity assay.

V. Conclusion

The experimental data presented in this guide strongly support the neuroprotective effects of this compound in a variety of neuronal models. Its ability to mitigate oxidative stress and neuroinflammation through the modulation of key signaling pathways like Nrf2-ARE and NF-κB highlights its therapeutic potential for neurodegenerative diseases. Comparative analysis with other flavonoids such as quercetin and resveratrol suggests that while all three compounds exhibit neuroprotective properties, their efficacy can vary depending on the specific neuronal model and neurotoxic insult. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate and validate the neuroprotective mechanisms of this compound and other promising compounds. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic advantages of this compound.

References

A Comparative Guide to Taxifolin and Other Antioxidants in Mitigating Oxidative Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of taxifolin against other well-known antioxidants, namely quercetin, vitamin C, vitamin E, and resveratrol. The information presented is supported by experimental data from various in vitro and in vivo studies, offering a comprehensive resource for evaluating their potential in protecting against oxidative damage.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and its counterparts has been evaluated using various standard assays. The following table summarizes the quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) for radical scavenging assays and Oxygen Radical Absorbance Capacity (ORAC) values. Lower IC50 values indicate higher antioxidant activity.

AntioxidantDPPH Radical Scavenging Assay (IC50)ABTS Radical Cation Scavenging Assay (IC50)Oxygen Radical Absorbance Capacity (ORAC) (µM TE/µmol)Cellular Antioxidant Activity (CAA) (EC50, µM)
This compound 110.07 µg/mL[1]~ Epicatechin[2]--
Quercetin 19.17 µg/mL[3], 15.9 µg/mL[4], 20.7 µM[5]1.89 µg/mL12.85 µmol TE/µmol9.84 µM
Vitamin C (Ascorbic Acid) 27.54 µg/mL5.18 µg/mL--
Vitamin E (α-tocopherol) ----
Resveratrol -2.86 µg/mL, 2 µg/mL5.26 µM TE/µM, 0.64 µM TE/µmol-

Note: Direct comparative studies under identical experimental conditions are limited, and thus values are compiled from various sources. The units and experimental conditions may vary between studies.

In Vivo Protection Against Oxidative Damage

In vivo studies provide crucial insights into the physiological relevance of an antioxidant's activity. A key indicator of oxidative damage is lipid peroxidation, often measured by the levels of malondialdehyde (MDA) or F2-isoprostanes.

  • This compound vs. Quercetin: In a hepatitis model, this compound was found to be more effective than quercetin in inhibiting lipid peroxidation. At a dose of 100 mg/kg, this compound was 3.4 times more effective, and at 300 mg/kg, it was 4.9 times more effective than quercetin in lowering malondialdehyde levels.

  • Vitamin C and Vitamin E: Supplementation with either vitamin C or vitamin E alone has been shown to reduce in vivo lipid peroxidation to a similar extent, as measured by urinary 8-iso-prostaglandin F2α. However, a combination of both vitamins did not show a synergistic effect. Vitamin C has been observed to suppress oxidative lipid damage even in the presence of iron overload.

  • Quercetin: In experimental models of periodontitis and hyperammonemia, quercetin treatment has been shown to significantly decrease the levels of lipid peroxidation products. It has also been shown to inhibit neutrophil-mediated LDL oxidation.

  • This compound: In vivo studies have demonstrated that this compound can improve symptoms of obesity, liver steatosis, and lipid peroxidation. It also shows protective effects against diabetic cardiomyopathy by inhibiting oxidative stress.

Mechanism of Action: The Nrf2 Signaling Pathway

A primary mechanism through which this compound and other phenolic antioxidants exert their protective effects is by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). This compound has been shown to activate this pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Ub Ubiquitin Ub->Nrf2 This compound This compound This compound->Keap1 Induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Maf sMaf Nrf2_n->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization

Figure 1: Simplified diagram of the Nrf2 signaling pathway activation by this compound.

Experimental Protocols

This section provides an overview of the methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of Reagents:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

    • Test compounds and a positive control (e.g., ascorbic acid) are prepared at various concentrations.

  • Assay Procedure:

    • A specific volume of the test sample is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

  • Preparation of ABTS•+ Solution:

    • An ABTS stock solution (e.g., 7 mM) is reacted with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • The ABTS•+ solution is then diluted with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Assay Procedure:

    • A small volume of the test sample is added to the diluted ABTS•+ solution.

    • The mixture is incubated for a specific time (e.g., 6 minutes).

    • The decrease in absorbance is measured at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Principle:

    • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant.

    • Peroxyl radicals are generated by a radical initiator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride).

    • The antioxidant scavenges the peroxyl radicals, thus protecting the fluorescent probe from degradation.

  • Assay Procedure:

    • The test sample, fluorescent probe, and radical initiator are mixed in a microplate.

    • The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • Data Analysis:

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The results are typically expressed as Trolox Equivalents (TE).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the antioxidant activity of different compounds using common in vitro assays.

Experimental_Workflow cluster_preparation Sample and Reagent Preparation cluster_assays In Vitro Antioxidant Assays cluster_data Data Acquisition and Analysis Antioxidants Prepare stock solutions of This compound, Quercetin, Vit C, Vit E, Resveratrol DPPH DPPH Assay Antioxidants->DPPH ABTS ABTS Assay Antioxidants->ABTS ORAC ORAC Assay Antioxidants->ORAC CAA Cellular Antioxidant Activity (CAA) Assay Antioxidants->CAA Standards Prepare standard solutions (e.g., Trolox, Ascorbic Acid) Standards->DPPH Standards->ABTS Standards->ORAC Standards->CAA Assay_Reagents Prepare assay-specific reagents (DPPH, ABTS, AAPH, Fluorescein) Assay_Reagents->DPPH Assay_Reagents->ABTS Assay_Reagents->ORAC Assay_Reagents->CAA Spectrophotometer Spectrophotometer/ Fluorescence Plate Reader DPPH->Spectrophotometer ABTS->Spectrophotometer ORAC->Spectrophotometer CAA->Spectrophotometer IC50 Calculate IC50 values Spectrophotometer->IC50 TEAC Calculate TEAC/ORAC values Spectrophotometer->TEAC Comparison Compare antioxidant activities IC50->Comparison TEAC->Comparison

Figure 2: General workflow for comparing antioxidant activity.

Conclusion

This compound demonstrates significant antioxidant potential, comparable and in some instances superior to other well-established antioxidants like quercetin, particularly in in vivo models of lipid peroxidation. Its ability to modulate the Nrf2 signaling pathway underscores a key mechanism for its protective effects against oxidative stress. While in vitro assays provide valuable initial screening data, the superiority of one antioxidant over another can be context-dependent, influenced by the specific oxidative challenge and the biological system under investigation. For drug development professionals, this compound represents a promising candidate for further investigation in conditions associated with oxidative stress. The provided experimental protocols and workflows offer a foundation for conducting comparative studies to further elucidate the relative efficacy of these potent antioxidant compounds.

References

A Comparative Analysis of the Anticancer Potential of Taxifolin and Its Methylated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative study reveals the nuanced anticancer activities of the natural flavonoid taxifolin and its methylated derivatives. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their cytotoxic effects, supported by experimental data and detailed protocols. The findings highlight the potential of these compounds in oncology, with a focus on their differential effects on cancerous versus non-cancerous cell lines.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of this compound and its methylated derivatives—7,3′-di-O-methylthis compound, 3′-O-methylthis compound, and 7-O-methylthis compound—was evaluated against the human colon carcinoma cell line HCT-116 and the non-cancerous human embryonic kidney cell line HEK-293. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cells, were determined using the MTT assay after 48 hours of treatment.

CompoundHCT-116 (Colon Carcinoma) IC50 (μg/mL)HEK-293 (Non-cancerous) Viability
This compound32 ± 2.35[1][2]Significantly higher than HCT-116[1][2]
7,3′-di-O-methylthis compound33 ± 1.25[1]Significantly higher than HCT-116
3′-O-methylthis compound36 ± 2.25Significantly higher than HCT-116
7-O-methylthis compound34 ± 2.15Significantly higher than HCT-116

The results indicate that all tested compounds exhibited antiproliferative activity against the HCT-116 cancer cell line. Notably, the viability of the non-cancerous HEK-293 cells was significantly higher at the tested concentrations, suggesting a degree of selectivity of these compounds for cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed HCT-116 and HEK-293 cells in 96-well plates at a density of 20,000 cells per well. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its methylated derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

DAPI Staining for Apoptosis Detection

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis.

  • Cell Culture and Treatment: Grow HCT-116 cells on coverslips in a petri dish and treat them with the IC50 concentrations of this compound and its methylated derivatives for 48 hours.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • DAPI Staining: Add DAPI solution to the cells and incubate in the dark.

  • Visualization: Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Caspase-3 and Caspase-9 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.

  • Cell Lysis: Treat HCT-116 cells with the test compounds for 48 hours. Lyse the cells to release their contents.

  • Substrate Addition: Add a colorimetric or fluorometric substrate specific for caspase-3 or caspase-9 to the cell lysates.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, resulting in a color or fluorescence change.

  • Measurement: Quantify the caspase activity by measuring the absorbance or fluorescence using a microplate reader. An increase in caspase activity is indicative of apoptosis induction.

Visualizing the Anticancer Mechanism

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the anticancer activity of this compound and its derivatives.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HCT116 HCT-116 Cells This compound This compound HCT116->this compound Methyl_Tax Methylated Derivatives HCT116->Methyl_Tax HEK293 HEK-293 Cells HEK293->this compound HEK293->Methyl_Tax MTT MTT Assay (Cell Viability) This compound->MTT DAPI DAPI Staining (Apoptosis Morphology) This compound->DAPI Caspase Caspase Assay (Apoptosis Induction) This compound->Caspase Methyl_Tax->MTT Methyl_Tax->DAPI Methyl_Tax->Caspase IC50 IC50 Determination MTT->IC50 Comparison Comparative Analysis DAPI->Comparison Caspase->Comparison IC50->Comparison

Caption: Experimental workflow for comparing the anticancer activity.

PI3K_Akt_pathway This compound This compound & Methylated Derivatives PI3K PI3K This compound->PI3K Inhibition Apoptosis_Induction Apoptosis Induction This compound->Apoptosis_Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

References

Unveiling Taxifolin's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to confirm the mechanism of action of taxifolin, with a particular focus on the insights gained from knockout and functional knockdown models. This compound, a naturally occurring flavonoid, has demonstrated significant antioxidant and anti-inflammatory properties. Understanding its precise molecular targets is crucial for its development as a therapeutic agent. This document summarizes key findings, presents detailed experimental protocols, and visualizes the signaling pathways involved.

Nrf2: A Key Mediator of this compound's Antioxidant Effects

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. A growing body of evidence suggests that the protective effects of this compound are largely dependent on its ability to activate the Nrf2 signaling pathway.

Evidence from Functional Knockdown and Inhibitor Studies

While direct genetic knockout studies in Nrf2-/- mice treated with this compound are not yet available in the published literature, several studies using functional knockdown or inhibition of the Nrf2 pathway provide strong evidence for its critical role.

A key study demonstrated that the inhibitory effect of this compound on neutrophil extracellular trap (NET) formation, a process implicated in thrombo-inflammatory diseases, was significantly diminished when Nrf2 was blocked.[1] Similarly, the protective effects of dihydroquercetin (this compound) against cigarette smoke-induced ferroptosis were reversed by the administration of an Nrf2-specific inhibitor, ML385. Furthermore, in a model of endotoxemia, the anti-inflammatory effects of dihydroquercetin were abolished when heme oxygenase-1 (HO-1), a downstream target of Nrf2, was knocked down using siRNA.[2]

These findings collectively indicate that the activation of the Nrf2 pathway is an essential mechanism for the antioxidant and anti-inflammatory actions of this compound.

Quantitative Data from a Study on a Structurally Similar Flavonoid in Nrf2 Knockout Mice

To illustrate the Nrf2-dependency of flavonoids, we present data from a study on quercetin, a structurally related compound. In this study, the protective effects of a quercetin solid dispersion against oxidative injury were compared in Nrf2 wild-type (WT) and Nrf2 knockout (KO) mice. The results clearly show that the beneficial effects of quercetin are absent in the Nrf2 KO mice, providing a strong rationale for a similar mechanism for this compound.

ParameterGenotypeTreatmentResultReference
Retinal Pigment Epithelium Sediments Nrf2 WTQuercetin-SDSignificantly reducedLi et al., 2019
Nrf2 KOQuercetin-SDNo effectLi et al., 2019
Bruch's Membrane Thickness Nrf2 WTQuercetin-SDSignificantly reducedLi et al., 2019
Nrf2 KOQuercetin-SDNo effectLi et al., 2019
Reactive Oxygen Species (ROS) in Retina Nrf2 WTQuercetin-SDSignificantly decreasedLi et al., 2019
Nrf2 KOQuercetin-SDNo effectLi et al., 2019
Malondialdehyde (MDA) in Retina Nrf2 WTQuercetin-SDSignificantly decreasedLi et al., 2019
Nrf2 KOQuercetin-SDNo effectLi et al., 2019
Superoxide Dismutase (SOD) Activity in Retina Nrf2 WTQuercetin-SDSignificantly restoredLi et al., 2019
Nrf2 KOQuercetin-SDNo effectLi et al., 2019
Nrf2 mRNA Expression in Retina Nrf2 WTQuercetin-SDSignificantly increasedLi et al., 2019
Nrf2 KOQuercetin-SDNot applicableLi et al., 2019
HO-1, NQO-1, GCL Expression in Retina Nrf2 WTQuercetin-SDSignificantly increasedLi et al., 2019
Nrf2 KOQuercetin-SDNo effectLi et al., 2019

Signaling Pathway

Taxifolin_Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active Releases ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection Leads to Taxifolin_Inflammatory_Pathways cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS MAPK_p p-ERK, p-JNK, p-p38 LPS->MAPK_p IKK IKK LPS->IKK AP1 AP-1 MAPK_p->AP1 Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->Inflammatory_Genes IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65) IκBα->NFκB releases NFκB->Inflammatory_Genes This compound This compound This compound->MAPK_p Inhibits This compound->IKK Inhibits Inflammation Inflammation Inflammatory_Genes->Inflammation Experimental_Workflow cluster_0 In Vivo Knockout Model cluster_1 In Vitro Knockdown/Inhibitor Model WT_KO_mice Wild-Type (WT) and Knockout (KO) Mice Disease_Induction Disease Induction WT_KO_mice->Disease_Induction Treatment_Group Treatment Group (this compound) Disease_Induction->Treatment_Group Vehicle_Group Vehicle Group (Control) Disease_Induction->Vehicle_Group Analysis Biochemical, Histological, and Molecular Analysis Treatment_Group->Analysis Vehicle_Group->Analysis Cell_Culture Cell Culture (e.g., RAW264.7) Knockdown_Inhibitor siRNA Knockdown or Pharmacological Inhibitor Cell_Culture->Knockdown_Inhibitor Taxifolin_Treatment This compound Treatment Knockdown_Inhibitor->Taxifolin_Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Taxifolin_Treatment->Stimulation Cellular_Analysis Analysis of Signaling and Inflammatory Markers Stimulation->Cellular_Analysis

References

A Comparative Analysis of Taxifolin and Naringenin for Cardiovascular Health

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents to combat cardiovascular disease, two flavonoids, taxifolin and naringenin, have emerged as promising candidates due to their potent antioxidant, anti-inflammatory, and lipid-lowering properties. This guide provides a detailed comparison of their cardiovascular benefits, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these natural compounds.

At a Glance: Key Cardiovascular Benefits

FeatureThis compoundNaringenin
Primary Source Siberian Larch, Milk ThistleCitrus Fruits (e.g., Grapefruit)
Antioxidant Activity HighModerate to High
Anti-inflammatory Effects DemonstratedDemonstrated
Lipid Profile Improvement YesYes
Key Signaling Pathways PI3K/Akt, JAK2/STAT3, Nrf2/HO-1NF-κB, Nrf2, PI3K/Akt

In-Depth Comparison: Experimental Data

While direct head-to-head comparative studies are limited, this section summarizes key findings from preclinical studies on the antioxidant, anti-inflammatory, and lipid-lowering effects of this compound and naringenin. It is important to note that the following data are compiled from separate studies and are not the result of direct comparative experiments unless otherwise stated.

Antioxidant Capacity

A direct in vitro comparison has demonstrated the superior antioxidant potential of this compound.

Table 1: Comparison of In Vitro Antioxidant Activity

Antioxidant AssayThis compoundNaringeninReference Study
Radical Scavenging Activity Higher activityLower activity[1](--INVALID-LINK--)
Copper-Reducing Activity High activityWeaker effect[1](--INVALID-LINK--)
Iron-Reducing Activity High activityWeaker effect[1](--INVALID-LINK--)
Lipid Peroxidation Inhibition Effective inhibitorLess effective[1](--INVALID-LINK--)
Anti-inflammatory Effects

Both flavonoids have been shown to modulate inflammatory responses in various experimental models.

Table 2: Anti-inflammatory Effects of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Model

Animal ModelDosageKey FindingsReference Study
RAW264.7 cellsNot specifiedReduced expression of pro-inflammatory cytokines.[2](--INVALID-LINK--)
Mice20 mg/kgAlleviated negative effects of LPS by decreasing serum inflammatory cytokines (IL-1β, NF-κB, IL-6).(--INVALID-LINK--)

Table 3: Anti-inflammatory Effects of Naringenin in a Lipopolysaccharide (LPS)-Induced Inflammation Model

Animal ModelDosageKey FindingsReference Study
Rat25, 50, or 100 mg/kg/dayLowered hippocampal NF-κB, TLR4, TNF-α, COX-2, and iNOS levels.(--INVALID-LINK--)
Male MiceNot specifiedReduced expression of inflammatory factors (MCP-1, TNF-α, IL-1β, IL-6).(--INVALID-LINK--)
Lipid-Lowering Effects

Both this compound and naringenin have demonstrated the ability to improve lipid profiles in animal models of hyperlipidemia.

Table 4: Lipid-Lowering Effects of this compound

Animal ModelKey FindingsReference Study
Preclinical studiesRecognized for antihyperlipidemic properties.(--INVALID-LINK--)

Table 5: Lipid-Lowering Effects of Naringenin in a High-Fat Diet-Induced Hyperlipidemia Model

Animal ModelDosageKey FindingsReference Study
Ldlr-/- Mice3% naringenin in dietPrevented dyslipidemia; reduced plasma cholesterol by over 40% and attenuated plasma triglycerides by ~50%.(--INVALID-LINK--)
Hypercholesterolemic Rabbits50 mg/kgNo significant differences in plasma total cholesterol, triglycerides, LDL, or HDL compared to the high-cholesterol control group.(--INVALID-LINK--)

Mechanisms of Action: Signaling Pathways

The cardiovascular benefits of this compound and naringenin are attributed to their modulation of key signaling pathways involved in oxidative stress, inflammation, and lipid metabolism.

Taxifolin_Signaling_Pathway cluster_stimulus Cardiovascular Stressors cluster_this compound This compound cluster_pathways Signaling Pathways cluster_effects Cardioprotective Effects Oxidative Stress Oxidative Stress This compound This compound Inflammation Inflammation PI3K_Akt PI3K/Akt This compound->PI3K_Akt JAK2_STAT3 JAK2/STAT3 This compound->JAK2_STAT3 Nrf2_HO1 Nrf2/HO-1 This compound->Nrf2_HO1 Improved Vascular Function Improved Vascular Function PI3K_Akt->Improved Vascular Function Reduced Inflammation Reduced Inflammation JAK2_STAT3->Reduced Inflammation Reduced Oxidative Stress Reduced Oxidative Stress Nrf2_HO1->Reduced Oxidative Stress

Caption: this compound's cardioprotective signaling pathways.

Naringenin_Signaling_Pathway cluster_stimulus Cardiovascular Stressors cluster_naringenin Naringenin cluster_pathways Signaling Pathways cluster_effects Cardioprotective Effects Inflammatory Stimuli Inflammatory Stimuli Naringenin Naringenin Oxidative Stress Oxidative Stress NF_kB NF-κB Naringenin->NF_kB inhibits Nrf2 Nrf2 Naringenin->Nrf2 activates PI3K_Akt PI3K/Akt Naringenin->PI3K_Akt activates Anti-inflammatory Anti-inflammatory NF_kB->Anti-inflammatory Antioxidant Antioxidant Nrf2->Antioxidant Anti-atherosclerotic Anti-atherosclerotic PI3K_Akt->Anti-atherosclerotic

Caption: Naringenin's cardioprotective signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory and lipid-lowering effects of this compound and naringenin.

Lipopolysaccharide (LPS)-Induced Inflammation Model
  • Objective: To induce a systemic inflammatory response to evaluate the anti-inflammatory properties of the test compounds.

  • Animal Model: Typically mice or rats.

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The treatment groups receive various doses of this compound or naringenin orally or via injection for a specified period.

    • Inflammation is induced by a single or repeated intraperitoneal injection of LPS.

    • After a set time, blood and tissue samples (e.g., liver, hippocampus) are collected.

  • Key Parameters Measured:

    • Pro-inflammatory cytokines: TNF-α, IL-6, IL-1β measured by ELISA or qPCR.

    • Inflammatory mediators: NF-κB, COX-2, iNOS measured by Western blot or immunohistochemistry.

    • Oxidative stress markers: Malondialdehyde (MDA), superoxide dismutase (SOD), catalase.

LPS_Inflammation_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_analysis Analysis A Animal Grouping (Control & Treatment) B Compound Administration (this compound or Naringenin) A->B C LPS Injection B->C D Sample Collection (Blood, Tissues) C->D E Measurement of Inflammatory Markers D->E F Measurement of Oxidative Stress Markers D->F

Caption: Workflow for LPS-induced inflammation model.

High-Fat Diet-Induced Hyperlipidemia Model
  • Objective: To induce a state of high blood lipids to assess the lipid-lowering efficacy of the test compounds.

  • Animal Model: Commonly used models include LDL receptor knockout (Ldlr-/-) mice or rabbits.

  • Procedure:

    • Animals are fed a high-fat and/or high-cholesterol diet for several weeks to induce hyperlipidemia.

    • During this period, treatment groups receive this compound or naringenin mixed into their diet or administered orally.

    • Blood samples are collected at various time points to monitor lipid levels.

    • At the end of the study, tissues such as the aorta and liver are harvested for analysis.

  • Key Parameters Measured:

    • Plasma lipid profile: Total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol.

    • Atherosclerotic plaque formation: Assessed by staining of the aorta.

    • Hepatic steatosis: Evaluated by histological examination of the liver.

Conclusion

Both this compound and naringenin demonstrate significant potential for cardiovascular protection through their multifaceted mechanisms of action. This compound appears to exhibit superior in vitro antioxidant activity. Both compounds effectively modulate inflammatory pathways and have shown promise in improving lipid profiles in preclinical models. However, the lack of direct comparative studies necessitates further research to definitively establish the relative efficacy of these two flavonoids. The experimental models and data presented in this guide provide a foundation for future investigations aimed at developing novel flavonoid-based therapies for cardiovascular disease.

References

Enhancing Taxifolin's Therapeutic Potential: A Comparative Guide to Bioavailability of Different Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid with a wide array of demonstrated pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] Despite its therapeutic promise, the clinical application of this compound is significantly hampered by its poor water solubility and consequently low oral bioavailability.[1][2][3] To address these limitations, various advanced formulation strategies have been developed. This guide provides an objective comparison of the bioavailability of different this compound formulations, supported by experimental data, to assist researchers in selecting the optimal formulation for their preclinical and clinical investigations.

Comparative Bioavailability of this compound Formulations

The oral bioavailability of this compound has been notably enhanced through innovative formulation techniques. The following table summarizes key pharmacokinetic parameters from preclinical studies in rats for different this compound formulations. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.[1]

FormulationDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute/Relative Bioavailability (%)Reference
This compound (Physical Mixture)15 (oral)35.23 ± 5.170.75 ± 0.2759.11 ± 8.620.49% (Absolute)
Nanodispersion15 (oral)48.72 ± 6.211.25 ± 0.2990.89 ± 11.760.75% (Absolute)
This compound Suspensions-0.489---
Unmodified Liposomes-0.608--137.23% (Relative to suspension)
Selenized Liposomes (Tax-Se@LPs)----216.65% (Relative to suspension)
Zein-Caseinate Nanoparticles (TZP)----0.52% (Absolute)
Raw this compound Nanoparticles----Bioavailability increased 7-fold compared to raw this compound

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of bioavailability studies. Below are summaries of the experimental protocols used in the cited studies.

Oral Bioavailability of this compound Nanodispersion in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Formulation Administration: A physical mixture of this compound and a this compound nanodispersion were administered orally to different groups of rats at a dose of 15 mg/kg. For the determination of absolute bioavailability, a separate group received an intravenous administration of this compound.

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-administration.

  • Sample Preparation: Plasma was separated by centrifugation. A liquid-liquid extraction method was used to extract this compound and an internal standard from the plasma.

  • Analytical Method: The concentration of this compound in plasma samples was quantified using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles. Absolute bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Oral Bioavailability of this compound-Loaded Selenized Liposomes in Rats
  • Animal Model: Normal rats were used for the pharmacokinetic study.

  • Formulation Administration: this compound suspensions, unmodified liposomes containing this compound, and selenized liposomes containing this compound were administered orally to different groups of rats.

  • Blood Sampling: Blood samples were collected at various time intervals after oral administration.

  • Pharmacokinetic Analysis: Plasma concentrations of this compound were determined at each time point to generate plasma concentration-time profiles. Pharmacokinetic parameters were then calculated. The relative bioavailability of the liposomal formulations was determined by comparing their AUC values to that of the this compound suspension.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in this compound bioavailability studies and its mechanism of action, the following diagrams are provided.

experimental_workflow cluster_animal_study Animal Study cluster_sample_processing Sample Processing cluster_analysis Analysis Animal Model Animal Model Formulation Administration (Oral/IV) Formulation Administration (Oral/IV) Animal Model->Formulation Administration (Oral/IV) Blood Sampling (Time Points) Blood Sampling (Time Points) Formulation Administration (Oral/IV)->Blood Sampling (Time Points) Plasma Separation (Centrifugation) Plasma Separation (Centrifugation) Blood Sampling (Time Points)->Plasma Separation (Centrifugation) Extraction (Liquid-Liquid) Extraction (Liquid-Liquid) Plasma Separation (Centrifugation)->Extraction (Liquid-Liquid) UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Extraction (Liquid-Liquid)->UHPLC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling UHPLC-MS/MS Analysis->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation signaling_pathway cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-inflammatory Response cluster_mapk MAPK Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits ERK ERK1/2 This compound->ERK Inhibits ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

References

validation of taxifolin's therapeutic potential using preclinical disease models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Preclinical Therapeutic Potential of Taxifolin

Introduction: this compound, a natural flavonoid also known as dihydroquercetin, has garnered significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties.[1][2] Found in plants like the Siberian larch and milk thistle, this bioactive compound has demonstrated therapeutic promise across a spectrum of preclinical disease models.[3][4] This guide provides a comparative analysis of this compound's efficacy in key therapeutic areas, presenting quantitative data from animal models, detailed experimental protocols, and visualizations of associated molecular pathways to support further research and development.

Oncological Applications

This compound exhibits notable anti-tumor activity in various cancer models, primarily by inhibiting cell proliferation, suppressing cancer stemness, and preventing metastasis.[5] Its mechanisms often involve the modulation of critical signaling pathways such as PI3K/Akt and Wnt/β-catenin.

Data Presentation: Performance in Xenograft Cancer Models

The following tables summarize the efficacy of this compound in preclinical models of non-small-cell lung cancer and metastatic breast cancer.

Table 1: Efficacy of this compound in a Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model

Parameter Control Group (Vehicle) This compound Treatment (1 mg/kg/day) Outcome Reference
Animal Model A549 Xenograft in BALB/c Nude Mice A549 Xenograft in BALB/c Nude Mice ---
Treatment Duration 25 Days 25 Days ---
Final Tumor Volume (mm³) ~1500 mm³ (Approx. from graph) ~750 mm³ (Approx. from graph) Significant reduction in tumor growth
Stemness Marker (SOX2) High Expression (IHC) Reduced Expression (IHC) Inhibition of cancer stem-like properties

| Stemness Marker (OCT4) | High Expression (IHC) | Reduced Expression (IHC) | Inhibition of cancer stem-like properties | |

Table 2: Efficacy of this compound in a Metastatic Breast Cancer Xenograft Model

Parameter Control Group (Vehicle) This compound Treatment Epirubicin Treatment This compound + Epirubicin Reference
Animal Model 4T1 Allograft in BALB/c Mice 4T1 Allograft in BALB/c Mice 4T1 Allograft in BALB/c Mice 4T1 Allograft in BALB/c Mice
Primary Tumor Growth Uninhibited Significantly Inhibited Inhibited Synergistic inhibition of tumor growth
Lung Metastasis High Markedly Reduced Reduced Significant reduction in metastasis

| Mechanism | --- | Downregulation of β-catenin | Cytotoxicity | Enhanced anti-proliferative effect | |

Experimental Workflow & Signaling

The workflow for a typical preclinical xenograft study involves several key stages, from cell implantation to data analysis. This compound's effect is often mediated through pathways like the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Analysis A549 A549 Cell Culture Implant Subcutaneous Implantation in BALB/c Nude Mice A549->Implant TumorDev Tumor Development (to ~100 mm³) Implant->TumorDev Grouping Randomize into Groups (Control vs. This compound) TumorDev->Grouping Treatment Daily IP Injection (Vehicle or 1 mg/kg this compound) Grouping->Treatment Monitor Monitor Tumor Volume (Twice Weekly) Treatment->Monitor Sacrifice Sacrifice at Day 25 Monitor->Sacrifice Harvest Harvest Tumors Sacrifice->Harvest IHC IHC for SOX2/OCT4 Harvest->IHC Western Western Blot for p-PI3K, TCF4 Harvest->Western

Caption: Preclinical workflow for an NSCLC xenograft model.

PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Stemness Cancer Stemness (SOX2, OCT4) Akt->Stemness Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound's inhibition of the PI3K/Akt pathway.
Experimental Protocols

Protocol: A549 Xenograft Lung Cancer Model

  • Cell Culture: Human A549 non-small-cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Animal Model: Six-week-old male BALB/c nude mice are used.

  • Tumor Implantation: A suspension of 5 x 10⁶ A549 cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: When tumors reach a palpable volume (approx. 100 mm³), mice are randomized into a control group and a treatment group (n=6 per group). The treatment group receives intraperitoneal (IP) injections of this compound (1 mg/kg body weight) daily for 25 days. The control group receives injections of the vehicle (e.g., saline with 5% DMSO).

  • Efficacy Assessment: Tumor volume is measured twice weekly using calipers (Volume = 0.5 × length × width²). At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry (IHC) to analyze protein expression of markers like SOX2 and OCT4.

Neuroprotective Applications

This compound demonstrates significant neuroprotective potential, particularly in models of depression and neurodegeneration. Its efficacy is attributed to its ability to reduce neuroinflammation and oxidative stress, key drivers in the pathogenesis of these disorders.

Data Presentation: Performance in a Neuroinflammation-Induced Depression Model

This table compares this compound with the standard-of-care antidepressant, fluoxetine, in a lipopolysaccharide (LPS)-induced model of depression in rats.

Table 3: Comparison of this compound vs. Fluoxetine in an LPS-Induced Depression Rat Model

Parameter Control (Saline) LPS-Induced Disease This compound (20 mg/kg) Fluoxetine (20 mg/kg) Reference
Animal Model Male Sprague-Dawley Rats Male Sprague-Dawley Rats Male Sprague-Dawley Rats Male Sprague-Dawley Rats
Forced Swim Test (Immobility Time, s) Low Significantly Increased Significantly Reduced Significantly Reduced
Sucrose Preference Test (%) High Significantly Reduced Significantly Increased Significantly Increased
TNF-α (Brain Tissue) Baseline Elevated Significantly Decreased Decreased
NF-κB (Brain Tissue) Baseline Elevated Significantly Decreased Decreased

| PPAR-γ (Brain Tissue) | Baseline | Decreased | Significantly Upregulated | --- | |

Signaling Pathway

This compound mitigates neuroinflammation by inhibiting pro-inflammatory signaling cascades, such as the NF-κB pathway, which is activated by stimuli like LPS.

Neuro_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Depression Depressive-like Behaviors Cytokines->Depression This compound This compound This compound->NFkB Inhibits

Caption: this compound's anti-neuroinflammatory mechanism.
Experimental Protocols

Protocol: Lipopolysaccharide (LPS)-Induced Depression Model in Rats

  • Animals: Male Sprague-Dawley rats (200-250g) are used.

  • Acclimation: Animals are housed under standard conditions with a 12-h light/dark cycle and access to food and water ad libitum for at least one week before the experiment.

  • Induction of Depression: Depression-like behavior is induced by intraperitoneal (IP) injection of LPS from E. coli (500 µg/kg) on alternating days for 14 days.

  • Grouping and Treatment: Rats are randomly divided into four groups (n=6/group): Control (saline), Disease (LPS), Standard (LPS + fluoxetine 20 mg/kg), and Treatment (LPS + this compound 20 mg/kg). Treatments are administered daily via IP injection, 1 hour after the LPS injection, for 14 days.

  • Behavioral Assessment: 24 hours after the final treatment, behavioral tests are conducted:

    • Forced Swim Test (FST): Rats are placed in a cylinder of water, and the total time spent immobile during the last 4 minutes of a 6-minute session is recorded.

    • Sucrose Preference Test (SPT): Rats are deprived of water for 24 hours and then given a free choice between two bottles (1% sucrose solution and tap water) for 1 hour. Preference is calculated as (sucrose intake / total fluid intake) × 100.

  • Biochemical Analysis: Following behavioral tests, animals are euthanized, and brain tissues (hippocampus and prefrontal cortex) are collected for analysis of inflammatory markers (e.g., TNF-α, NF-κB) by ELISA or Western blot.

Cardioprotective Applications

This compound provides significant protection against myocardial ischemia/reperfusion (I/R) injury. It preserves cardiac function by reducing oxidative stress and inhibiting mitochondrial apoptosis pathways.

Data Presentation: Performance in an Ex Vivo I/R Injury Model

This table compares the cardioprotective effects of this compound with quercetin, another well-studied flavonoid, in an isolated heart model.

Table 4: Comparison of this compound vs. Quercetin in a Langendorff I/R Rat Heart Model

Parameter I/R Control Group This compound (15 µM) Quercetin (10 µM) Outcome Reference
Model Isolated Sprague-Dawley Rat Heart Isolated Sprague-Dawley Rat Heart Isolated Sprague-Dawley Rat Heart ---
LDH Release (U/L) Markedly Increased Significantly Reduced Significantly Reduced Attenuation of cellular damage
CK-MB Release (U/L) Markedly Increased Significantly Reduced Significantly Reduced Attenuation of myocardial injury
LVDP Recovery (%) Low Significantly Improved Significantly Improved Preservation of cardiac contractile function

| Mechanism | --- | Inhibition of mitochondrial apoptosis (↓Bax, ↑Bcl-2, ↓Caspase-3/9) | Activation of PI3K/Akt pathway | Anti-apoptotic and pro-survival signaling | |

Experimental Protocols

Protocol: Langendorff Isolated Heart Ischemia/Reperfusion (I/R) Model

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital. Heparin is injected intravenously to prevent coagulation.

  • Heart Excision: A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit (K-H) buffer.

  • Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with oxygenated K-H buffer (95% O₂, 5% CO₂) at a constant pressure (75 mmHg) and temperature (37°C).

  • Stabilization: The heart is allowed to stabilize for 15-20 minutes. A latex balloon is inserted into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.

  • I/R Protocol:

    • Baseline: Record hemodynamic parameters (LVDP, +dp/dtmax, -dp/dtmin) for 20 minutes.

    • Ischemia: Induce 30 minutes of global, no-flow ischemia by stopping the perfusion.

    • Reperfusion: Restore perfusion for 60-120 minutes.

  • Treatment Groups: For treatment groups, this compound (e.g., 5 µM or 15 µM) is added to the K-H buffer during the reperfusion phase.

  • Endpoint Analysis: Coronary effluent is collected at various time points during reperfusion to measure levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB). At the end of the experiment, ventricular tissue is collected for histological analysis or biochemical assays (e.g., markers of oxidative stress and apoptosis).

References

comparative analysis of taxifolin's effects on different signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Taxifolin's Effects on Different Signaling Pathways

Introduction

This compound, also known as dihydroquercetin, is a flavonoid commonly found in plants such as the Siberian larch, milk thistle, and Douglas fir.[1] It has garnered significant interest within the scientific community for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[2][3] These biological activities stem from its ability to modulate various intracellular signaling pathways. Understanding the differential effects of this compound on these pathways is crucial for developing targeted therapeutic strategies. This guide provides a comparative analysis of this compound's influence on key signaling cascades, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Nrf2 Signaling Pathway: The Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant defense system. This compound is a potent activator of this pathway, enhancing the expression of downstream antioxidant and detoxification enzymes.

This compound activates Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[4] This leads to the upregulation of crucial enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4] This mechanism is central to this compound's protective effects against oxidative stress-induced damage in various conditions, including skin cancer, glucocorticoid-induced osteonecrosis, and inflammatory diseases. Studies show that this compound can induce Nrf2 expression through epigenetic modifications, specifically by reducing the methylation of the Nrf2 promoter. In models of lupus and antiphospholipid syndrome, this compound was found to inhibit neutrophil extracellular trap (NET) formation (NETosis) via Nrf2 activation.

Quantitative Data: Effects on Nrf2 Pathway
Cell Line/ModelThis compound ConcentrationObserved EffectReference
Mouse Skin Epidermal JB6 P+ CellsNot specifiedUpregulated mRNA and protein levels of Nrf2, HO-1, and NQO1.
Human Neutrophils0.1 - 1 µg/mLInhibited NETosis stimulated by autoantibodies.
Glucocorticoid-induced Osteonecrosis Rat ModelNot specifiedMitigated disease progression by activating the Nrf2 pathway.
Human ChondrocytesNot specifiedSuppressed IL-1β triggered inflammation and ECM degradation via Nrf2/HO-1 axis.
Cyclophosphamide-injected Mice25 and 50 mg/kgIncreased Nrf2/HO-1 expression in liver tissues.

Visualization: this compound's Activation of the Nrf2 Pathway

Taxifolin_Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cell Protection & Antioxidant Response Antioxidant_Genes->Cell_Protection Nrf2_n->ARE Binds

Caption: this compound promotes Nrf2 translocation to the nucleus by inhibiting Keap1.

Experimental Protocols
  • Western Blot Analysis: To determine the protein levels of Nrf2, HO-1, and NQO1, cells or tissues are lysed, and protein concentrations are measured. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells or tissues using TRIzol reagent. cDNA is synthesized using a reverse transcription kit. qRT-PCR is then performed using SYBR Green master mix and specific primers for Nrf2, HO-1, and NQO1. The relative mRNA expression is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene like GAPDH.

  • Bisulfite Genomic Sequencing: To analyze DNA methylation, genomic DNA is extracted and treated with sodium bisulfite, which converts unmethylated cytosine to uracil while leaving methylated cytosine unchanged. The promoter region of the Nrf2 gene is then amplified by PCR, cloned, and sequenced to determine the methylation status of CpG sites.

PI3K/Akt/mTOR Pathway: A Dual Role in Cell Fate

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. This compound exhibits a context-dependent dual role, either inhibiting or activating this pathway.

In cancer cells, such as glioblastoma, this compound acts as an inhibitor. It has been shown to directly inhibit the kinase activities of PI3K (p110α) and the downstream mTOR, leading to decreased phosphorylation of Akt, ribosomal protein S6 (rpS6), and mTOR itself. This inhibition suppresses tumor growth and promotes autophagy. Similarly, in platelets, this compound inhibits the PI3K/Akt pathway, contributing to its antiplatelet and antithrombotic effects.

Conversely, in non-cancerous cells under stress, this compound often activates the PI3K/Akt pathway to promote cell survival. For instance, it protects cardiomyocytes from ischemia-reperfusion injury and reduces neuronal death by activating this pro-survival cascade. This activation enhances the expression of downstream targets like endothelial nitric oxide synthase (eNOS), contributing to its cardioprotective effects.

Quantitative Data: Effects on PI3K/Akt/mTOR Pathway
Cell Line/ModelThis compound Concentration/DoseEffect on PathwayOutcomeReference
Glioblastoma Multiforme (GBM) Cell LinesNot specifiedInhibition: Decreased p-AKT, p-mTOR, p-rpS6 levels.Suppressed tumor growth.
Human PlateletsNot specifiedInhibition: Inhibited phosphorylation of Akt.Inhibited platelet activation and thrombosis.
Cardiomyocytes (Ischemia/Reperfusion)5 and 15 µMActivation: Activated PI3K/Akt signaling.Myocardial protection, reduced apoptosis.
Metabolic Syndrome Rat KidneyNot specifiedActivation: Activated PI3K/Akt signaling.Improved glucose and water-salt metabolism.
Hepatocellular Carcinoma (HepG2, Huh7)IC50: 0.15 µM, 0.22 µMInhibition: Reduced Akt expression.Induced apoptosis.

Visualization: this compound's Dual Effects on the PI3K/Akt Pathway

Taxifolin_PI3K_Pathway cluster_cancer Cancer Cells cluster_normal Stressed Normal Cells This compound This compound PI3K PI3K This compound->PI3K Inhibits (in Cancer Cells) This compound->PI3K Activates (in Normal Cells) Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Protection Akt->Cell_Survival Promotes Tumor_Growth Tumor Growth & Proliferation mTOR->Tumor_Growth Promotes

Caption: this compound shows dual effects on the PI3K/Akt pathway.

Experimental Protocols
  • In Silico Analysis (Molecular Docking): Computational studies are used to predict the binding affinity and interaction of this compound with the catalytic sites of target proteins like PI3K (p110α) and mTOR. This provides a theoretical basis for its inhibitory action.

  • Western Blot for Phosphorylated Proteins: To assess pathway activation, Western blotting is performed using antibodies specific to the phosphorylated forms of key proteins (e.g., p-Akt, p-mTOR) and total protein levels. The ratio of phosphorylated to total protein indicates the level of pathway activation.

  • Cell Viability Assay (MTT/CCK-8): To measure the effect on cell proliferation, cancer cells are treated with various concentrations of this compound. A reagent like MTT or CCK-8 is added, which is converted into a colored product by metabolically active cells. The absorbance is measured to quantify cell viability.

MAPK Signaling Pathway: Modulating Inflammation and Cell Stress

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades like ERK, JNK, and p38, is critical in translating extracellular stimuli into cellular responses such as inflammation, proliferation, and apoptosis. This compound generally acts as an inhibitor of the MAPK pathways, particularly in inflammatory and platelet activation contexts.

Studies show that this compound can inhibit the phosphorylation of ERK, p38, and JNK. This inhibition is a key mechanism behind its anti-inflammatory properties, as it leads to the downregulation of pro-inflammatory mediators like TNF-α, COX-2, and iNOS. In models of LPS-induced inflammation in RAW264.7 macrophages, this compound significantly reduced the production of these inflammatory markers by down-regulating the MAPK signaling pathway. Its ability to inhibit MAPK signaling also contributes to its anti-thrombotic effects by preventing platelet activation.

Quantitative Data: Effects on MAPK Pathway
Cell Line/ModelThis compound ConcentrationEffect on PathwayOutcomeReference
Human PlateletsNot specifiedInhibited phosphorylation of ERK, p38, JNK.Inhibited platelet activation.
RAW264.7 Macrophages20, 40, 80 µmol/LDown-regulated phosphorylation of MAPK pathway proteins.Reduced expression of iNOS, VEGF, TNF-α, COX-2.
RBL-2H3 and HMC-1 Mast CellsNot specifiedInhibited MAPKs/cPLA2 signaling.Inhibited activation of mast cells.

Visualization: this compound's Inhibition of the MAPK Pathway

Taxifolin_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits Phosphorylation MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (TNF-α, COX-2, iNOS) Transcription_Factors->Inflammatory_Response Promotes Gene Expression Taxifolin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IkBa->IkBa_NFkB Degradation NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB IkBa_NFkB->NFkB Releases Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes Activates Transcription Taxifolin_Apoptosis_Pathway cluster_cancer In Cancer Cells cluster_normal In Stressed Normal Cells Taxifolin_Cancer This compound Bax Bax Taxifolin_Cancer->Bax Promotes Bcl2_cancer Bcl-2 Taxifolin_Cancer->Bcl2_cancer Inhibits Taxifolin_Normal This compound Bcl2_normal Bcl-2 Taxifolin_Normal->Bcl2_normal Promotes ROS Oxidative Stress (ROS) Taxifolin_Normal->ROS Scavenges Mitochondria Mitochondria Bax->Mitochondria Bcl2_cancer->Mitochondria Cell_Survival Cell Survival Bcl2_normal->Cell_Survival Caspases Caspases Mitochondria->Caspases Activates Apoptosis_cancer Apoptosis Caspases->Apoptosis_cancer ROS->Cell_Survival Induces Damage

References

Bridging the Gap: Taxifolin's Journey from Petri Dish to Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vivo studies validating the promising in vitro effects of the natural flavonoid, taxifolin, reveals a consistent translation of its antioxidant, anti-inflammatory, and cell-regulating properties in living organisms. This guide synthesizes key experimental data, offering a comparative overview for researchers and drug development professionals exploring the therapeutic potential of this compound.

This compound, a bioactive flavonoid found in various plants, has demonstrated a wide array of pharmacological activities in laboratory settings. In vitro studies have consistently highlighted its potent antioxidant and anti-inflammatory effects, as well as its ability to modulate key signaling pathways involved in various diseases. However, the successful translation of these findings into living systems is a critical step in the validation of any potential therapeutic agent. This guide delves into the in vivo evidence that substantiates the in vitro promise of this compound, providing a comparative look at the experimental data and methodologies.

Correlating In Vitro and In Vivo Anti-inflammatory and Antioxidant Efficacy

The anti-inflammatory and antioxidant properties of this compound are among its most well-documented attributes in cell culture experiments. In vivo studies in animal models have largely corroborated these findings, demonstrating a significant reduction in inflammatory markers and oxidative stress.

For instance, in vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in cell lines.[1] This is mirrored in in vivo models of inflammation where this compound administration leads to a significant decrease in the serum levels of these same cytokines.[2][3] Similarly, the reactive oxygen species (ROS) scavenging activity of this compound observed in vitro translates to enhanced endogenous antioxidant enzyme activities and reduced markers of oxidative stress in animal studies.[4]

In Vitro FindingCorresponding In Vivo ValidationKey In Vivo ModelQuantitative In Vivo Data (Example)Citation
Inhibition of pro-inflammatory cytokine expression (e.g., TNF-α, IL-6, IL-1β) in cell lines.Decreased serum levels of TNF-α, IL-6, and IL-1β.Ovariectomized-induced bone loss in mice; L-NAME-induced nitric oxide synthase inhibition in rats.Significant (p<0.05) decrease in plasma troponin, IL-6, and TNF-α.[2]
Reduction of reactive oxygen species (ROS) production in cultured cells.Enhanced endogenous antioxidant enzyme activities; decreased malondialdehyde (MDA) levels.Streptozotocin-induced diabetic mice.Significant improvement in antioxidant enzyme activities.
Suppression of NF-κB activation in various cell types.Inhibition of NF-κB activation in cerebral ischemia-reperfusion injury in rats.Rat model of cerebral ischemia-reperfusion.Demonstrated inhibition of enhanced NF-κB activity.
Experimental Protocol: In Vivo Anti-inflammatory Assessment in L-NAME Treated Rats

To evaluate the in vivo anti-inflammatory effects of this compound, researchers utilized a model of nitric oxide synthase inhibition in Wistar albino rats, induced by the administration of Nω-nitro-L-arginine methyl ester (L-NAME).

  • Animal Model: Twenty Wistar albino rats were divided into four groups.

  • Induction of Inflammation: L-NAME (50mg/kg) was administered orally to induce oxidative stress and inflammation.

  • Treatment: this compound was co-administered with L-NAME by oral gavage for six weeks.

  • Biomarker Analysis: Plasma levels of troponin, IL-6, TNF-α, and nitric oxide were measured using ELISA kits. Malondialdehyde (MDA) and angiotensin-converting enzyme (ACE) levels were also determined.

Validating the Modulation of Cellular Signaling Pathways

In vitro research has identified several key signaling pathways that are modulated by this compound, including the NF-κB, MAPK, and PI3K/Akt pathways. In vivo studies have provided compelling evidence that these pathways are also targeted by this compound in living organisms, leading to therapeutic effects in various disease models.

For example, the inhibition of the NF-κB signaling pathway by this compound, which is observed in cell culture, has been confirmed in animal models of cerebral ischemia-reperfusion injury, where it leads to a reduction in inflammation and neuronal damage. Similarly, the modulation of the PI3K/Akt pathway by this compound, seen in vitro, is linked to its cardioprotective effects in vivo.

Below is a diagram illustrating the inhibitory effect of this compound on the RANKL-induced signaling pathway in osteoclasts, a mechanism first elucidated in vitro and subsequently confirmed in vivo to alleviate bone loss.

Taxifolin_RANKL_Signaling cluster_downstream Downstream Signaling RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB MAPKs MAPKs TRAF6->MAPKs Akt Akt TRAF6->Akt Osteoclastogenesis Osteoclastogenesis (Bone Resorption) NFkB->Osteoclastogenesis MAPKs->Osteoclastogenesis Akt->Osteoclastogenesis This compound This compound This compound->NFkB This compound->MAPKs This compound->Akt

Caption: this compound inhibits osteoclastogenesis by blocking key signaling pathways.

From Cell Viability to Tumor Regression: Anti-Cancer Effects

The anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines in vitro have prompted investigations into its anti-tumor potential in vivo. Studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have shown that this compound administration can suppress tumor growth. These in vivo results provide a crucial validation of the in vitro findings and support the further development of this compound as a potential anti-cancer agent.

In Vitro FindingCorresponding In Vivo ValidationKey In Vivo ModelQuantitative In Vivo Data (Example)Citation
Reduced viability and cytotoxicity in 4T1 breast cancer cell lines.Suppression of tumor growth.Allograft BALB/c model with 4T1 breast cancer cells.Significant suppression of tumor growth with co-administration of this compound and Epirubicin.
Induction of cell cycle arrest in colorectal cancer cell lines.Decrease in the expression of β-catenin, AKT, and Survivin genes and proteins.HCT116 xenograft model.TAX administration decreases expression of β-catenin, AKT, and Survivin.
Experimental Protocol: In Vivo Anti-tumor Assessment in a Xenograft Model

To assess the in vivo anti-tumor activity of this compound, a study utilized a xenograft model with human colorectal cancer cells.

  • Cell Lines and Animal Model: HCT116 human colorectal cancer cells were used to establish xenograft tumors in mice.

  • Treatment: Mice with established tumors were administered this compound.

  • Outcome Measures: Tumor growth was monitored, and at the end of the study, tumors were excised for molecular analysis.

  • Molecular Analysis: Western blotting and RT-PCR were performed to measure the protein and gene expression of key molecules in the Wnt/β-catenin signaling pathway, such as β-catenin, AKT, and Survivin.

The following diagram illustrates the experimental workflow for validating the in vitro anti-cancer findings of this compound in an in vivo model.

in_vivo_validation_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation invitro_finding This compound shows anti-proliferative effects on cancer cell lines animal_model Xenograft/Allograft Animal Model invitro_finding->animal_model Hypothesis for In Vivo Testing treatment This compound Administration animal_model->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Molecular Analysis (e.g., Western Blot, RT-PCR) monitoring->analysis validation Validation of Anti-Tumor Efficacy analysis->validation

Caption: Workflow for in vivo validation of in vitro anti-cancer findings.

Conclusion

The body of evidence from in vivo studies provides strong support for the therapeutic potential of this compound that has been observed in vitro. The consistent validation of its antioxidant, anti-inflammatory, and anti-cancer effects across different animal models underscores its promise as a lead compound for drug development. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers seeking to build upon these findings and further explore the clinical applications of this compound.

References

Safety Operating Guide

Proper Disposal of Taxifolin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential procedural information for the safe and compliant disposal of Taxifolin, also known as (+)-Dihydroquercetin, intended for researchers, scientists, and drug development professionals. While this compound is generally not classified as a hazardous substance, proper disposal protocols are crucial to ensure laboratory safety and environmental protection.[1][2][3]

Step 1: Hazard Assessment of the Waste Stream

Before disposal, a thorough hazard assessment of the this compound-containing waste must be conducted. The classification of the waste depends on its composition.

  • Identify all Constituents : List all chemicals in the waste, including this compound, any solvents, and reaction byproducts.[3]

  • Determine if the Waste is Hazardous : Assess whether the waste meets any criteria for hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity) as defined by local and national regulations.[3] If this compound is mixed with hazardous solvents like ethanol, methanol, or xylene, the entire mixture must be treated as hazardous waste.

Step 2: Waste Segregation

Proper segregation is critical for safe and compliant disposal.

  • Non-Hazardous this compound Waste : Waste streams determined to be non-hazardous, such as dilute aqueous solutions of this compound, should be collected in a designated non-hazardous chemical waste container. Do not mix with hazardous waste.

  • Hazardous this compound Waste : If the waste mixture is deemed hazardous, it must be collected in a separate, clearly labeled hazardous waste container.

Step 3: Container Selection and Labeling
  • Choose an Appropriate Container : Use a chemically compatible container with a secure, leak-proof lid.

  • Label the Container Correctly : The container must be clearly labeled with its contents. If applicable, include the words "Hazardous Waste" and a full list of the components, including the concentration of each.

Step 4: Storage and Disposal
  • Interim Storage : Store waste containers in a designated satellite accumulation area. Ensure containers remain closed except when adding waste and that secondary containment is used to prevent leaks.

  • Final Disposal : Non-recyclable surplus and solutions must be sent to a licensed professional waste disposal service. Excess and expired materials should be offered to a licensed hazardous material disposal company. Always consult with your institution's environmental health and safety (EHS) department and local waste disposal experts to ensure compliance with all regulations.

Handling Accidental Spills

In the event of a spill, follow these procedures:

  • Ensure Personal Protection : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For significant dust, respiratory protection may be necessary.

  • Containment and Cleanup : Clean up spills in a manner that does not create dust. You can sweep up or vacuum the spilled material and place it in a suitable, sealed container for disposal.

  • Decontaminate the Area : Wash the contaminated surface with soap and water. Confine the wash water and dispose of it in accordance with local regulations.

This compound Waste Classification Summary

The proper disposal route for this compound is dictated by the composition of the waste stream. This table provides a summary to guide the initial assessment.

Waste Stream CompositionHazard ClassificationRecommended Disposal Path
Pure, solid this compound (surplus/expired)Non-hazardous (per GHS)Dispose of via a licensed professional waste disposal service.
Dilute aqueous solutions of this compoundGenerally Non-hazardousSegregate into a non-hazardous chemical waste container.
This compound mixed with hazardous solventsHazardousCollect in a labeled hazardous waste container for disposal by a licensed service.
Contaminated labware (pipette tips, etc.)Varies by useIf contaminated with a hazardous mixture, dispose of as hazardous waste.
Contaminated PackagingSame as the productDispose of in the same manner as the this compound it contained.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Taxifolin_Disposal_Workflow start Start: this compound Waste Generated assess_waste Step 1: Assess Waste Composition (this compound, Solvents, Byproducts) start->assess_waste is_hazardous Is the waste mixture hazardous (e.g., flammable, toxic solvents)? assess_waste->is_hazardous segregate_non_haz Step 2: Segregate as NON-HAZARDOUS Waste is_hazardous->segregate_non_haz No segregate_haz Step 2: Segregate as HAZARDOUS Waste is_hazardous->segregate_haz Yes container_non_haz Step 3: Use labeled, non-hazardous waste container segregate_non_haz->container_non_haz container_haz Step 3: Use labeled, 'Hazardous Waste' container segregate_haz->container_haz dispose_non_haz Step 4: Dispose via approved non-hazardous chemical route container_non_haz->dispose_non_haz dispose_haz Step 4: Dispose via licensed hazardous waste service container_haz->dispose_haz consult_ehs Consult Institutional EHS & Local Regulations dispose_non_haz->consult_ehs dispose_haz->consult_ehs

Caption: Decision workflow for the disposal of this compound-containing waste.

References

Comprehensive Safety and Handling Guide for Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling of Taxifolin in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1][2] The following personal protective equipment should be worn when handling this compound, particularly in its powdered form, to minimize exposure.

PPE CategoryRecommended Equipment
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[2]
Body Protection A laboratory coat or gown. For tasks with a potential for splashing, a cuffed gown that is resistant to permeability by hazardous drugs should be worn.[4]
Respiratory Protection For operations that may generate dust, a particulate filter respirator (e.g., P1 filter for at least 80% of airborne particles) is necessary. Use in a well-ventilated area or under a fume hood.

Operational Plan for Handling this compound

This section outlines a step-by-step procedure for the safe handling of this compound from receipt to disposal.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.

  • Recommended storage temperatures for this compound powder are -20°C for long-term storage (up to 3 years) and 4°C for shorter-term storage (up to 2 years).

2.2. Preparation and Handling

  • Engineering Controls : All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood to avoid dust formation and inhalation.

  • Weighing : When weighing the powder, do so carefully to minimize the generation of airborne dust.

  • Solution Preparation : For dissolving this compound, particularly in solvents like DMSO, it is recommended to do this within a fume hood. For aqueous solutions, this compound is sparingly soluble. It can be first dissolved in a minimal amount of a suitable organic solvent like DMSO and then diluted with the aqueous buffer.

2.3. Accidental Release Measures

  • Spill Cleanup : In the event of a spill, avoid generating dust.

    • For solid spills, mechanically take up the material (e.g., sweep or vacuum) and place it in a suitable, labeled container for disposal.

    • For liquid spills, absorb the solution with an inert material such as diatomite or universal binders.

  • Ventilation : Ensure adequate ventilation in the area of the spill.

  • Personal Protection : Wear full personal protective equipment during cleanup.

Emergency Procedures

In case of exposure to this compound, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical advice if irritation develops.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Unused Product : Unused this compound should be disposed of as chemical waste. It may be possible to incinerate the product in a licensed facility equipped with an afterburner and scrubber.

  • Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated.

    • If mixed with hazardous solvents, the entire mixture must be treated as hazardous waste and collected in a designated, labeled container.

    • Non-hazardous waste (e.g., dilute aqueous solutions) can be segregated into a designated non-hazardous chemical waste container.

  • Packaging : Dispose of contaminated packaging in the same manner as the substance itself.

Experimental Workflow and Data

While detailed experimental protocols are beyond the scope of this safety guide, a general workflow for handling this compound in a research context is visualized below. Researchers should consult specific scientific literature for detailed methodologies related to their experiments.

Taxifolin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal cluster_emergency Emergency a Receiving and Storage b Don PPE a->b c Weighing in Fume Hood b->c d Solution Preparation c->d e Experimental Procedure d->e f Decontaminate Work Area e->f j Spill or Exposure e->j Potential Incident g Segregate Waste f->g h Dispose of Waste g->h i Doff PPE h->i k Follow First Aid Procedures j->k l Seek Medical Attention k->l

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₅H₁₂O₇
Molecular Weight 304.25 g/mol
Appearance Light yellow or off-white fine powder
Melting Point 230 - 240 °C
Storage Temperature Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。